4-Ethylsalicylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161876-64-8 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylsalicylaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylsalicylaldehyde, with the CAS number 161876-64-8, is an aromatic aldehyde that is emerging as a significant building block in the fields of coordination chemistry and advanced organic synthesis.[1] Its unique structure, featuring a hydroxyl group ortho to the aldehyde functionality and an ethyl group at the para position, provides a versatile scaffold for the development of novel ligands and complex molecules. The presence of the electron-donating ethyl group can subtly influence the electronic properties and reactivity of the molecule, making it an interesting subject for research and a valuable tool in the design of functional materials and potential therapeutic agents.[2] This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications in cutting-edge research.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. While extensive experimental data for this specific compound is not widely published, its core identifiers and some physical characteristics have been established.
| Property | Value | Source(s) |
| CAS Number | 161876-64-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1] |
For comparative context, related salicylaldehyde derivatives exhibit the following properties:
| Compound | Melting Point | Boiling Point |
| Salicylaldehyde | -7 °C | 196-197 °C |
| 4-Methylsalicylaldehyde | 58-61 °C | - |
| 4-(Diethylamino)salicylaldehyde | 60-62 °C | - |
| 4-Ethylbenzaldehyde | - | 221 °C |
Note: The data in the comparative table is for related compounds and should be used for estimation purposes only.[3][4][5]
Synthesis of this compound: A Regioselective Approach
The synthesis of salicylaldehydes can be achieved through various classical methods, such as the Reimer-Tiemann and Duff reactions.[6][7] However, these methods often suffer from low yields and a lack of regioselectivity, leading to mixtures of ortho and para isomers.[8][9] For a more controlled and efficient synthesis of this compound, a magnesium-mediated ortho-formylation of 4-ethylphenol is the recommended approach. This method, based on the work of Casiraghi and Skattebøl, offers high regioselectivity for the ortho position and generally provides good to excellent yields.[10][11]
The causality behind this regioselectivity lies in the formation of a magnesium phenoxide intermediate. The magnesium ion coordinates to the phenolic oxygen and directs the electrophilic attack of formaldehyde to the adjacent ortho position. The use of a non-protic solvent and anhydrous conditions is crucial to prevent side reactions and ensure the stability of the reactive intermediates.[12]
Diagram of the Proposed Synthesis Pathway
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methyl salicylaldehyde, 698-27-1 [thegoodscentscompany.com]
- 5. 4-(Diethylamino)salicylaldehyde CAS#: 17754-90-4 [m.chemicalbook.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. synarchive.com [synarchive.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 4-Ethylsalicylaldehyde
Introduction
4-Ethylsalicylaldehyde is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group (-OH), a formyl group (-CHO), and an ethyl group (-CH₂CH₃). As a derivative of salicylaldehyde, it holds potential for applications in the synthesis of pharmaceuticals, fragrances, and as a ligand in coordination chemistry. A thorough structural elucidation and characterization are paramount for its quality control and for understanding its reactivity. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of this compound. The insights provided herein are synthesized from established spectroscopic principles and comparative data from structurally related analogs to offer a predictive and explanatory framework for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Assignment Framework
To systematically interpret the spectroscopic data, it is crucial to first analyze the molecular structure of this compound. The molecule possesses several distinct proton and carbon environments, which will give rise to characteristic signals in NMR spectroscopy. The functional groups will produce signature absorption bands in IR spectroscopy, and the overall structure will dictate the fragmentation pattern in mass spectrometry.
Caption: Labeled structure of this compound for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts (δ) and splitting patterns based on the electronic effects of the substituents and by comparing with data from salicylaldehyde and 4-ethylbenzaldehyde.[1][2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -OH | ~11.0 | Singlet (broad) | - | 1H | The phenolic proton is strongly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[3] |
| -CHO | ~9.9 | Singlet | - | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current.[3] |
| H-6 | ~7.5 | Doublet | ~8.5 | 1H | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is coupled to H-5. |
| H-5 | ~7.0 | Doublet of doublets | ~8.5, ~2.0 | 1H | Coupled to both H-6 and H-3. |
| H-3 | ~6.9 | Doublet | ~2.0 | 1H | This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde, appearing more upfield. It shows a small coupling to H-5. |
| -CH₂- | ~2.7 | Quartet | ~7.6 | 2H | The methylene protons are adjacent to the aromatic ring and are split into a quartet by the three methyl protons. |
| -CH₃ | ~1.2 | Triplet | ~7.6 | 3H | The methyl protons are split into a triplet by the two adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | ~196 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and typically appears in this region.[4] |
| C-OH (C2) | ~161 | The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[5] |
| C-Et (C4) | ~151 | The ethyl group is an activating group, leading to a downfield shift for the carbon it is attached to. This effect is enhanced by its para position to the hydroxyl group. |
| C-H (C6) | ~137 | This carbon is ortho to the electron-withdrawing aldehyde group. |
| C-CHO (C1) | ~120 | The carbon atom to which the aldehyde group is attached. |
| C-H (C5) | ~118 | Aromatic CH carbon. |
| C-H (C3) | ~117 | This carbon is ortho to the electron-donating hydroxyl group, causing an upfield shift.[4] |
| -CH₂- (C8) | ~29 | Aliphatic carbon adjacent to the aromatic ring.[6] |
| -CH₃ (C9) | ~15 | Aliphatic methyl carbon.[6] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.
-
Instrumentation: A 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3200-3400 | O-H stretch | Broad, Medium | The broadness is due to the strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.[7][8] |
| ~3000-3100 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |
| ~2850-2970 | Aliphatic C-H stretch | Medium | Corresponding to the C-H bonds of the ethyl group.[9] |
| ~2720, ~2820 | Aldehyde C-H stretch | Weak | Fermi resonance doublet, characteristic for aldehydes. |
| ~1665 | C=O stretch | Strong | The carbonyl stretching frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[7][10] |
| ~1580, ~1480 | C=C stretch | Strong-Medium | Aromatic ring skeletal vibrations. |
| ~1280 | C-O stretch | Strong | Phenolic C-O bond vibration.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Weight: 150.18 g/mol
-
Exact Mass: 150.06808 Da
| m/z | Predicted Ion | Rationale for Fragmentation |
| 150 | [M]⁺ | The molecular ion peak. |
| 149 | [M-H]⁺ | Loss of a hydrogen atom, typically the aldehydic proton. A very common fragmentation for aromatic aldehydes.[11] |
| 121 | [M-CHO]⁺ or [M-C₂H₅]⁺ | Loss of the formyl radical (-CHO, 29 Da) or the ethyl radical (-C₂H₅, 29 Da). This is expected to be a major fragment.[12] |
| 93 | [M-CHO-CO]⁺ or [M-C₂H₅-CO]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the [M-29]⁺ fragment. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ensure separation from any impurities.
-
MS Conditions: Use a standard electron ionization energy of 70 eV. Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from fundamental principles and comparison with related molecules, offer a detailed and reliable reference for scientists. By following the described experimental protocols, researchers can obtain high-quality data, and by using the integrated analytical approach, they can confidently confirm the structure, purity, and identity of this compound, which is crucial for its application in research and development.
References
-
ResearchGate. (n.d.). Assignment of 1H-NMR spectrum for salicylaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Salicylaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... Retrieved from [Link]
-
Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-325. Retrieved from [Link]
-
SpectraBase. (n.d.). Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000677 Salicylaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). Salicylaldehyde, TMS derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N'-dibenzylethane-1,2-diamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-ethyl-. Retrieved from [Link]
-
MassBank. (n.d.). salicylaldehyde. Retrieved from [Link]
-
mzCloud. (2017). 4 Ethylbenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethyl-benzaldehyde - Optional[MS (GC)]. Retrieved from [Link]
-
Chegg.com. (2020). Solved C9H10O 4-ethylbenzaldehyde H NMR spectrum: Assign all. Retrieved from [Link]
-
Chegg.com. (2020). Solved C9H10O 4-ethylbenzaldehyde IR spectrum: Assign as. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-ethyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). Salicylaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethyl-benzaldehyde - Optional[Vapor Phase IR]. Retrieved from [Link]
-
Brooks, C. J. W., & Morman, J. F. (1961). Infrared Spectra of Substituted Salicylaldehydes. Journal of the Chemical Society, 3372. Retrieved from [Link]
-
SpectraBase. (n.d.). salicylaldehyde, 3-thiosemicarbazone - Optional[13C NMR]. Retrieved from [Link]
-
ATB. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]
-
IISTE. (2016). Synthesis and Spectroscopic Studies of Some Macrocyclic Complexes Derived from Salicylaldehyde. Chemistry and Materials Research, 8(5). Retrieved from [Link]
-
Sroka, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2949–2962. Retrieved from [Link]
-
Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 695-701. Retrieved from [Link]
Sources
- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzaldehyde(4748-78-1) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. bmse000677 Salicylaldehyde at BMRB [bmrb.io]
- 5. Salicylaldehyde(90-02-8) 13C NMR [m.chemicalbook.com]
- 6. 4-Ethylbenzaldehyde(4748-78-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. chegg.com [chegg.com]
- 10. 658. Infrared spectra of substituted salicylaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. massbank.eu [massbank.eu]
- 12. Benzaldehyde, 4-ethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of 4-Ethylsalicylaldehyde in Common Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethylsalicylaldehyde, a key intermediate in advanced organic synthesis and coordination chemistry.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines the theoretical principles governing the dissolution of this compound in various common organic solvents. While specific quantitative data for this compound is not broadly published, this guide establishes a predictive framework based on its molecular structure and solubility data from analogous compounds. Crucially, we provide a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method, complete with workflows for analytical quantification via High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for assessing the solubility of this compound in their work.
Introduction to this compound and its Solubility
This compound (IUPAC Name: 4-ethyl-2-hydroxybenzaldehyde) is a bifunctional aromatic compound featuring a hydroxyl group and an aldehyde group ortho to each other on a benzene ring, with an ethyl substituent at the para position.[1] This unique arrangement of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (aldehyde), a nonpolar alkyl group, and an aromatic system imparts a nuanced solubility profile.
The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications:
-
In Synthesis: Solvent selection is critical for controlling reaction rates, equilibria, and the ease of product isolation and purification.
-
In Drug Development: Poor solubility is a major hurdle that can lead to low bioavailability and unpredictable in-vitro results.[2] Understanding solubility is essential for formulation and lead optimization.[3][4]
-
In Material Science: For applications like the development of fluorescent chemosensors or functional materials, solubility in specific media is paramount for processing and performance.[1]
This guide provides the theoretical and practical framework necessary to predict, measure, and understand the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool.[5][6]
Molecular Structure of this compound:
-
Polar Features: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The aldehyde (-CHO) group is polar and can act as a hydrogen bond acceptor. These features suggest solubility in polar solvents.
-
Nonpolar Features: The benzene ring and the ethyl (-CH₂CH₃) group are nonpolar (lipophilic). These features suggest solubility in nonpolar solvents.
The overall solubility in a given solvent will depend on the balance of these competing characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and aldehyde groups of this compound, promoting solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. High solubility is often expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the nonpolar benzene ring and ethyl group via van der Waals forces. The polar functional groups will hinder dissolution, likely leading to lower solubility compared to polar solvents.[5]
Predictive Solubility Profile of this compound
While exhaustive experimental data is not publicly available, a predictive solubility profile can be constructed based on the structural analysis above and published data for analogous compounds such as 4-hydroxybenzaldehyde and salicylaldehyde.[7][8][9] The following table summarizes the expected solubility at ambient temperature.
Disclaimer: This table is a predictive guide. Actual quantitative solubility must be determined experimentally using the protocol outlined in Section 4.0.
| Solvent Class | Solvent | Formula | Predicted Solubility | Rationale |
| Polar Protic | Methanol | CH₃OH | High | Strong hydrogen bonding with -OH and -CHO groups. |
| Ethanol | C₂H₅OH | High | Strong hydrogen bonding with -OH and -CHO groups. | |
| Water | H₂O | Low / Sparingly Soluble | The nonpolar ethyl group and benzene ring limit solubility despite hydrogen bonding capabilities.[8] | |
| Polar Aprotic | Acetone | C₃H₆O | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance.[9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Very High | Highly polar solvent, excellent hydrogen bond acceptor.[9][10] | |
| Acetonitrile | C₂H₃N | Moderate | Polar, but a weaker hydrogen bond acceptor than ketones or DMF.[9] | |
| Ethyl Acetate | C₄H₈O₂ | High | Good balance of polarity and non-polar character, effective hydrogen bond acceptor.[9] | |
| Nonpolar | Toluene | C₇H₈ | Moderate to Low | Solubilizing effect of the aromatic ring (π-π stacking) is counteracted by the polar groups.[9] |
| Hexane | C₆H₁₄ | Very Low / Insoluble | Strong solute-solute interactions (from polar groups) are not overcome by weak van der Waals forces.[5] |
Experimental Determination of Thermodynamic Solubility
For definitive and reliable solubility data, an experimental approach is required. The Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[4]
Core Principles & Self-Validation
The method relies on allowing a suspension of the compound in the solvent to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant is measured. The protocol is self-validating: if the measured concentration is consistent across multiple time points (e.g., 24 and 48 hours), it confirms that equilibrium has been reached.[11] The use of a saturated solution ensures the result represents the true thermodynamic solubility limit.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
Materials:
-
This compound (solid powder)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
Procedure:
-
Preparation of the Suspension: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[4] For example, start with ~10-20 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.[12]
-
Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate vigorously. The agitation time is critical; an initial incubation of 24 hours is recommended.[11]
-
Equilibrium Verification (Trustworthiness Pillar): To ensure equilibrium has been reached, a second time point is advisable. After the initial 24 hours, take a sample for analysis. Allow the remaining suspension to continue agitating for another 24 hours (48 hours total) and take a second sample. If the solubility values from the 24h and 48h samples are within acceptable variance (e.g., <5%), equilibrium can be considered achieved.[11]
-
Sample Preparation for Analysis: a. Remove the vial from the shaker and let it stand for at least 30 minutes to allow undissolved solids to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles.[3]
-
Dilution: Based on the expected solubility, perform an accurate serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.
Analytical Quantification
The concentration of this compound in the final diluted filtrate can be determined using HPLC or UV-Vis spectroscopy.[13]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase (RP-HPLC) method is suitable for salicylaldehyde derivatives.[14][15][16]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a small amount of acid like phosphoric or formic acid to ensure the phenolic proton remains protonated.[14] A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength of high absorbance for the molecule (e.g., ~280 nm or ~330 nm).[17]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards to generate a calibration curve of peak area versus concentration. The concentration of the unknown sample is then determined by interpolation from this curve.
B. UV-Visible (UV-Vis) Spectroscopy
This method is faster but less specific than HPLC. It is suitable if this compound is the only absorbing species in the solution.
-
Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent from ~200-400 nm to identify the wavelength of maximum absorbance (λ_max). Salicylaldehyde derivatives typically show strong absorbance.[18][19]
-
Calibration: Prepare a series of standard solutions of known concentration and measure the absorbance of each at λ_max. Create a calibration curve by plotting absorbance versus concentration (Beer's Law plot).
-
Sample Measurement: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.
Data Analysis and Interpretation
-
Use the linear regression equation from your calibration curve (y = mx + c, where y is the analytical signal and x is concentration) to calculate the concentration of your diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.
-
Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).
Potential Sources of Error:
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintain strict temperature control during equilibration.
-
Solvent Evaporation: Ensure vials are tightly sealed.
-
Incomplete Equilibration: Use multiple time points to verify that equilibrium has been reached.[11]
-
Inaccurate Dilutions: Use calibrated volumetric glassware for all dilutions.
-
Carry-over of Solids: Inadequate filtration will lead to erroneously high solubility measurements.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, validated experimental protocol, researchers can confidently generate the precise solubility data required for their work. The shake-flask method, coupled with a reliable analytical technique like HPLC, remains the authoritative approach for obtaining high-quality, reproducible results essential for advancing research and development in chemistry and pharmaceutical sciences.
References
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Slideshare. (2017). solubility experimental methods.pptx. [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
SIELC Technologies. Separation of Salicylaldehyde on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2014). HPLC detection of external standards for salicylaldehyde and its... [Link]
-
Masaryk University. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. [Link]
-
Defense Technical Information Center. (1982). Methods Development. [Link]
-
Farmacia Journal. (2007). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]
-
PubChem. 4-Ethylbenzaldehyde. [Link]
-
ResearchGate. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. [Link]
-
PubMed. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. [Link]
-
PubChem. 4-Hydroxymethylsalicylaldehyde. [Link]
-
ResearchGate. (2021). (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain...). [Link]
-
ResearchGate. (2009). Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. [Link]
-
PubMed. (2009). Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration. [Link]
-
PubChem. 4-Hydroxybenzaldehyde. [Link]
-
PubChem. Salicylaldehyde. [Link]
-
ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
ResearchGate. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]
-
ResearchGate. (2016). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. Separation of Salicylaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethylsalicylaldehyde: A Roadmap for Researchers
This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Ethylsalicylaldehyde. As of the latest literature review, a definitive crystal structure for this specific compound is not publicly available. Therefore, this document serves as both a detailed procedural manual and a predictive guide for researchers, scientists, and drug development professionals who may be the first to elucidate its solid-state architecture. By leveraging established methodologies and drawing parallels from structurally related, well-characterized salicylaldehyde derivatives, we present a complete roadmap from synthesis to in-depth structural interpretation.
Introduction: The Significance of Salicylaldehydes in a Crystallographic Context
Salicylaldehydes are a class of organic compounds that are not only pivotal intermediates in organic synthesis but also hold significant interest in medicinal chemistry and materials science.[1][2] Their derivatives are known to form a variety of Schiff bases and coordination complexes with diverse biological activities, including anticancer and antimicrobial properties. The precise arrangement of atoms in the crystalline state, dictated by intermolecular forces, governs the material's bulk properties such as solubility, stability, and bioavailability. A thorough crystal structure analysis of this compound is therefore a critical step in understanding its physicochemical behavior and unlocking its full potential in drug design and development.
This guide will navigate the reader through the essential stages of a complete crystallographic study, emphasizing the causality behind experimental choices and adhering to the principles of scientific integrity.
Synthesis and Crystallization of this compound
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The Reimer-Tiemann reaction is a classic and effective method for the ortho-formylation of phenols to produce salicylaldehydes. This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base. While several methods for salicylaldehyde synthesis exist, the Reimer-Tiemann reaction offers a reliable route.[3]
Experimental Protocol: Modified Reimer-Tiemann Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol in a suitable solvent such as ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, like sodium hydroxide, to the stirred solution at room temperature.
-
Chloroform Addition: Heat the mixture to 60-70°C and add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to neutralize the excess base and precipitate the product.
-
Purification: The crude this compound can be purified by steam distillation or column chromatography on silica gel to yield a high-purity product. The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Crystallization
The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions are typically determined through systematic screening.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, their atomic structure can be determined using X-ray crystallography.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of data collection, systematically rotating the crystal to capture a complete dataset.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Workflow for Crystal Structure Determination:
Caption: Experimental workflow for the crystal structure analysis of this compound.
Predicted Molecular and Crystal Structure of this compound
Based on the known structures of related salicylaldehydes, we can predict the key structural features of this compound.
Molecular Geometry
The molecule is expected to be largely planar, with the aldehyde and hydroxyl groups being coplanar with the benzene ring. An intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen is a hallmark of salicylaldehydes and is anticipated to be a dominant feature. This interaction leads to the formation of a pseudo-six-membered ring, which enhances the planarity and stability of the molecule.
| Predicted Geometric Parameters | Value | Justification |
| O-H···O intramolecular H-bond distance | ~1.8 - 2.0 Å | Typical for salicylaldehydes |
| C=O bond length | ~1.22 Å | Standard for an aldehyde |
| C-O (hydroxyl) bond length | ~1.35 Å | Typical for a phenolic C-O bond |
| Torsion angle (C-C-C=O) | ~0° | Planarity due to conjugation and H-bonding |
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound are likely to pack in a manner that maximizes van der Waals interactions and potentially forms intermolecular hydrogen bonds. Given the presence of a hydroxyl group, weak O-H···O intermolecular hydrogen bonds might be observed, leading to the formation of dimers or chains. The ethyl group, being non-polar, will likely participate in hydrophobic interactions.
Potential Intermolecular Interactions:
Caption: Diagram illustrating potential key intermolecular interactions in the crystal lattice of this compound.
Relevance to Drug Development
A detailed understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent or as a scaffold for new drugs.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its therapeutic efficacy. A thorough crystallographic study can identify and characterize different polymorphs.
-
Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure can inform the design of new derivatives with improved biological activity. For instance, understanding the hydrogen bonding network can guide modifications to enhance target binding.
-
Formulation Development: The solid-state properties derived from the crystal structure are crucial for designing stable and effective drug formulations.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust and comprehensive framework for its analysis. By following the outlined procedures for synthesis, crystallization, and data analysis, and by considering the predicted structural features based on related compounds, researchers will be well-equipped to undertake this investigation. The elucidation of this structure will undoubtedly contribute valuable knowledge to the fields of crystallography, medicinal chemistry, and materials science.
References
- Koo, C. H., et al. (1977). Journal of the Korean Chemical Society, 21(3), 123-130.
- Bindu, P., et al. (1998). Applied Organometallic Chemistry, 12(10-11), 735-741.
- Dilović, I., et al. (2008). Bioorganic & Medicinal Chemistry, 16(10), 5567-5575.
- Chen, D., et al. (2004). Journal of Inorganic Biochemistry, 98(12), 2135-2142.
- Shi, L., et al. (2009). European Journal of Medicinal Chemistry, 44(11), 4486-4494.
- Groom, C. R., et al. (2016).
- Aneesrahman, K. T., et al. (2018).
-
Nejati, M., Moradi, A., & Kalantari, M. (n.d.). Synthesis of Salicylaldehyde from Para-formaldehyde. TSI Journals. [Link]
Sources
- 1. Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
Foreword: The Imperative of Purity in Chemical Synthesis
An In-Depth Technical Guide to the Purity Assessment of Synthesized 4-Ethylsalicylaldehyde
In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the final product is not merely a molecule but a testament to precision and control. This compound, a key intermediate in the synthesis of complex molecules, ligands, and active pharmaceutical ingredients (APIs), is no exception. Its purity is a critical quality attribute, directly influencing the yield, impurity profile, and ultimate safety and efficacy of the final drug substance. This guide provides an in-depth exploration of the multifaceted analytical strategies required to rigorously assess the purity of synthesized this compound. We will move beyond procedural lists to dissect the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory compliance.
The Synthetic Landscape: Anticipating the Impurity Profile
A robust purity assessment begins with a thorough understanding of the synthetic route. The choice of synthesis directly dictates the likely impurities that must be targeted for separation and quantification. While various methods exist for the ortho-formylation of phenols, a common approach is the Reimer-Tiemann reaction , which involves the reaction of a phenol (3-ethylphenol) with chloroform in a basic solution.[1] Another relevant method is the Duff reaction or formylation using paraformaldehyde with a magnesium methoxide complex.[2][3]
Understanding these pathways allows us to anticipate a spectrum of potential impurities, which is the first step in developing a specific and meaningful analytical strategy.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Potential Species | Typical Origin |
| Starting Materials | 3-Ethylphenol | Incomplete reaction. |
| Reagents | Chloroform, Paraformaldehyde, Toluene | Residual solvents from reaction or workup. |
| Isomeric By-products | 2-Ethyl-4-hydroxybenzaldehyde | Incomplete regioselectivity during formylation. |
| Related By-products | Di-formylated products | Over-reaction or harsh reaction conditions. |
| Intermediates | Dichloromethyl-phenoxide adducts | Incomplete hydrolysis in the Reimer-Tiemann reaction. |
| Degradation Products | 4-Ethylsalicylic acid | Oxidation of the aldehyde functional group upon storage. |
This predictive approach is fundamental. An analytical method is only as good as its ability to separate the analyte of interest from the components that are most likely to be present.
The Cornerstone of Purity Analysis: Chromatographic Separation
Chromatographic techniques are indispensable for separating and quantifying impurities, providing a detailed picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC)
For a non-volatile and thermally stable compound like this compound, reverse-phase HPLC is the method of choice for routine purity analysis and impurity profiling.[4][5] The causality here is clear: the technique's high resolution, reproducibility, and the ability to analyze the compound without derivatization make it ideal for a quality control environment.
The use of a Photodiode Array (PDA) detector is critical for method validation and trustworthiness.[6] A PDA detector acquires the UV-Vis spectrum for every point in the chromatogram, enabling peak purity analysis. This allows us to verify if a single chromatographic peak corresponds to a single component, a crucial test for specificity.[6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility in retaining moderately polar organic compounds.[4]
-
Mobile Phase Preparation: A gradient elution is employed for optimal separation of impurities with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape and suppresses ionization of the phenolic hydroxyl group.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
PDA Detection: Wavelength of maximum absorbance (λmax) for this compound (e.g., ~255 nm) for quantification, with a full spectral scan from 200-400 nm for peak purity analysis.
-
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).
-
Data Analysis: Purity is typically calculated using an area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. This result must be corrected using relative response factors for identified impurities for an accurate mass balance.
Caption: HPLC-PDA analysis workflow from sample preparation to final report.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[7][8] The coupling with a mass spectrometer provides unequivocal identification of separated components based on their mass fragmentation patterns.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Column Selection: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.[9]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This program ensures the elution of both volatile solvents and the higher-boiling analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500. This range covers the expected fragment ions of the analyte and potential impurities.
-
-
Sample Preparation: Dilute the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using peak area percent or by creating a calibration curve with certified standards if available.
The Gold Standard of Purity: Quantitative NMR (qNMR)
While chromatography provides a relative purity value (area %), Quantitative Nuclear Magnetic Resonance (qNMR) offers a route to determine absolute purity.[10][11] It is a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of that same substance.[5] Instead, it relies on a certified internal standard of known purity.
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][13] By comparing the integral of a unique proton signal from the analyte to a unique proton signal from a known mass of a high-purity internal standard, the absolute purity of the analyte can be calculated.
-
Selection of Internal Standard: Choose a standard with high purity (>99.9%), stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a vial.
-
Accurately weigh approximately 20-30 mg of the synthesized this compound into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.
-
Transfer an aliquot to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure acquisition parameters are optimized for quantification: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is critical to ensure complete magnetization recovery between scans.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique proton signal for the analyte (e.g., the aldehyde proton at ~9.8 ppm) and a unique signal for the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation[13]:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
Caption: Step-by-step workflow for qNMR purity determination.
Orthogonal and Confirmatory Methods
A self-validating system of protocols relies on using multiple, orthogonal techniques that measure the same attribute via different principles.
Structural Confirmation
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure. The ¹H NMR spectrum of this compound should show characteristic signals for the aldehyde proton (~9.8 ppm), the phenolic proton (~11.0 ppm), aromatic protons with specific splitting patterns, and the ethyl group (a quartet and a triplet).[3][14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch (~3200 cm⁻¹), an aromatic C=C stretch (~1600 cm⁻¹), and a strong C=O stretch for the conjugated aldehyde (~1660 cm⁻¹).[9][15]
-
Mass Spectrometry (MS): Confirms the molecular weight via the molecular ion peak (M⁺) and provides structural information through fragmentation patterns.[9]
Bulk Purity Analysis
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the purity of a crystalline solid by measuring its melting point depression.[16] According to the van't Hoff equation, impurities lower and broaden the melting range of a pure substance.[17] DSC provides an excellent orthogonal check on the purity value obtained by chromatography, as it is sensitive to total mole fraction of eutectic impurities.[18]
Method Validation: Ensuring Trustworthiness
For use in drug development, any analytical method for purity determination must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20] Validation provides documented evidence that the method is suitable for its intended purpose.[21]
Table 2: Key Validation Parameters for a Purity Method (ICH Q2(R2))
| Parameter | Definition & Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[22] Demonstrated by peak purity analysis (PDA) and analysis of spiked samples. |
| Accuracy | The closeness of the test results to the true value.[20] Determined by assaying a sample of known purity or by spiking with known amounts of impurities. |
| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).[22] |
| Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte over a given range.[4] |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified.[6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Conclusion
The purity assessment of synthesized this compound is not a single measurement but a comprehensive investigation. It requires an intelligent application of orthogonal analytical techniques, beginning with a fundamental understanding of the synthetic process to predict potential impurities. A combination of high-resolution separation by HPLC-PDA, definitive identification by GC-MS, and absolute quantification by qNMR provides a powerful, self-validating system. Each protocol, grounded in established scientific principles and validated against rigorous regulatory standards, contributes to the final, authoritative statement of purity—a critical step in the journey from laboratory synthesis to a safe and effective final product.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Patel, D. et al. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
-
Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
-
Organic Primary Standards Group. (n.d.). Quantitative NMR. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Slideshare. (n.d.). ICH- Q3 Impurity. [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
K.K. K, et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
SIELC Technologies. (n.d.). Separation of Salicylaldehyde on Newcrom R1 HPLC column. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]
-
Kumar, S. (2020). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 13(01), 142-151. [Link]
-
ResearchGate. (2016). Accurate determination of purity for organic compounds using adiabatic calorimetry. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]
-
Dolan, J. W. (2002). Analytical Method Validation: Back to Basics, Part II. LCGC International, 15(3), 14-18. [Link]
-
Książczak, A., Książczak, T., & Zielenkiewicz, T. (2004). Influence of purity on the thermal stability of solid organic compounds. Journal of Thermal Analysis and Calorimetry, 77, 233–242. [Link]
-
Crișan, R., & Modra, D. (n.d.). THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
-
Talele, P. P. (n.d.). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). The reactions of salicylaldehyde production. [Link]
-
Gawlik-Dziki, U., et al. (2007). Chromatographic analysis of salicylic compounds in different species of the genus Salix. Journal of Separation Science, 30(18), 3166-3172. [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]
-
Scribd. (n.d.). Synthesis of Salicylaldehyde. [Link]
-
TWGHs Kap Yan Directors' College. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. [Link]
-
ResearchGate. (2015). 4-Methoxysalicylaldehyde: Spectroscopic and computational investigations. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- Google Patents. (n.d.).
-
Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]
- Google Patents. (n.d.). Process for the selective synthesis of salicylaldehydes - US3972945A.
- Google Patents. (n.d.). Synthesis method of salicylaldehyde - CN117164444B.
-
Unknown. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
Sources
- 1. hkasme.org [hkasme.org]
- 2. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rssl.com [rssl.com]
- 13. emerypharma.com [emerypharma.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. wjarr.com [wjarr.com]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Ethylsalicylaldehyde
This guide provides a comprehensive technical overview of the chemical stability and optimal storage conditions for 4-Ethylsalicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity and longevity of this valuable compound. We will explore the molecular characteristics that govern its stability, potential degradation pathways, and a systematic approach to its handling and storage, ensuring its suitability for downstream applications in synthesis and research.
Introduction: The Chemical Identity and Significance of this compound
This compound is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at the ortho-position and an ethyl group at the para-position. Its structure, combining a reactive aldehyde, a phenolic hydroxyl group, and an alkyl substituent, makes it a versatile intermediate in organic synthesis. It serves as a key building block for the synthesis of Schiff bases, ligands for coordination chemistry, and more complex heterocyclic structures with potential applications in pharmaceuticals and materials science.[1] The ethyl group at the 4-position can modulate the electronic and steric properties of the molecule, influencing the reactivity and stability of its derivatives.[1]
The inherent reactivity of the aldehyde and phenol functionalities, however, also predisposes the molecule to potential degradation, making a thorough understanding of its chemical stability paramount for its effective use. This guide will provide the necessary framework for assessing and maintaining the quality of this compound.
Intrinsic Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is governed by the interplay of its functional groups. The product is generally stable under standard ambient conditions (room temperature) when protected from light and air.[2] However, exposure to more extreme conditions can initiate degradation. The primary modes of degradation for phenolic aldehydes like this compound are oxidation and, to a lesser extent, certain light-induced reactions.
Oxidative Degradation
Oxidation is a significant degradation pathway for this compound due to the presence of both a readily oxidizable aldehyde group and a phenolic hydroxyl group which activates the aromatic ring.[3]
-
Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid. In the case of this compound, this would result in the formation of 4-Ethylsalicylic acid . This is a common degradation pathway for aldehydes, particularly in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[4]
-
Oxidation of the Phenolic Group (Dakin-type Reaction): The phenolic hydroxyl group, in the presence of an oxidizing agent like hydrogen peroxide, can lead to the formation of a catechol derivative through a process analogous to the Dakin reaction.[5] This would result in the formation of 4-Ethylcatechol .
-
Radical-Mediated Oxidation: Free radical initiators can also promote oxidative degradation, potentially leading to a variety of products through complex reaction mechanisms.[3]
Photodegradation
Aromatic aldehydes and phenols can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of colored impurities and a decrease in purity. The specific photolytic degradation products of this compound have not been extensively reported, but it is a critical parameter to consider for long-term storage.
Hydrolytic Stability
The core structure of this compound does not contain functional groups that are readily susceptible to hydrolysis under neutral pH conditions. However, in strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated.
The following diagram illustrates the most probable degradation pathways for this compound under stress conditions.
Caption: Potential degradation pathways of this compound under various stress conditions.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[5][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[6] | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation. |
| Light | Protect from light.[5] | Prevents photolytic degradation. Use of amber glass or opaque containers is advised. |
| Container | Keep container tightly closed.[2][6] | Prevents ingress of moisture and air. |
| Moisture | Store in a dry place.[2] | Prevents potential moisture-mediated degradation and clumping of the solid. |
| Ventilation | Store in a well-ventilated place.[5] | General laboratory safety practice for handling chemicals. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases, metals.[5] | To prevent vigorous and potentially hazardous reactions. |
Experimental Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9] The following is a detailed protocol for conducting such a study on this compound.
Objective
To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as mandated by ICH guidelines and to facilitate the development of a stability-indicating HPLC method.[4][6]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase adjustment)
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study.
Caption: Experimental workflow for the forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl. Reflux at 60°C for 8 hours.
-
After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of NaOH solution. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Reflux at 60°C for 8 hours.
-
After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of HCl solution. Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve a known weight of the solid in methanol to prepare a solution for HPLC analysis.
-
Solution State: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours. After exposure, cool and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Solid State: Spread a thin layer of solid this compound in a petri dish and expose it to a combination of UV (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Prepare a solution for HPLC analysis.
-
Solution State: Expose 2 mL of the stock solution in a quartz cuvette to UV and visible light. Prepare a control sample wrapped in aluminum foil. Analyze both samples by HPLC.
-
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method should be developed to separate this compound from its potential degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., around 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by its ability to resolve the degradation products from the parent peak in the forced degradation samples.
Summary of Expected Outcomes and Data Interpretation
The forced degradation study will provide critical information on the stability of this compound. The results from the HPLC analysis of the stressed samples should be tabulated to compare the extent of degradation under different conditions.
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |
| Acid Hydrolysis | 1 M HCl, 60°C | 8 hours | Minimal degradation expected, but potential for minor byproducts. |
| Base Hydrolysis | 1 M NaOH, 60°C | 8 hours | Potential for some degradation, though the primary structure is relatively stable. |
| Oxidation | 3% H₂O₂, RT | 24 hours | Significant degradation expected, primarily to 4-Ethylsalicylic acid and 4-Ethylcatechol. |
| Thermal (Solid) | 80°C | 48 hours | Potential for some degradation, likely oxidative if air is present. |
| Photolytic (Solution) | UV/Vis Light | Per ICH Q1B | Formation of various, potentially colored, impurities. |
The identification of the degradation products, ideally through LC-MS, will confirm the proposed degradation pathways. This information is invaluable for establishing appropriate specifications for the purity of this compound and for developing robust formulations.
Conclusion
This compound is a chemically stable compound under recommended storage conditions. However, its susceptibility to oxidative and photolytic degradation necessitates careful handling and storage to maintain its integrity. By understanding its intrinsic stability and potential degradation pathways, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate. The implementation of a systematic forced degradation study, as outlined in this guide, is a critical step in achieving this goal and is a fundamental component of good scientific and manufacturing practice.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology.
- TCI Chemicals. (2025). Safety Data Sheet for a related salicylaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet for Salicylaldehyde.
- Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(III) - A Kinetic and Mechanistic Study. (n.d.).
- BenchChem. (n.d.). This compound Product Page.
- MedCrave. (2016). Forced Degradation Studies.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis.
- Wikipedia. (n.d.). Salicylaldehyde.
- PubChem. (n.d.). Salicylaldehyde.
- SciSpace. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). Oxidative bromination products of salicylaldehyde.
- NIH. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.
- Zenodo. (n.d.). PHARMACEUTICAL SCIENCES.
- IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review. Retrieved from the International Journal of Pharmaceutical and Phytopharmacological Research.
- Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. (n.d.). Journal of Applicable Chemistry.
- PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
- NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- ResearchGate. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study.
- Zenodo. (2002). Thermal and alkali-catalyzed hydrolysis study of R,R' ,4,4' -cyclohexylidenediphenyloxyacetic acids and their ethyl esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. zenodo.org [zenodo.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Reactivity Profile of 4-Ethylsalicylaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 4-Ethylsalicylaldehyde, a key aromatic aldehyde derivative. As a versatile building block in modern organic synthesis, its reactivity is governed by the intricate interplay of its aldehyde, phenolic hydroxyl, and substituted aromatic functionalities. This document explores its behavior with common classes of reagents, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction: Structural Features and Electronic Profile
This compound (IUPAC: 4-ethyl-2-hydroxybenzaldehyde) is a bifunctional aromatic compound whose synthetic utility is derived from the strategic placement of its functional groups.[1] The molecule's reactivity cannot be understood by analyzing each group in isolation; rather, it is the synergistic and antagonistic electronic effects that dictate its chemical behavior.
-
Aldehyde Group (-CHO): The primary site for nucleophilic attack. Its electrophilicity is modulated by the adjacent groups.
-
Hydroxyl Group (-OH): Located at the ortho position, this group is strongly activating and participates in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.[2] This hydrogen bond influences the conformation and reactivity of the aldehyde.[3][4]
-
Ethyl Group (-CH₂CH₃): Positioned at the para position relative to the hydroxyl group, it is a weak electron-donating group (EDG) through induction and hyperconjugation, slightly increasing the electron density of the aromatic ring.
-
Aromatic Ring: The benzene ring acts as the structural backbone and is the site for electrophilic substitution, with its reactivity profile heavily influenced by the activating -OH and -C₂H₅ groups.
The combination of a powerful electron-donating hydroxyl group and a weakly donating ethyl group makes the aromatic ring electron-rich, while the aldehyde group acts as a moderate deactivating group via resonance. This electronic push-pull system is central to its reactivity.
Core Reactivity at the Aldehyde Carbonyl
The aldehyde functional group is the most prominent center for chemical transformations. Its reactivity is primarily characterized by nucleophilic addition reactions.[5][6][7]
Condensation Reactions: Schiff Base Formation
The reaction of this compound with primary amines to form imines (Schiff bases) is one of its most significant and widely utilized transformations.[3] These products are exceptional chelating ligands, capable of forming stable complexes with various transition metals.[1][8]
Mechanistic Rationale: The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the stable C=N double bond of the imine.[9] The ortho-hydroxyl group often plays a crucial role in stabilizing the final Schiff base structure through hydrogen bonding.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Behaviour of Salicylaldehyde and Some of Its Derivatives in the Bigine" by EMAN M. H. ABBAS, SHADIA M. ABDALLAH et al. [journals.tubitak.gov.tr]
- 5. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. recentscientific.com [recentscientific.com]
An In-depth Technical Guide to the Thermochemical Properties of 4-Ethylsalicylaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive framework for determining the thermochemical properties of 4-Ethylsalicylaldehyde, a key intermediate in various synthetic applications. In the absence of extensive published experimental data for this specific molecule, this document outlines the authoritative experimental and computational methodologies required to establish its thermodynamic profile. We delve into the causality behind experimental choices, presenting detailed protocols for techniques such as bomb calorimetry for enthalpy of formation, differential scanning calorimetry for phase transition enthalpies, and the Knudsen effusion method for vapor pressure and enthalpy of sublimation. Furthermore, we explore high-accuracy computational chemistry approaches, including Gaussian-4 (G4) theory and the strategic use of isodesmic reactions for precise theoretical predictions. This guide is designed to be a self-validating system, equipping researchers with the necessary tools to generate reliable thermochemical data essential for process development, safety analysis, and molecular modeling.
Introduction: The "Why" of Thermochemical Data
This compound, with its ortho-hydroxyl and aldehyde functionalities combined with an ethyl substituent, presents a unique electronic and steric profile. It serves as a valuable precursor in the synthesis of Schiff bases, ligands for metal complexes, and other functional materials. A thorough understanding of its thermochemical properties—such as enthalpy of formation (ΔfH°), enthalpy of fusion (ΔfusH°), enthalpy of vaporization (ΔvapH°), enthalpy of sublimation (ΔsubH°), and heat capacity (Cp)—is not merely academic. This data is critical for:
-
Process Safety and Hazard Analysis: Predicting exothermic potential and thermal stability to prevent runaway reactions.
-
Reaction Engineering: Optimizing reaction conditions, yields, and energy efficiency by understanding the energy balance of chemical transformations.
-
Physical Chemistry: Modeling phase equilibria, solubility, and purification processes like distillation and crystallization.
-
Computational Modeling: Providing benchmark data for the validation and parameterization of computational models used in drug design and materials science.
This guide provides the strategic and technical framework to acquire this vital information.
Experimental Determination of Thermochemical Properties
The foundation of thermochemistry lies in precise experimental measurement. The following protocols are established standards for organic compounds and are directly applicable to this compound.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is the most fundamental thermochemical property. For organic compounds, it is most accurately determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a constant-volume (bomb) calorimeter.[1] The principle is to completely combust a known mass of the substance in an excess of oxygen and measure the resultant temperature rise in the surrounding water bath.[2]
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a crucible within the bomb. A fuse wire is positioned to be in contact with the sample. The bomb is sealed and pressurized with ~30 atm of pure oxygen.
-
Measurement: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
-
Ignition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation:
-
The heat released by the combustion (q_reaction) is calculated from the temperature change (ΔT) and the previously determined heat capacity of the calorimeter (C_calorimeter).[1]
-
q_reaction = -C_calorimeter * ΔT
-
Corrections are applied for the combustion of the fuse wire and for the formation of nitric acid from trace nitrogen.
-
The constant-volume energy of combustion (ΔcU°) is calculated per mole of the sample.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law: ΔfH°(C9H10O2, s) = 9 * ΔfH°(CO2, g) + 5 * ΔfH°(H2O, l) - ΔcH°(C9H10O2, s) The standard enthalpies of formation for CO2 and H2O are well-established values.
-
Causality and Trustworthiness: The use of a sealed, high-pressure oxygen environment ensures complete and rapid combustion, which is essential for accuracy. The system is calibrated using a standard substance with a precisely known enthalpy of combustion, typically benzoic acid, to determine C_calorimeter. This calibration makes the protocol self-validating.[2]
Diagram: Bomb Calorimetry Workflow
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Enthalpies of Phase Transitions
2.2.1. Enthalpy of Fusion (ΔfusH°) via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is an invaluable tool for determining the enthalpy of fusion (melting) and the melting point.
Experimental Protocol: DSC for Enthalpy of Fusion
-
Sample Preparation: A small, accurately weighed amount of this compound (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).
-
Measurement: The temperature is ramped at a controlled rate (e.g., 10 °C/min) through the melting range of the sample. The instrument records the differential heat flow.
-
Data Analysis: An endothermic peak is observed on the DSC thermogram, corresponding to melting. The area under this peak is integrated to determine the total heat absorbed, which is the enthalpy of fusion (ΔfusH°). The onset temperature of the peak is typically taken as the melting point.
Diagram: DSC Measurement Workflow
Caption: Workflow for measuring enthalpy of fusion using DSC.
2.2.2. Enthalpy of Sublimation (ΔsubH°) via Knudsen Effusion Method
For solids with low volatility, the Knudsen effusion method is a reliable technique to determine vapor pressure.[4] The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. The method involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum.[5]
Experimental Protocol: Knudsen Effusion
-
Setup: A known mass of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.
-
Measurement: The cell is placed in a high-vacuum chamber and maintained at a constant temperature. The mass of the cell is monitored over time using a high-precision microbalance.
-
Data Collection: The rate of mass loss ( dm/dt ) is determined at several different temperatures.
-
Calculation:
-
The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the universal gas constant, and M is the molar mass of the sample.[6]
-
The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C
-
Diagram: Knudsen Effusion Conceptual Setup
Caption: Conceptual diagram of a Knudsen effusion apparatus.
Computational Prediction of Thermochemical Properties
When experimental determination is not feasible, high-accuracy computational chemistry provides a powerful alternative. For a molecule like this compound, a multi-pronged approach is recommended for achieving results with chemical accuracy (typically within 4-8 kJ/mol).[7]
High-Accuracy Composite Methods (e.g., G4 Theory)
Gaussian-n theories (G3, G4) are composite methods that approximate a very high-level calculation by combining results from a series of lower-level calculations.[7][8] The G4 protocol, for instance, involves geometry optimization, frequency calculation, and single-point energy calculations with large basis sets and high levels of electron correlation. The final energy is extrapolated to provide a highly accurate value.
The standard enthalpy of formation at 298.15 K is typically calculated using the atomization approach, where the molecule is computationally dissociated into its constituent atoms.[8] While powerful, this method can be computationally expensive and may have larger errors for bigger molecules if not used carefully.
Isodesmic Reaction Scheme: A Strategy for Error Cancellation
A more robust and often more accurate approach for molecules of this size is the use of an isodesmic reaction scheme.[9] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[10] This conservation of bond types leads to a significant cancellation of systematic errors in the quantum mechanical calculations, allowing for highly accurate results even with more modest computational methods (like B3LYP).[11]
Proposed Isodesmic Reaction for this compound:
To calculate the enthalpy of formation of this compound, we can construct the following reaction:
+ → +Computational Protocol: Isodesmic Reaction Method
-
Geometry Optimization: Optimize the 3D structures of all four molecules (this compound, Benzene, Salicylaldehyde, Ethylbenzene) using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
-
Calculate Reaction Enthalpy (ΔrH°): ΔrH°(calc) = [H(Salicylaldehyde) + H(Ethylbenzene)] - [H(this compound) + H(Benzene)] where H is the calculated total enthalpy (Electronic Energy + ZPVE + Thermal Correction) for each species.
-
Calculate Target Enthalpy of Formation: The calculated reaction enthalpy is then combined with known experimental enthalpies of formation for the reference compounds to determine the unknown enthalpy of formation for this compound. ΔfH°(this compound, g) = [ΔfH°(Salicylaldehyde, g) + ΔfH°(Ethylbenzene, g)] - [ΔfH°(Benzene, g)] - ΔrH°(calc)
Trustworthiness: This method's strength lies in leveraging highly accurate experimental data for well-characterized, simpler molecules to "anchor" the calculation for the more complex target. The error cancellation inherent in the isodesmic approach minimizes the deficiencies of the chosen computational method.[12]
Diagram: Isodesmic Reaction Computational Workflow
Caption: Computational workflow using an isodesmic reaction scheme.
Summary of Key Thermochemical Data (Reference Compounds)
Accurate application of the isodesmic reaction protocol requires reliable experimental data for the reference compounds. The following table summarizes key values obtained from authoritative sources.
| Compound | Formula | ΔfH° (gas, 298.15 K) | ΔfH° (liquid, 298.15 K) | Boiling Point (°C) | Melting Point (°C) | Source(s) |
| Salicylaldehyde | C₇H₆O₂ | Not readily available | Not readily available | 196-197 | -7 | [13][14][15] |
| Ethylbenzene | C₈H₁₀ | 29.9 ± 0.7 kJ/mol | -12.5 ± 0.6 kJ/mol | 136.2 | -95.0 | [12][16][17] |
| Benzene | C₆H₆ | 82.6 ± 0.7 kJ/mol | 48.7 ± 0.6 kJ/mol | 80.1 | 5.5 | [10] |
| 4-Methylsalicylaldehyde | C₈H₈O₂ | Not available | Not available | 219.5 | 58-61 | [] |
Note: Experimental gas-phase enthalpy of formation for salicylaldehyde is not consistently reported in standard databases, highlighting the need for either experimental determination or high-level computational approaches as outlined in this guide.
Conclusion
The thermochemical properties of this compound are fundamental to its safe and efficient use in research and development. This guide has provided a detailed, scientifically-grounded roadmap for determining these properties. By employing the experimental techniques of bomb calorimetry , differential scanning calorimetry , and the Knudsen effusion method , researchers can obtain high-quality data for the enthalpies of formation and phase transitions. In parallel, computational methods, particularly the strategic use of isodesmic reactions , offer a powerful and accurate means of prediction. The synergy between these experimental and theoretical approaches provides a robust framework for the comprehensive thermochemical characterization of this compound and other novel compounds, ensuring scientific integrity and enabling further innovation.
References
-
Karton, A. (2016). A computational chemist’s guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 292-314. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of ethylbenzene. Retrieved from [Link]
-
da Silva, M. A. V. R., et al. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 107(4), 513-519. [Link]
-
Ponomarev, D. A., & Takhistov, V. V. (2009). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 113(47), 13418-13426. [Link]
-
Jin, H., et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. Physical Chemistry Chemical Physics, 24(30), 18029-18047. [Link]
-
Active Thermochemical Tables (ATcT). (n.d.). Ethylbenzene Enthalpy of Formation. Retrieved from [Link]
-
NIST. (n.d.). Ethylbenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
Caballero, J. F. S., et al. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 107(4), 513-519. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethylbenzene (CAS 100-41-4). Retrieved from [Link]
-
Brickwedde, F. G., et al. (1946). Thermodynamic Properties of Ethylbenzene Vapor from 300° to 1500°K. The Journal of Chemical Physics, 14(9), 554-557. [Link]
- Garland, C. W., et al. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill. (Referenced for Knudsen Effusion procedure).
-
da Silva, M. A. V. R., et al. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. ResearchGate. [Link]
-
Boese, A. D., et al. (2007). Computing thermophysical properties of aromatic compounds: Comparison of theory and experiment. AIChE Annual Meeting Conference Proceedings. [Link]
-
Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]
-
Hehre, W. J., et al. (1970). What are Isodesmic Reactions?. Journal of Chemical Education, 47(10), 671. [Link]
-
AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2018). Development of the Knudsen Effusion methodology for vapour pressure measurements of low volatile liquids and solids based on a quartz crystal microbalance. The Journal of Chemical Thermodynamics, 125, 113-120. [Link]
-
Pragolab. (n.d.). Vapor Pressure Analyzer. Retrieved from [Link]
-
Merck Index. (n.d.). Salicylaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]
-
Khan Academy. (n.d.). Constant-volume calorimetry. Retrieved from [Link]
-
Scribd. (n.d.). Heat of Combustion in Aromatic Compounds. Retrieved from [Link]
-
Bruylants, G., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (96), e52612. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. scribd.com [scribd.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. azom.com [azom.com]
- 6. pragolab.cz [pragolab.cz]
- 7. researchgate.net [researchgate.net]
- 8. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethylbenzene (CAS 100-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 14. Salicylaldehyde [drugfuture.com]
- 15. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 16. chem-casts.com [chem-casts.com]
- 17. Ethylbenzene [webbook.nist.gov]
The Dawn of 4-Ethylsalicylaldehyde Derivatives: A Technical Guide to Unexplored Biological Potential
Preamble: The Untapped Therapeutic Reservoir of Salicylaldehyde Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual frontier. Among these, salicylaldehyde and its derivatives have emerged as a privileged class of compounds, demonstrating a remarkable spectrum of biological activities.[1][2] Their inherent structural features, including a reactive aldehyde group and a phenolic hydroxyl moiety, provide a versatile platform for the synthesis of a myriad of derivatives, most notably Schiff bases and hydrazones. These derivatives have consistently shown promise in preclinical studies as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.
This technical guide delves into the latent potential of a specific, yet underexplored, subclass: 4-Ethylsalicylaldehyde derivatives . While direct and extensive research on this particular family of compounds remains nascent, this guide will provide a comprehensive framework for their investigation. By drawing upon the wealth of data available for structurally related 4-substituted salicylaldehyde analogs, we will illuminate the probable biological activities, delineate robust synthetic strategies, and provide detailed experimental protocols to empower researchers to unlock the therapeutic promise of this compound derivatives. This document is designed not as a mere recitation of established facts, but as a strategic roadmap for future discovery.
I. Synthetic Strategies: Forging the this compound Backbone
The journey into the biological evaluation of this compound derivatives commences with their synthesis. The foundational step is the derivatization of the aldehyde group, most commonly through condensation reactions with primary amines to yield Schiff bases, or with hydrazines to form hydrazones. These reactions are typically straightforward, high-yielding, and amenable to a wide range of substrates, allowing for the creation of diverse chemical libraries.
A. General Synthesis of this compound Schiff Base Derivatives
The formation of the azomethine linkage (-C=N-) in Schiff bases is a cornerstone of synthetic organic chemistry.[3][4] The general protocol involves the condensation of this compound with a primary amine in a suitable solvent, often with catalytic acid.
Caption: General reaction scheme for the synthesis of this compound Schiff bases.
Experimental Protocol: Synthesis of a Representative this compound Schiff Base
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the desired primary amine (e.g., aniline) in 20 mL of absolute ethanol.
-
Reaction Setup: Place the flask containing the this compound solution on a magnetic stirrer and begin stirring.
-
Addition of Amine: Slowly add the amine solution to the stirring aldehyde solution at room temperature.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume by rotary evaporation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the compound using appropriate spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
B. General Synthesis of this compound Hydrazone Derivatives
Hydrazones, characterized by the >C=N-NH- functional group, are another class of derivatives with significant biological potential.[4][5] Their synthesis is analogous to that of Schiff bases, involving the condensation of this compound with a hydrazine derivative.
Caption: General reaction scheme for the synthesis of this compound hydrazones.
Experimental Protocol: Synthesis of a Representative this compound Hydrazone
-
Reactant Preparation: Dissolve 10 mmol of this compound in 50 mL of methanol in a 100 mL round-bottom flask.
-
Addition of Hydrazine: To this solution, add a solution of 10 mmol of the desired hydrazine derivative (e.g., benzohydrazide) in 30 mL of methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Product Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
Characterization: Characterize the synthesized compound by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
II. Potential Biological Activities: A Landscape of Therapeutic Promise
The biological activities of salicylaldehyde derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. The presence of an ethyl group at the 4-position is anticipated to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets.
A. Antimicrobial Activity
Schiff bases and hydrazones of salicylaldehyde have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The proposed mechanism of action often involves the chelation of essential metal ions required for microbial growth or interference with cellular proteins. The ethyl group at the 4-position, being an electron-donating and lipophilic group, may enhance the permeability of the derivatives across microbial cell membranes, potentially leading to increased antimicrobial efficacy.
Table 1: Representative Antimicrobial Activity of Salicylaldehyde Derivatives
| Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | Pseudomonas aeruginosa | 50 | [3] |
| Schiff Base | Escherichia coli | 50 | [3] |
| Schiff Base | Staphylococcus aureus | 100-200 | [3] |
| Hydrazone | Bacillus subtilis | 200 | [4] |
| Hydrazone | Saccharomyces cerevisiae | 200 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. Anticancer Activity
The anticancer potential of salicylaldehyde derivatives, particularly hydrazones and their metal complexes, is a burgeoning area of research.[5][6][7][8] These compounds have shown cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are diverse and may include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA synthesis. The 4-ethyl substituent could enhance the cellular uptake of these compounds due to increased lipophilicity, potentially leading to improved anticancer activity.
Table 2: Representative Cytotoxic Activity of Salicylaldehyde Derivatives
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone | HL-60 (Leukemia) | < 0.06 | [5] |
| Hydrazone | K-562 (Leukemia) | < 0.06 | [5] |
| Hydrazone | MCF-7 (Breast Cancer) | 0.23 | [5] |
| Metal Complex | HeLa (Cervical Cancer) | Varies | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
C. Antioxidant Activity
Many salicylaldehyde derivatives exhibit significant antioxidant properties, primarily due to the presence of the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.[1][2] The electron-donating nature of the 4-ethyl group may further enhance this activity by stabilizing the resulting phenoxyl radical.
Caption: Proposed free radical scavenging mechanism of this compound derivatives.
Table 3: Representative Antioxidant Activity of Salicylaldehyde Derivatives
| Assay | Derivative | IC₅₀ (µM) | Reference |
| ABTS | Secondary Amine | 5.14 | [1] |
| Phenanthroline | Secondary Amine | 9.42 | [1] |
Experimental Protocol: ABTS Radical Scavenging Assay
-
ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the this compound derivative at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubation and Measurement: Incubate the mixture for 6 minutes at room temperature and measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
D. Anti-inflammatory Activity
Salicylaldehyde derivatives have also been investigated for their anti-inflammatory properties.[1] The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Table 4: Representative Anti-inflammatory Activity of Salicylaldehyde Derivatives
| Assay | Derivative | IC₅₀ (µM) | Reference |
| BSA Denaturation | Secondary Amine | 699.72 | [1] |
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous BSA solution, 4.3 mL of phosphate-buffered saline (PBS, pH 6.3), and 0.2 mL of the this compound derivative at various concentrations.
-
Incubation: Incubate the mixture at 37 °C for 20 minutes and then at 70 °C for 5 minutes.
-
Cooling and Measurement: After cooling to room temperature, measure the turbidity at 660 nm.
-
Calculation: Calculate the percentage of inhibition of denaturation and determine the IC₅₀ value.
III. Future Directions and Concluding Remarks
The landscape of this compound derivatives is ripe for exploration. The synthetic accessibility and the promising biological activities of related salicylaldehyde analogs strongly suggest that this subclass of compounds holds significant therapeutic potential. This technical guide provides a foundational framework to initiate and guide research in this area.
Future investigations should focus on:
-
Synthesis of Diverse Libraries: A broad range of this compound Schiff bases, hydrazones, and their metal complexes should be synthesized to establish comprehensive structure-activity relationships.
-
Broad-Spectrum Biological Screening: Systematic evaluation of these derivatives against a wide panel of microbial strains and cancer cell lines is crucial.
-
Mechanistic Studies: Elucidation of the precise mechanisms of action will be paramount for the rational design of more potent and selective drug candidates. This may involve studies on enzyme inhibition, DNA interaction, and modulation of key signaling pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution speciation of potential anticancer metal complexes of salicylaldehyde semicarbazone and its bromo derivative [ouci.dntb.gov.ua]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
- 8. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases from 4-Ethylsalicylaldehyde
This document serves as a comprehensive technical guide for the synthesis, characterization, and application of Schiff bases derived from 4-Ethylsalicylaldehyde. Tailored for researchers, medicinal chemists, and material scientists, this guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the synthetic process, ensuring both reproducibility and the flexibility to adapt the protocols for novel derivatives.
Scientific Introduction & Significance
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern coordination chemistry and medicinal research. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] The salicylaldehyde moiety is of particular interest due to the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which imparts significant stability and planarity to the molecule. This structural feature is crucial for their ability to form stable complexes with a wide array of metal ions.[3]
The introduction of an ethyl group at the 4-position of the salicylaldehyde ring (this compound) subtly modifies the electronic and steric properties of the resulting Schiff base. This can influence lipophilicity, solubility, and the coordination geometry of its metal complexes, making these derivatives highly attractive for targeted applications. Schiff bases derived from salicylaldehydes have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and their metal complexes are widely explored as catalysts in organic synthesis.[4][5][6][7] This guide provides the foundational knowledge and practical protocols to synthesize and validate these promising compounds.
The Chemistry: Reaction Mechanism
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and can be catalyzed by either a weak acid or base.[2][8]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound.
-
Hemiaminal Formation: This attack forms an unstable zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Dehydration: Under mild acid catalysis, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule.
-
Imine Formation: Deprotonation of the nitrogen atom yields the final, stable Schiff base product. The removal of water from the reaction mixture drives the equilibrium towards the product side.[8]
The entire mechanistic pathway is visualized below.
Caption: General mechanism of acid-catalyzed Schiff base synthesis.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details a robust and widely applicable method for synthesizing a Schiff base from this compound and a primary amine, using aniline as a representative example.
Materials & Reaction Conditions
| Parameter | Specification | Notes |
| Aldehyde | This compound | 1.0 eq |
| Amine | Aniline | 1.0 eq |
| Solvent | Absolute Ethanol | Provides good solubility for reactants. |
| Catalyst | Glacial Acetic Acid | 2-3 drops; facilitates dehydration.[9] |
| Reaction Temp. | Reflux (~78 °C for Ethanol) | Ensures sufficient energy for the reaction. |
| Reaction Time | 2 - 4 hours | Monitor progress with TLC. |
| Work-up | Cooling & Filtration | Product typically crystallizes upon cooling. |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of aniline in 15 mL of absolute ethanol. Add this amine solution dropwise to the stirring aldehyde solution at room temperature.
-
Catalysis & Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.[9]
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1). The formation of the product will be indicated by a new spot with a different Rf value from the starting materials.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice-water bath for 30 minutes to maximize the precipitation of the Schiff base product, which typically forms as a colored solid.[10]
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C or in a desiccator to obtain the final Schiff base.
-
Analysis: Determine the yield, melting point, and characterize the product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).
Experimental Workflow Diagram
Caption: Step-by-step workflow for Schiff base synthesis and isolation.
Product Characterization & Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The key is to verify the formation of the azomethine group and the disappearance of the aldehyde precursor.
| Technique | Key Observational Evidence |
| FT-IR Spectroscopy | Disappearance of the aldehyde C=O stretching band (~1660-1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band, typically in the range of 1600-1630 cm⁻¹.[11][12] Preservation of the broad O-H stretch from the phenol group. |
| ¹H NMR Spectroscopy | Disappearance of the characteristic aldehyde proton singlet (~9.5-10.5 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-), typically downfield between 8.0-9.0 ppm.[10][12] Signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons will be present. |
| ¹³C NMR Spectroscopy | Appearance of the azomethine carbon signal in the range of 160-170 ppm.[10][13] |
| Melting Point | A sharp and distinct melting point range is indicative of a pure compound.[9] |
Applications in Drug Development & Materials Science
The structural features of Schiff bases derived from this compound make them versatile candidates for various advanced applications.
-
Antimicrobial Agents: Salicylaldehyde Schiff bases are widely recognized for their potent antibacterial and antifungal properties. The imine group is often crucial for their biological activity, and the ethyl substituent can enhance lipophilicity, potentially improving cell membrane penetration.[4][14]
-
Anticancer Therapeutics: Numerous Schiff base derivatives have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising activity by inducing apoptosis.[7]
-
Catalysis: When complexed with transition metals like vanadium, copper, or nickel, these Schiff bases form highly effective catalysts for reactions such as oxidation and epoxidation, which are vital in industrial and pharmaceutical synthesis.[10][15]
-
Coordination Chemistry: As bidentate or multidentate ligands, they form stable and often colorful complexes with metal ions. These complexes are investigated for their magnetic properties, use as sensors, and potential as therapeutic agents where the metal ion can enhance the biological activity of the organic ligand.[2][16]
References
-
H. M. Adeel-Sharif, D. Ahmed, & H. Mir (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-55. Available at: [Link]
-
IOSR Journal (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Available at: [Link]
-
S. Kumar, A. S. Aswar, & P. R. Mandlik (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26976-26979. Available at: [Link]
-
A. F. Wady et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. Available at: [Link]
-
IONiC / VIPEr (n.d.). Schiff Base Synthesis Experiment. Available at: [Link]
-
YouTube (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Available at: [Link]
-
A. F. Wady et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). The synthesis of Schiff bases of salicylaldehyde. Available at: [Link]
-
S. Wang et al. (2015). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 20(1), 1436-1452. Available at: [Link]
-
ResearchGate (n.d.). The optimized structures of Schiff bases of salicylaldehyde. Available at: [Link]
-
A. Saxena (2013). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Advances in Applied Science Research, 4(4), 152-154. Available at: [Link]
-
ResearchGate (2024). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes via a new developed method. Available at: [Link]
-
Der Pharma Chemica (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Available at: [Link]
-
B. M. Dinnimath et al. (2023). DEVELOPMENT OF ORGANOMETALLIC COMPOUNDS OF SCHIFF BASES WITH DIVERSE APPLICATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 15(6), 1-15. Available at: [Link]
-
P. Kapustíková et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1547. Available at: [Link]
-
A. P. Mishra, M. Soni, & S. Soni (2015). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. ResearchGate. Available at: [Link]
-
The Distant Reader (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Available at: [Link]
-
Hafiz Muhammad Adeel-Sharif et al. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
M. A. Abdalrazaq, N. A. Al-Obaidi, & N. S. Al-Janabi (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Archives of Razi Institute, 77(5), 1957-1964. Available at: [Link]
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ionicviper.org [ionicviper.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. distantreader.org [distantreader.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. primescholars.com [primescholars.com]
4-Ethylsalicylaldehyde in the synthesis of chromane derivatives
Application Notes & Protocols
Topic: 4-Ethylsalicylaldehyde in the Synthesis of Chromane Derivatives
Introduction: The Chromane Scaffold and the Utility of this compound
The chromane ring system is a privileged heterocyclic scaffold found in a vast array of natural products (e.g., vitamin E) and synthetic molecules of significant therapeutic interest. Chromane derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The versatility of the chromane core makes it a focal point for drug discovery and development.
The synthesis of functionalized chromanes often relies on the strategic selection of starting materials. This compound emerges as a particularly valuable precursor. The salicylaldehyde moiety provides the essential phenol and aldehyde groups required for the key cyclization reactions that form the chromane core. The ethyl group at the 4-position serves as a crucial handle for synthetic diversification. It allows researchers to systematically modify the electronic and steric properties of the resulting chromane derivatives, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This document provides a detailed guide on the application of , focusing on robust protocols and the underlying chemical principles.
Core Synthetic Strategy: Tandem Oxo-Michael/Intramolecular Aldol Reaction
A highly efficient and convergent approach to chromane synthesis involves the tandem reaction of a salicylaldehyde with an α,β-unsaturated compound.[2][3] This strategy is prized for its atom economy and ability to construct the chromane core in a single step. The reaction is typically mediated by a base and proceeds through an initial oxo-Michael addition of the phenolic hydroxyl group to the activated alkene, followed by an intramolecular aldol-type condensation.[2][3]
The choice of the α,β-unsaturated partner directly dictates the substitution pattern at the C2 and C3 positions of the resulting chromane, offering a straightforward route to a diverse library of compounds from a single precursor like this compound.
Caption: General scheme for chromane synthesis.
Experimental Protocol 1: Base-Catalyzed Synthesis of 6-Ethyl-2-methylchroman-4-ol
This protocol details the synthesis of a representative chromane derivative using this compound and methyl vinyl ketone. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-nucleophilic organic base that effectively promotes the tandem reaction sequence.[2]
Materials
-
This compound (1.0 equiv)
-
Methyl vinyl ketone (1.5 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexane (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane (to make a 0.2 M solution). Stir the solution at room temperature.
-
Addition of Catalyst: Add DABCO (0.2 equiv) to the solution and stir for 5 minutes until it dissolves.
-
Addition of Reactant: Add methyl vinyl ketone (1.5 equiv) dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification Prep: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-Ethyl-2-methylchroman-4-ol.
Mechanism and Scientific Rationale
Understanding the reaction mechanism is critical for troubleshooting and optimization. The base-catalyzed synthesis of chromanes from salicylaldehydes proceeds through a well-defined cascade of reactions.
Caption: Mechanism of the tandem oxo-Michael/aldol reaction.
-
Deprotonation: The base (DABCO) deprotonates the acidic phenolic hydroxyl group of this compound to generate a phenoxide ion. This step is crucial as it creates the nucleophile required for the subsequent addition.[1]
-
Oxo-Michael Addition: The resulting phenoxide acts as a soft nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate or Michael addition. This forms an enolate intermediate.[2][3]
-
Intramolecular Aldol Reaction: The enolate intermediate then undergoes a rapid intramolecular cyclization, where the enolate attacks the carbonyl carbon of the aldehyde group. This aldol-type reaction forms the six-membered heterocyclic ring.[1]
-
Protonation: The resulting alkoxide is protonated during the aqueous workup to yield the final chroman-4-ol product.
Expertise Insight: The use of a non-nucleophilic base like DABCO is critical to avoid side reactions, such as direct addition to the aldehyde. The tandem nature of this reaction, where multiple bonds are formed in one pot, is a hallmark of modern, efficient organic synthesis.
Alternative Organocatalytic Approach: Synthesis of 4-Hydroxychromenes
An alternative and powerful method involves the organocatalytic reaction of salicylaldehydes with activated terminal alkynes, such as ethyl propiolate. This approach, also often catalyzed by DABCO, provides direct access to 4-hydroxychromene derivatives, which are valuable synthetic intermediates.[1]
Protocol 2: Synthesis of Ethyl 6-Ethyl-4-hydroxy-4H-chromene-3-carboxylate
Materials
-
This compound (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 equiv)
-
1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: In a screw-cap vial, dissolve this compound (1.0 equiv) and ethyl propiolate (1.2 equiv) in the 1,4-dioxane/water solvent system.
-
Catalyst Addition: Add DABCO (0.3 equiv) to the mixture. Seal the vial and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. These reactions are often complete within 24-48 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired 4-hydroxychromene.[1]
Caption: Experimental workflow for chromane synthesis.
Data Summary and Characterization
The successful synthesis of chromane derivatives must be confirmed through rigorous characterization. Below is a table summarizing expected outcomes and typical spectroscopic data for the product from Protocol 1.
| Parameter | Description |
| Product Name | 6-Ethyl-2-methylchroman-4-ol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Yield | 65-85% (Varies with conditions and purification) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (3H, ~6.8-7.2 ppm), CH-OH proton (1H, ~4.8 ppm), CH-O proton (1H, ~4.2 ppm), CH₂-Ar (quartet, 2H, ~2.6 ppm), CH₂ of ring (multiplet, 2H, ~1.9-2.1 ppm), CH₃ of ethyl (triplet, 3H, ~1.2 ppm), CH₃ at C2 (doublet, 3H, ~1.4 ppm) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (~115-150 ppm), C4-OH (~65 ppm), C2-O (~72 ppm), Alkyl carbons (~15-30 ppm) |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2960 (C-H stretch), ~1600, 1480 (C=C aromatic), ~1220 (C-O stretch) |
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of diverse chromane derivatives. The tandem oxo-Michael/intramolecular aldol reaction provides a robust and efficient one-pot protocol for accessing functionalized chromanes. By carefully selecting the α,β-unsaturated reaction partner and the catalyst, researchers can readily generate libraries of novel chromane compounds for screening in drug discovery programs. The protocols and mechanistic insights provided herein serve as a reliable foundation for scientists and professionals in the field to build upon for their specific research and development goals.
References
-
Construction of Diverse and Functionalized 2H-Chromenes by Organocatalytic Multicomponent Reactions. (2015). Semantic Scholar. [Link]
-
Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3- substituted 4-hydroxy chromenes as potential. (2014). Royal Society of Chemistry. [Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. (2017). MDPI. [Link]
-
Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. (2010). ACS Publications. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). ResearchGate. [Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2018). ACS Publications. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). PubMed. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2018). National Institutes of Health. [Link]
-
Synthesis of a functionalized chromane derivative via a TiCl4-mediated cyclization reaction. (2011). ScienceDirect. [Link]
Sources
Metal Complex Formation with 4-Ethylsalicylaldehyde-Derived Ligands: A Comprehensive Guide for Researchers
Introduction: The Versatile World of Salicylaldehyde-Derived Ligands and Their Metal Complexes
Salicylaldehyde and its derivatives are foundational building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2][3] The introduction of an ethyl group at the 4-position of the salicylaldehyde ring modifies the electronic and steric properties of the resulting ligands, offering a nuanced approach to the design of metal complexes with tailored functionalities. These complexes are at the forefront of research in diverse fields, including catalysis, materials science, and medicinal chemistry, with notable applications as antimicrobial and anticancer agents.[1][4][5][6][7][8]
The remarkable versatility of these compounds stems from the straightforward synthesis of Schiff base ligands through the condensation of 4-Ethylsalicylaldehyde with various primary amines.[2][9][10] This reaction yields ligands with a diverse range of electronic and steric properties, which in turn allows for the fine-tuning of the coordination environment around the metal center. Chelation of these ligands to metal ions often enhances their biological activity, a phenomenon attributed to increased lipophilicity which facilitates penetration of cell membranes.[8][11]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound. We will delve into detailed experimental protocols, explain the rationale behind methodological choices, and present data in a clear and accessible format.
Part 1: Ligand Synthesis - The Foundation of Complex Formation
The journey to novel metal complexes begins with the synthesis of the organic ligand. In this section, we focus on the preparation of a representative Schiff base ligand derived from this compound.
Protocol 1: Synthesis of a this compound-Derived Schiff Base Ligand
This protocol details the synthesis of a Schiff base ligand via the condensation of this compound with an appropriate primary amine (e.g., aniline or a substituted aniline).
Rationale: The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a classic and efficient method for ligand synthesis.[9][10] The reaction is typically catalyzed by a few drops of acid or base and driven to completion by the removal of water. The choice of the primary amine is critical as it dictates the denticity and the electronic and steric properties of the final ligand.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Amine Addition: To the stirred solution, add the primary amine (1 equivalent) dropwise.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by the addition of cold water.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven or desiccator.
Characterization: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.
Part 2: Metal Complex Synthesis - Building the Coordination Compound
With the ligand in hand, the next step is the formation of the metal complex. This section provides a general protocol for the synthesis of transition metal complexes.
Protocol 2: General Synthesis of a Metal(II) Complex with a this compound-Derived Schiff Base Ligand
This protocol outlines the synthesis of a metal(II) complex (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the previously synthesized Schiff base ligand.
Rationale: The reaction between a metal salt and a Schiff base ligand in a suitable solvent is a common method for the synthesis of coordination complexes. The stoichiometry of the reactants (metal-to-ligand ratio) will determine the final structure of the complex. The choice of solvent is crucial to ensure the solubility of both the metal salt and the ligand.
Materials:
-
Synthesized Schiff Base Ligand
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand (2 equivalents) in a suitable solvent (e.g., hot ethanol) in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A change in color or the formation of a precipitate often indicates the formation of the complex.
-
Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the complex with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying. Dry the complex in a vacuum desiccator.
Diagram: Workflow for Synthesis of Metal Complexes
Caption: General workflow for the synthesis of Schiff base ligands and their subsequent metal complexes.
Part 3: Characterization of Metal Complexes - Unveiling the Structure and Properties
A thorough characterization of the newly synthesized metal complexes is essential to understand their structure, bonding, and physical properties. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Techniques
| Technique | Information Obtained | Key Observables |
| FT-IR Spectroscopy | Confirms coordination of the ligand to the metal ion. | Shift in the ν(C=N) (azomethine) stretching frequency. Appearance of new bands corresponding to metal-ligand (M-N, M-O) vibrations in the far-IR region.[12][13][14][15] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and its geometry. | d-d transitions (for transition metals), ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands.[16][17][18][19][20] |
| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. | Chemical shifts of protons and carbons in the ligand, which may be shifted upon coordination to the metal.[21][22][23][24][25] |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, indicating the number of unpaired electrons and the geometry of the metal center. | Paramagnetic or diamagnetic nature of the complex. |
| Elemental Analysis (CHN) | Determines the empirical formula of the complex. | Percentage composition of Carbon, Hydrogen, and Nitrogen. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state. | Bond lengths, bond angles, coordination geometry, and crystal packing.[26][27][28][29][30] |
Protocol 3: Characterization by FT-IR Spectroscopy
Rationale: FT-IR spectroscopy is a powerful tool to confirm the coordination of the Schiff base ligand to the metal ion. The coordination of the azomethine nitrogen to the metal center typically leads to a shift in the C=N stretching frequency.[15]
Procedure:
-
Sample Preparation: Prepare a KBr pellet of the metal complex or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the metal complex with that of the free ligand. Look for a shift in the ν(C=N) band (typically around 1600-1650 cm⁻¹) to a lower or higher wavenumber upon complexation. Also, look for the appearance of new bands in the far-IR region (below 600 cm⁻¹) which can be assigned to M-N and M-O stretching vibrations.
Protocol 4: Characterization by UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complex. The positions and intensities of the absorption bands are characteristic of the metal ion and its coordination environment.[17][18]
Procedure:
-
Solution Preparation: Prepare a dilute solution of the metal complex in a suitable solvent (e.g., DMSO, DMF, or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer.
-
Data Analysis: Identify the absorption bands corresponding to π-π* and n-π* transitions within the ligand, as well as any d-d transitions or charge transfer bands. The energy of the d-d transitions can be used to calculate crystal field splitting parameters.
Part 4: Applications - From Catalysis to Medicine
Metal complexes derived from salicylaldehyde-based ligands have shown significant promise in a variety of applications.
Antimicrobial and Anticancer Activity
A significant body of research has demonstrated the potent antimicrobial and anticancer activities of these metal complexes.[4][5][6][11][31][32] The chelation of the metal ion to the Schiff base ligand is often found to enhance the biological activity compared to the free ligand.[6][7][11] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes.[8]
Diagram: Proposed Mechanism of Enhanced Biological Activity
Caption: Chelation increases lipophilicity, enhancing cell membrane penetration and biological activity.
Protocol 5: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)
Rationale: The agar disc diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of new compounds.[6][7]
Procedure:
-
Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the metal complex dissolved in a suitable solvent (e.g., DMSO). Place the discs on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.
Conclusion and Future Perspectives
The metal complexes of this compound-derived ligands represent a rich and promising area of research. The ease of synthesis and the tunability of their properties make them attractive candidates for a wide range of applications. Future research in this field will likely focus on the development of complexes with enhanced catalytic efficiency, greater biological specificity, and novel materials properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation metal-based therapeutics and catalysts.
References
-
Rivera-Villanueva, J. M., et al. (2020). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules, 25(16), 3656. [Link]
-
Hussain, Z., et al. (2021). Antimicrobial activity of the Schiff base ligand and its metal complexes. ResearchGate. [Link]
-
Abdel-Rahman, L. H., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 28(5), 2185. [Link]
-
Fiveable. (n.d.). NMR Spectroscopy - Inorganic Chemistry I Key Term. Fiveable. [Link]
-
Laiq, S., & Shahid, M. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 18(3), 575-583. [Link]
-
Laiq, S., & Shahid, M. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. Current Medicinal Chemistry, 31(1), 123-135. [Link]
-
Rivera-Villanueva, J. M., et al. (2018). Transition metal complexes with tetradentate Schiff bases (N2O2) obtained from salicylaldehyde: A review of their possible anticancer properties. Coordination Chemistry Reviews, 375, 297-319. [Link]
-
Hossain, M. S., et al. (2014). Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. ResearchGate. [Link]
-
Jaiswal, P. (2015). NMR for inorganic chemistry. Slideshare. [Link]
-
Rahman, M. M., et al. (2022). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Journal of Coordination Chemistry, 75(13-14), 1835-1867. [Link]
-
Bruker. (n.d.). Organometallic Chemistry. Bruker. [Link]
-
LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
- Eaborn, C., & Smith, J. D. (1987). X-ray Structures of Some Organometallic Compounds. Google Books.
-
Saiva Bhanu Kshatriya College. (2018). Nmr spectroscopy of inorganic compounds. Slideshare. [Link]
-
Chellan, P., et al. (2023). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. Chemistry – An Asian Journal, 18(14), e202300262. [Link]
-
Kumar, S., et al. (2022). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYS. RASĀYAN Journal of Chemistry, 15(4), 2354-2360. [Link]
-
McQuate, C. J., et al. (2019). NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. Journal of Chemical Education, 96(3), 556-560. [Link]
-
Bryce, D. L. (2017). Nuclear Magnetic Resonance (NMR) Spectroscopy of Inorganic/Organometallic Molecules. ResearchGate. [Link]
-
Jarrahpour, A. A., et al. (2013). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Tropical Journal of Pharmaceutical Research, 12(4), 579-584. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Mink, J., et al. (1989). Recent Developments of FT-IR and Raman Spectroscopy in Coordination Chemistry. Pure and Applied Chemistry, 61(5), 973-978. [Link]
-
Mink, J., et al. (1989). Recent developments of FT-IR and Raman spectroscopy in coordination chemistry. Pure and Applied Chemistry. [Link]
-
S. S. & S. R. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26866-26869. [Link]
-
Bhowmick, A. C., et al. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry, 9(4), 109-114. [Link]
-
Maher, K. A. (2015). metal complexes of schiff base derived from salicylaldehyde – a review. Semantic Scholar. [Link]
-
Puddephatt, R. J. (1982). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. McMaster University. [Link]
-
Maher, K. A. (2018). metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. [Link]
-
Khan, I., et al. (2023). Recent applications of coinage metal nanoparticles passivated with salicylaldehyde and salicylaldehyde-based Schiff bases. RSC Advances, 13(15), 9996-10012. [Link]
-
Jaiswal, P. (2015). Spectroscopic methods uv vis transition metal complexes. Slideshare. [Link]
-
PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.. [Link]
-
LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... ResearchGate. [Link]
-
Jarrahpour, A. A., et al. (2022). The synthesis of Schiff bases of salicylaldehyde. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis, spectral and structural characterization and biological activity of Cu(II) complexes with 4-(diethylamino)salicylaldehyde and α -diimines. ResearchGate. [Link]
-
Nakamoto, K. (2009). Infrared And Raman Spectra Of Inorganic And Coordination Compounds Part B Applications In Coordination Organometallic. John Wiley & Sons. [Link]
-
Al-khafaji, Y. F. (2015). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 8(1), 38-48. [Link]
-
Saxena, A. (2014). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]
-
CUNY. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY. [Link]
-
BP Chaliha College. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. BP Chaliha College. [Link]
-
Abdel-Rahman, L. H. (2022). Spectral Methods in Transition Metal Complexes. ResearchGate. [Link]
-
Maher, K. A. (2015). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. ResearchGate. [Link]
Sources
- 1. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. recentscientific.com [recentscientific.com]
- 10. primescholars.com [primescholars.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Recent developments of FT-IR and Raman spectroscopy in coordination chemistry | Semantic Scholar [semanticscholar.org]
- 14. photometrics.net [photometrics.net]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. kbcc.cuny.edu [kbcc.cuny.edu]
- 19. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
- 22. NMR for inorganic chemistry | PDF [slideshare.net]
- 23. Nmr spectroscopy of inorganic compounds | PPTX [slideshare.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Organometallic Chemistry | Bruker [bruker.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. X-ray Structures of Some Organometallic Compounds - Google Books [books.google.com.sg]
- 29. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 30. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 31. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Applications of 4-Ethylsalicylaldehyde Metal Complexes
Introduction
Schiff bases, formed through the condensation of an aldehyde or ketone with a primary amine, are a cornerstone class of ligands in coordination chemistry.[1] Their facile synthesis, structural versatility, and the stability of their resulting metal complexes have rendered them ubiquitous in numerous scientific fields, including catalysis.[2][3] The electronic and steric properties of Schiff base metal complexes can be meticulously tuned by modifying the aldehyde/ketone and amine precursors, allowing for the rational design of catalysts for a wide array of organic transformations.[4] This fine-tuning is particularly crucial in asymmetric catalysis, where precise control over the chiral environment of the metal center is paramount for achieving high enantioselectivity.[3][4]
This document focuses on the catalytic applications of metal complexes derived from 4-Ethylsalicylaldehyde. The introduction of an ethyl group at the para position of the salicylaldehyde scaffold can influence the electronic properties and solubility of the resulting ligands and their metal complexes, potentially enhancing their catalytic efficacy. These complexes have demonstrated significant potential in various catalytic reactions, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[2][4][5]
Herein, we provide detailed application notes and protocols for the synthesis of this compound-based Schiff base ligands and their metal complexes, followed by their application in two significant catalytic transformations: the oxidation of styrene and the ring-opening polymerization of ε-caprolactone. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of this compound-Based Schiff Base Ligands and Metal Complexes
The synthesis of Schiff base metal complexes is typically a two-step process: first, the synthesis of the Schiff base ligand, followed by its complexation with a suitable metal salt.
Protocol 1.1: Synthesis of a Bidentate Schiff Base Ligand from this compound and Aniline
This protocol describes the synthesis of N-(4-ethyl-2-hydroxybenzylidene)aniline, a representative bidentate Schiff base ligand.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. A yellow crystalline solid will precipitate.
-
Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-ethyl-2-hydroxybenzylidene)aniline.
-
Dry the product in a vacuum oven at 50 °C for 2 hours.
Protocol 1.2: Synthesis of a Copper(II) Complex with the Bidentate Schiff Base Ligand
This protocol outlines the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.1.
Materials:
-
N-(4-ethyl-2-hydroxybenzylidene)aniline (from Protocol 1.1)
-
Copper(II) Acetate Monohydrate
-
Methanol
Procedure:
-
Dissolve the synthesized Schiff base ligand (2.25 g, 10 mmol) in 40 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.00 g, 5 mmol) in 20 mL of methanol.
-
Add the copper(II) acetate solution dropwise to the hot ligand solution with vigorous stirring. A change in color and the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and filter the resulting solid complex.
-
Wash the complex with methanol to remove any unreacted starting materials and then with diethyl ether.
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis of a this compound-based Schiff base and its copper(II) complex.
Part 2: Catalytic Applications
Application Note 2.1: Oxidation of Styrene
Metal complexes of salicylaldehyde derivatives have been investigated as catalysts for the oxidation of olefins.[6][7] The following protocol details the use of the synthesized copper(II) complex as a catalyst for the oxidation of styrene to benzaldehyde using hydrogen peroxide as the oxidant.
Protocol 2.1: Catalytic Oxidation of Styrene
Materials:
-
Copper(II) complex (from Protocol 1.2)
-
Styrene
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., dodecane)
Procedure:
-
In a 50 mL two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add the copper(II) complex (0.05 mmol) and acetonitrile (10 mL).
-
Add styrene (5 mmol) and the internal standard (1 mmol) to the flask.
-
Heat the reaction mixture to 70 °C with stirring.
-
Slowly add 30% aqueous hydrogen peroxide (15 mmol) to the reaction mixture over a period of 30 minutes using a dropping funnel.
-
Continue stirring the reaction at 70 °C for 24 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after quenching with a saturated sodium sulfite solution and extracting with dichloromethane.
-
After the reaction is complete, cool the mixture to room temperature and extract the organic products with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analyze the final product mixture by GC and GC-MS to determine the conversion of styrene and the selectivity for benzaldehyde.
Data Presentation:
| Catalyst Loading (mol%) | Time (h) | Styrene Conversion (%) | Benzaldehyde Selectivity (%) |
| 1 | 6 | 45 | 85 |
| 1 | 12 | 72 | 82 |
| 1 | 24 | 91 | 78 |
| 2 | 24 | 95 | 75 |
Note: The selectivity towards benzaldehyde may decrease over time due to over-oxidation to benzoic acid. The reaction conditions can be optimized by varying the solvent, temperature, and oxidant concentration.
Caption: A plausible mechanism for the copper-catalyzed oxidation of styrene.
Application Note 2.2: Ring-Opening Polymerization of ε-Caprolactone
Group 4 metal complexes, including those with Schiff base ligands, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[8][9][10][11]
Protocol 2.2: Synthesis of a Zirconium(IV) Complex
This protocol describes the synthesis of a zirconium(IV) complex with the bidentate Schiff base ligand for use in ROP.
Materials:
-
N-(4-ethyl-2-hydroxybenzylidene)aniline (from Protocol 1.1)
-
Zirconium(IV) isopropoxide
-
Toluene (anhydrous)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Schiff base ligand (2.25 g, 10 mmol) in 50 mL of anhydrous toluene in a Schlenk flask.
-
Add zirconium(IV) isopropoxide (1.63 g, 5 mmol) to the solution with stirring.
-
Reflux the mixture for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude zirconium complex.
-
Wash the solid product with anhydrous pentane to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Protocol 2.3: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
Zirconium(IV) complex (from Protocol 2.2)
-
ε-Caprolactone (freshly distilled over CaH₂)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a glovebox, charge a Schlenk tube with the zirconium(IV) complex (0.02 mmol) and anhydrous toluene (5 mL).
-
Add ε-caprolactone (2.28 g, 20 mmol) to the tube.
-
Seal the tube and place it in an oil bath preheated to 100 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., 1-24 hours).
-
To terminate the polymerization, cool the tube to room temperature and add 1 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol (200 mL).
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at 40 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure.
Data Presentation:
| [Monomer]:[Catalyst] | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 100:1 | 2 | 85 | 9,700 | 1.15 |
| 100:1 | 4 | 98 | 11,200 | 1.12 |
| 200:1 | 4 | 95 | 21,500 | 1.20 |
Note: The polymerization can be controlled by adjusting the monomer-to-catalyst ratio, reaction time, and temperature. The use of an alcohol initiator (e.g., benzyl alcohol) can provide better control over the molecular weight of the resulting polymer.
Caption: A simplified coordination-insertion mechanism for the ring-opening polymerization of ε-caprolactone.
Conclusion
The metal complexes of this compound-derived Schiff bases are versatile and effective catalysts for important organic transformations. The protocols provided herein offer a solid foundation for researchers to explore their catalytic potential. The modular nature of these ligands allows for further optimization of the catalyst structure to achieve higher activity and selectivity in a variety of applications, from fine chemical synthesis to the production of biodegradable polymers. The detailed methodologies and mechanistic insights are intended to empower researchers in the fields of catalysis, materials science, and drug development to harness the capabilities of these promising catalytic systems.
References
- Benchchem. (n.d.). Application Notes and Protocols for Schiff Base Catalyzed Organic Reactions.
- ResearchGate. (n.d.). Proposed mechanism of salicyaldehyde production (Aldred et al., 1994).
- MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
- ResearchGate. (n.d.). (PDF) Schiff Base Complexes for Catalytic Application.
- Jetir.Org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry.
- International Journal of Chemical Studies. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application.
- ResearchGate. (n.d.). Salicylaldehyde Schiff Bases Derived from 2-Ferrocenyl-2-amino Alcohols. Part 1. New Chiral Ligands for the Titanium-Catalyzed Enantioselective Cyanation of Aldehydes.
- Globe Thesis. (2022). Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes.
- PubMed Central. (n.d.). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity.
- International Journal of Recent Scientific Research. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media.
- IOSR Journal. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
- PMC - NIH. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity.
- ResearchGate. (n.d.). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II) | Request PDF.
- ResearchGate. (n.d.). Group 4 metal complexes containing the salalen ligands: Synthesis, structural characterization and studies on the ROP of cyclic esters | Request PDF.
- ResearchGate. (n.d.). Two air oxidation copper(II) complexes of salicylaldehyde derivatives obtained by in situ copper(II) ion catalysis and complexation | Request PDF.
- ResearchGate. (n.d.). Crystal structures of three transition metal complexes with salicylaldehyde-4-hydroxy phenylacetyl acylhydrazone and their interactions with CT-DNA and BSA.
- MDPI. (n.d.). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects.
- Benchchem. (n.d.). Application Note: Synthesis and Catalytic Evaluation of Metal-Salicylaldoxime Complexes.
- Royal Society of Chemistry. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis.
- MDPI. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide.
- MDPI. (n.d.). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances.
- PubMed Central. (n.d.). A Combined Experimental and Theoretical Investigation of Oxidation Catalysis by cis-[VIV(O)(Cl/F)(N4)]+ Species Mimicking the Active Center of Metal-Enzymes.
- PMC - NIH. (n.d.). Aliphatic C—H Oxidations for Late-Stage Functionalization.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole.
- ResearchGate. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide.
Sources
- 1. recentscientific.com [recentscientific.com]
- 2. chemijournal.com [chemijournal.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
Protocol for the formylation of 4-ethylphenol to 4-Ethylsalicylaldehyde
An Application Guide for the Regioselective Synthesis of 4-Ethylsalicylaldehyde from 4-Ethylphenol
This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and scientific rationale for the formylation of 4-ethylphenol to produce this compound. This document emphasizes procedural causality, self-validating methodologies, and authoritative scientific grounding.
Introduction: The Significance of this compound
This compound, or 2-hydroxy-5-ethylbenzaldehyde, is a valuable synthetic intermediate in the fine chemicals industry. As a derivative of salicylaldehyde, its structural motif is a precursor for pharmaceuticals, agrochemicals, fragrances, and complex ligands for catalysis.[1][2] The synthesis of this molecule requires the regioselective introduction of a formyl group (–CHO) onto the aromatic ring of 4-ethylphenol, specifically at the position ortho to the hydroxyl group. This transformation is a classic example of electrophilic aromatic substitution, where the hydroxyl group strongly activates the ring, directing the incoming electrophile primarily to the ortho and para positions. Since the para position is blocked by the ethyl group, the challenge lies in achieving exclusive and high-yield ortho-formylation.
Strategic Overview of Phenol Formylation
Several classical methods exist for the formylation of phenols, each with distinct advantages and limitations.[3]
-
Reimer-Tiemann Reaction : This reaction employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[4][5] While historically significant, it often suffers from moderate yields and can produce phenolic side products.[6][7] The highly reactive nature of dichlorocarbene can also lead to undesired byproducts.[5]
-
Duff Reaction : This method uses hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium.[8][9] It is known for its preference for ortho substitution.[8] Modifications using strong acids like trifluoroacetic acid (TFA) have been shown to improve yields and selectivity for substituted phenols.[10][11]
-
Magnesium-Mediated Formylation (Casnati–Skattebøl Reaction) : This is a modern and highly efficient method that provides excellent yields and exclusive ortho-formylation for a wide range of phenols.[12] The reaction proceeds by forming a magnesium phenoxide, which then complexes with formaldehyde, directing the formylation to the ortho position. For substrates like 4-ethylphenol, which possess an electron-donating group, this method is particularly effective.[13][14]
Given its superior regioselectivity and high yields, the Magnesium-Mediated Formylation is the primary recommended protocol. The Modified Duff Reaction is presented as a robust alternative.
Recommended Protocol 1: Magnesium-Mediated ortho-Formylation
This procedure, adapted from the highly reliable method reported by Hofsløkken, Skattebøl, and Hansen, ensures exclusive ortho-formylation with high efficiency.[13][14] The key to this reaction's success is the role of the magnesium ion, which acts as a template, coordinating both the phenoxide and the formaldehyde source to facilitate a directed electrophilic attack.
Causality of Reagents
-
Anhydrous Magnesium Chloride (MgCl₂) : Crucial for the reaction. MgCl₂ is a Lewis acid that reacts with 4-ethylphenol and triethylamine to form a magnesium phenoxide complex in situ. This chelation is fundamental for directing the formylation. The use of anhydrous MgCl₂, preferably as beads, is critical as water will inhibit the reaction.[15]
-
Triethylamine (Et₃N) : Acts as a base to deprotonate the phenol, facilitating the formation of the magnesium phenoxide. It is a stronger base in combination with MgCl₂ than alone.[14]
-
Paraformaldehyde : Serves as the anhydrous source of formaldehyde, the C1 electrophile. Under the reaction conditions, it depolymerizes to provide monomeric formaldehyde for the reaction.
-
Anhydrous Tetrahydrofuran (THF) : The solvent of choice. Its ability to solvate the magnesium complex without interfering in the reaction is key. Acetonitrile can be used as an alternative with minimal impact on yield.[13]
Detailed Experimental Protocol
Materials:
-
4-Ethylphenol (C₈H₁₀O)
-
Anhydrous Magnesium Chloride (MgCl₂, beads, 99.9%)
-
Paraformaldehyde (powder)
-
Triethylamine (Et₃N, distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes (for recrystallization)
Procedure:
-
Inert Atmosphere Setup : Assemble a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire system with an inert gas, such as argon or nitrogen. Maintaining an inert atmosphere is crucial to prevent moisture from interfering with the reaction.
-
Reagent Addition : Under a positive pressure of argon, add anhydrous magnesium chloride (2.0 eq., relative to 4-ethylphenol) and paraformaldehyde (3.0 eq.).
-
Solvent and Base : Add anhydrous THF (approx. 5 mL per mmol of 4-ethylphenol) via syringe. Then, add triethylamine (2.0 eq.) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.
-
Substrate Addition : Add 4-ethylphenol (1.0 eq.) dropwise via syringe. The mixture will typically become opaque.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 75-80 °C. Maintain gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The presence of the electron-donating ethyl group should ensure a relatively rapid reaction.[13]
-
Workup - Quenching and Extraction : Cool the reaction mixture to room temperature. Add diethyl ether to dilute the mixture. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x volumes). Caution: Gas evolution may occur during the acid wash. Follow with washes of deionized water (3 x volumes).
-
Drying and Solvent Removal : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification : The resulting crude product, a pale yellow oil or solid, is often of high purity (≥95%).[13] For further purification, recrystallize from a minimal amount of hot hexanes or perform flash column chromatography on silica gel.[13][16]
Alternative Protocol 2: Modified Duff Reaction
This modified Duff reaction utilizes trifluoroacetic acid (TFA) as both the solvent and the acidic catalyst, offering a powerful medium for the formylation of moderately activated phenols.[10][11]
Causality of Reagents
-
Hexamethylenetetramine (HMTA) : The formylating agent. In a strong acid like TFA, HMTA protonates and decomposes to generate an electrophilic iminium ion species (CH₂=N⁺R₂), which attacks the activated aromatic ring.[8]
-
Trifluoroacetic Acid (TFA) : A strong acid that serves as the solvent and catalyst. It facilitates the decomposition of HMTA and activates the phenol ring for electrophilic substitution. Caution: TFA is highly corrosive and requires careful handling in a fume hood.[17]
Detailed Experimental Protocol
Materials:
-
4-Ethylphenol (C₈H₁₀O)
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA)
-
4 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup : In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethylphenol (1.0 eq.) in trifluoroacetic acid.
-
Reagent Addition : Add hexamethylenetetramine (1.5-2.0 eq.) portion-wise to the solution. An exothermic reaction may occur.
-
Reaction Execution : Heat the mixture to reflux (approx. 80-100 °C) and maintain for 6-24 hours. Monitor the reaction by TLC.
-
Workup - Hydrolysis : After cooling to room temperature, carefully pour the reaction mixture into a beaker containing cold 4 M HCl to hydrolyze the intermediate Schiff base. Stir for 1-2 hours.
-
Extraction and Purification : Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.[11]
Data Summary and Workflow
Comparison of Protocols
| Parameter | Protocol 1: Mg-Mediated | Protocol 2: Modified Duff |
| Formyl Source | Paraformaldehyde | Hexamethylenetetramine (HMTA) |
| Catalyst/Promoter | Anhydrous MgCl₂ / Et₃N | Trifluoroacetic Acid (TFA) |
| Solvent | Anhydrous THF or ACN | Trifluoroacetic Acid (TFA) |
| Temperature | 75-80 °C | 80-100 °C |
| Reaction Time | 2-4 hours | 6-24 hours |
| Typical Yields | Excellent (>85%) | Good to Moderate (60-80%)[11] |
| Regioselectivity | Exclusively ortho[13] | Predominantly ortho |
| Advantages | High yield, high selectivity, mild conditions, shorter time | Simple reagent mix, effective for many phenols |
| Disadvantages | Requires strictly anhydrous conditions | Uses highly corrosive TFA, longer reaction time |
Experimental Workflow Diagram
The general workflow for both protocols can be visualized as follows.
Caption: General experimental workflow for the synthesis of this compound.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
4-Ethylphenol : Corrosive solid. Causes severe skin burns and eye damage.[18]
-
Hexamethylenetetramine (HMTA) : Flammable solid. May cause an allergic skin reaction.[19] Avoid contact with strong acids and oxidizing agents.[19]
-
Trifluoroacetic Acid (TFA) : Highly corrosive and toxic. Causes severe skin burns and eye damage and is harmful if inhaled.[17] Handle with extreme care in a chemical fume hood.
-
Paraformaldehyde : Combustible solid. Toxic if swallowed or inhaled. Causes skin and eye irritation.
-
Anhydrous Solvents (THF, Et₂O) : Highly flammable. THF can form explosive peroxides upon storage. Always use from a freshly opened container or test for peroxides.
Conclusion
The synthesis of this compound from 4-ethylphenol is most effectively and selectively achieved using the magnesium-mediated ortho-formylation protocol. This method offers superior yields and exclusive ortho product formation under relatively mild conditions. The modified Duff reaction provides a viable, albeit more aggressive, alternative. The choice of protocol will depend on the available reagents, equipment, and scale of the synthesis. Adherence to anhydrous conditions for the magnesium-mediated method and stringent safety precautions for the TFA-based Duff reaction are paramount for a successful and safe experimental outcome.
References
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
-
Armstrong, D. R., et al. (2003). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (3), 343-349. [Link]
-
Chou, K. T. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully? ResearchGate. [Link]
-
Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Shinde, S. B. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis. [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032. [Link]
-
Pop, E., et al. (2013). The Synthesis of Salicylaldehyde Varying Different Parameters. Revista de Chimie, 64(1), 59-62. [Link]
-
Semantic Scholar. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemicalland21. (n.d.). Salicylaldehyde. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols. Organic Syntheses, 89, 220-229. [Link]
-
TWGHs Kap Yan Directors' College. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. [Link]
- Google Patents. (n.d.). Synthesis method of salicylaldehyde. CN117164444B.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Review Article on Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Lab Alley. (2024). Safety Data Sheet: Hexamethylenetetramine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene tetramine. [Link]
Sources
- 1. salicyl_aldehyde [microchem.fr]
- 2. hkasme.org [hkasme.org]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS - ProQuest [proquest.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 11. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 19. carlroth.com:443 [carlroth.com:443]
Application of 4-Ethylsalicylaldehyde in Fluorescent Sensor Development: A Technical Guide
Introduction: The Versatility of Salicylaldehyde Scaffolds in Fluorescent Sensing
Salicylaldehyde and its derivatives are cornerstone building blocks in the design of fluorescent chemosensors. Their utility stems from the ortho-positioning of a hydroxyl group and an aldehyde group, which provides a pre-organized binding site for analytes and facilitates unique photophysical processes. These compounds are readily derivatized, most commonly through Schiff base condensation, to create sophisticated sensor molecules with high sensitivity and selectivity for a wide range of analytes, including metal ions and anions.
This application note focuses on 4-Ethylsalicylaldehyde , a derivative of salicylaldehyde that, while less explored than some of its counterparts, holds significant potential for the development of novel fluorescent sensors. The introduction of an ethyl group at the 4-position can subtly modulate the electronic and steric properties of the salicylaldehyde core. This can influence the photophysical characteristics of the resulting sensor, such as its emission wavelength, quantum yield, and sensitivity. The electron-donating nature of the ethyl group can enhance the electron density of the aromatic ring, potentially leading to red-shifted emission profiles and altered binding affinities for target analytes.
This guide will provide a comprehensive overview of the principles behind using this compound in fluorescent sensor design. We will delve into the key sensing mechanisms, offer a representative protocol for the synthesis of a Schiff base sensor derived from this compound, and provide a detailed methodology for its application in analyte detection. While the specific performance of a this compound-based sensor is yet to be extensively documented in peer-reviewed literature, this note will provide researchers with the foundational knowledge and practical protocols to explore its potential.
Core Principles: Mechanisms of Fluorescence Modulation
The efficacy of fluorescent sensors derived from salicylaldehyde scaffolds hinges on their ability to translate a binding event into a measurable change in fluorescence. Several photophysical mechanisms can be harnessed to achieve this, often in concert.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. In salicylaldehyde-based Schiff bases, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the imine nitrogen. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, leading to the transfer of the proton. This creates a transient keto- tautomer in the excited state, which then relaxes to the ground state via fluorescence emission at a longer wavelength (a large Stokes shift). Analyte binding to this recognition site can disrupt the ESIPT process, leading to a change in the fluorescence signal.
Caption: The PET mechanism in a "turn-on" fluorescent sensor.
Chelation-Enhanced Fluorescence (CHEF)
CHEF is a phenomenon where the fluorescence of a molecule is enhanced upon chelation with a metal ion. This enhancement can be due to several factors, including:
-
Increased rigidity: Chelation can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. By locking the molecule in a more rigid conformation, the radiative decay pathway (fluorescence) becomes more favorable.
-
Inhibition of PET: If the chelating group is also a PET quencher, metal binding can inhibit this process, leading to fluorescence enhancement.
-
Changes in electronic structure: Metal coordination can alter the electronic structure of the fluorophore, leading to a higher quantum yield.
Aggregation-Induced Emission (AIE)
AIE is a phenomenon where certain molecules are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or in a viscous medium. This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels. AIE-active sensors can be designed to be soluble and non-fluorescent in the absence of an analyte. Upon binding to the analyte, the resulting complex may aggregate, "turning on" the fluorescence.
Experimental Section: A Representative Protocol
The following protocols describe the synthesis of a hypothetical Schiff base fluorescent sensor from this compound and its application in the detection of a metal ion, such as Al³⁺. These protocols are based on well-established procedures for similar salicylaldehyde derivatives and serve as a starting point for researchers. [1]
Part 1: Synthesis of a this compound-based Schiff Base Sensor (4-Et-SB)
This protocol describes the condensation reaction of this compound with 2-aminophenol to yield a Schiff base sensor, herein denoted as 4-Et-SB .
Materials:
-
This compound (CAS: 161876-64-8) [2]* 2-Aminophenol
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 2-aminophenol (1.09 g, 10 mmol) dissolved in 20 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, the solution can be concentrated using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized 4-Et-SB should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Sources
Application Notes & Protocols: 4-Ethylsalicylaldehyde Derivatives as Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Salicylaldehyde and its derivatives have long been recognized for their diverse biological activities. Among these, 4-substituted salicylaldehydes have emerged as a particularly promising class of antimicrobial agents.[1][2] The introduction of an ethyl group at the 4-position of the salicylaldehyde scaffold can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, antimicrobial evaluation, and mechanistic elucidation of 4-Ethylsalicylaldehyde derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a solid framework for the exploration of this promising class of compounds.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with commercially available this compound. The versatile reactivity of the aldehyde and phenolic hydroxyl groups allows for a variety of chemical modifications to generate a library of derivatives. A common and effective strategy is the synthesis of Schiff base derivatives through the condensation of the aldehyde with various primary amines.
Protocol 1: General Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Rationale: The formation of a Schiff base (imine) linkage is a straightforward and efficient way to introduce diverse functionalities into the this compound scaffold. This allows for the systematic investigation of structure-activity relationships (SAR).
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, amino acids)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Crystallization dishes
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain pure crystals.
-
Characterization: Characterize the final product by standard analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Workflow for Synthesis of this compound Schiff Base Derivatives:
Caption: Workflow for the synthesis of this compound Schiff base derivatives.
PART 2: Antimicrobial Activity Screening
A critical step in the evaluation of new compounds is to determine their antimicrobial efficacy against a panel of clinically relevant microorganisms. The following protocols outline standard methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Rationale: The broth microdilution method is a standardized and widely accepted technique that allows for the efficient testing of multiple compounds against various microorganisms in a 96-well plate format.[5][6]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).[3] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve a range of test concentrations.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Rationale: While MIC indicates growth inhibition, MBC/MFC determines the concentration at which the compound is lethal to the microbe. This is crucial for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Materials:
-
96-well plates from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile inoculating loop or pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto fresh agar plates.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration at which no microbial growth is observed on the agar plate.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining MIC and MBC/MFC of this compound derivatives.
PART 3: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. For salicylaldehyde derivatives, several mechanisms have been proposed, including disruption of cell membrane integrity and interaction with intracellular components. A key aspect of their activity may be related to proton exchange processes involving the hydroxyl proton.[7][8]
Protocol 4: Cell Membrane Permeability Assay (Crystal Violet Uptake)
This assay assesses the ability of a compound to disrupt the integrity of the microbial cell membrane.
Rationale: Damage to the cell membrane leads to increased permeability, allowing substances like crystal violet to enter the cell. The amount of crystal violet taken up by the cells is proportional to the extent of membrane damage.
Materials:
-
Bacterial or fungal cells
-
Phosphate-buffered saline (PBS)
-
This compound derivative at MIC concentration
-
Crystal violet solution (0.1% w/v)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific OD.
-
Treatment: Treat the cell suspension with the this compound derivative at its MIC concentration. Include an untreated control. Incubate for a defined period (e.g., 2 hours).
-
Crystal Violet Staining: Add crystal violet solution to each cell suspension and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge the suspensions to pellet the cells.
-
Measurement: Carefully transfer the supernatant to a new tube and measure its absorbance at 595 nm. The decrease in absorbance of the supernatant corresponds to the uptake of crystal violet by the cells.
-
Calculation: Calculate the percentage of crystal violet uptake as: [(OD_control - OD_treated) / OD_control] x 100.
Proposed Mechanism of Action Pathway:
Caption: Proposed mechanism involving cell membrane disruption by this compound derivatives.
Data Presentation
Systematic evaluation of a series of this compound derivatives will generate a wealth of data. It is recommended to present this data in a clear and concise tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity of this compound Derivatives (Example Data)
| Compound ID | R-Group on Schiff Base | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 4ES-01 | -H | 64 | 128 | 64 |
| 4ES-02 | -CH3 | 32 | 64 | 32 |
| 4ES-03 | -Cl | 16 | 32 | 8 |
| 4ES-04 | -NO2 | 8 | 16 | 4 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
This is example data and does not represent actual experimental results.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for their synthesis, antimicrobial evaluation, and preliminary mechanistic studies. Further investigations should focus on expanding the library of derivatives to refine SAR, exploring their efficacy against a broader panel of resistant pathogens, and conducting more in-depth mechanistic studies, such as investigating their potential to inhibit specific enzymes or interact with microbial DNA. Additionally, cytotoxicity studies against mammalian cell lines are essential to assess their therapeutic potential.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Elo, H., Kuure, M., & Pelttari, E. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry, 92, 750-753.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Raut, J. S., & Karuppayil, S. M. (2014). A status review on the medicinal properties of essential oils. Industrial Crops and Products, 62, 250-264.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Turtola, M., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 565-568.[1][2]
-
Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15.[9][10][11]
- Elo, H. (2012). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations.
Sources
- 1. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to 4-Ethylsalicylaldehyde
Abstract: This document provides a comprehensive guide to the synthesis of 4-Ethylsalicylaldehyde (4-ethyl-2-hydroxybenzaldehyde), a valuable fine chemical and synthetic intermediate. Recognizing the synthetic challenges of a direct conversion from 2,4-dihydroxybenzaldehyde, this guide presents a robust and practical three-step pathway commencing from the readily available precursor, resorcinol. This primary route involves a sequence of Friedel-Crafts acylation, carbonyl reduction, and regioselective formylation. Additionally, this note explores theoretical, multi-step strategies that directly address the conversion from 2,4-dihydroxybenzaldehyde, offering advanced perspectives for process development and research professionals. Each section includes detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the strategic choices involved in the synthesis.
Introduction and Strategic Overview
This compound is an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a hydroxyl group ortho to the aldehyde and an ethyl group para to the hydroxyl, presents a distinct synthetic challenge. The user's query specifies 2,4-dihydroxybenzaldehyde as a starting material. A direct conversion of the 4-hydroxyl group to an ethyl group on this substrate is not a trivial transformation and lacks precedence in standard organic synthesis literature. Such a conversion would likely require a multi-step sequence involving protection, activation of the hydroxyl group (e.g., as a triflate), a carbon-carbon bond-forming cross-coupling reaction, and subsequent deprotection.
While we will explore the theoretical underpinnings of such an advanced route, the core of this application note will detail a more practical and scalable synthetic pathway. This established route begins with resorcinol, a close structural analog of the requested starting material, and proceeds through well-understood, high-yielding transformations. This approach is more aligned with typical process chemistry considerations of efficiency, cost-effectiveness, and robustness.
This guide is therefore structured into two main parts:
-
A Practical Three-Step Synthesis from Resorcinol: This section provides detailed, validated protocols for a reliable synthesis of this compound.
-
Theoretical Pathways from 2,4-Dihydroxybenzaldehyde: This section discusses potential, albeit more complex and less-established, synthetic strategies to fulfill the user's specific request, intended for an audience interested in novel route development.
Part 1: A Practical Synthetic Route to this compound from Resorcinol
This synthesis is a logical and efficient three-step sequence that leverages classic organic reactions to build the target molecule.
Caption: A three-step synthetic pathway from Resorcinol to this compound.
Step 1: Friedel-Crafts Acylation of Resorcinol
Objective: To introduce an acetyl group onto the resorcinol ring to form 2,4-dihydroxyacetophenone.
Mechanistic Rationale: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Resorcinol is a highly activated aromatic system due to the two electron-donating hydroxyl groups. The reaction with acetic acid in the presence of a Lewis acid catalyst, such as zinc chloride, generates an acylium ion or a highly polarized complex that acts as the electrophile. The substitution occurs preferentially at the C4 position (para to one hydroxyl group and ortho to the other), which is the most nucleophilic site.[1][2] Using anhydrous conditions is critical as moisture can deactivate the Lewis acid catalyst.[3]
Experimental Protocol:
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a thermometer.
-
Reagent Charging: To the flask, add anhydrous zinc chloride (70 g, 0.51 mol) and glacial acetic acid (30 mL, 0.52 mol).
-
Heating and Dissolution: Begin stirring and gently heat the mixture in an oil bath to 120-130°C to dissolve the zinc chloride.
-
Addition of Resorcinol: Once the zinc chloride is dissolved, add resorcinol (55 g, 0.50 mol) in portions to control the initial exotherm.
-
Reaction: Increase the temperature of the oil bath to 140-150°C and maintain the reaction for 1 hour. The mixture will become a thick paste.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C. Carefully add 200 mL of water, followed by 50 mL of concentrated hydrochloric acid.
-
Isolation: Cool the mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude 2,4-dihydroxyacetophenone can be purified by recrystallization from hot water to yield a crystalline solid.[1]
| Parameter | Value |
| Reactants | Resorcinol, Acetic Acid, Zinc Chloride |
| Temperature | 140-150°C |
| Reaction Time | 1 hour |
| Expected Yield | 80-90% |
| Purity | >98% after recrystallization |
Step 2: Reduction of 2,4-Dihydroxyacetophenone to 4-Ethylresorcinol
Objective: To reduce the ketone carbonyl group of 2,4-dihydroxyacetophenone to a methylene group, forming 4-ethylresorcinol.
Strategic Considerations: Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5] A third option is catalytic hydrogenation, which offers milder conditions.[6] The choice depends on the desired process conditions and compatibility with other functional groups in more complex syntheses.
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates.[7][8]
-
Wolff-Kishner Reduction: Involves the formation of a hydrazone followed by base-catalyzed elimination of nitrogen gas at high temperatures. The Huang-Minlon modification, using a high-boiling solvent like diethylene glycol, is a common and practical variant.[9][10] This method is suitable for base-stable, acid-sensitive compounds.
-
Catalytic Hydrogenation: A greener alternative using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This method is often high-yielding and avoids harsh acidic or basic reagents.[6]
Protocol 2A: Clemmensen Reduction
-
Amalgam Preparation: In a fume hood, carefully add zinc dust (100 g) to a solution of mercuric chloride (10 g) in 5% hydrochloric acid (150 mL). Stir for 5-10 minutes, then decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid (200 mL), water (80 mL), and toluene (100 mL).
-
Substrate Addition: Add 2,4-dihydroxyacetophenone (30.4 g, 0.20 mol) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. Periodically (e.g., every 6 hours), add an additional portion of concentrated hydrochloric acid (50 mL).
-
Work-up: After cooling, separate the toluene layer. Extract the aqueous layer with toluene (2 x 100 mL).
-
Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield crude 4-ethylresorcinol.
-
Purification: Purify by vacuum distillation or recrystallization from a suitable solvent like 1,2-dichloroethane.
Protocol 2B: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a distillation head, combine 2,4-dihydroxyacetophenone (30.4 g, 0.20 mol), diethylene glycol (200 mL), and hydrazine hydrate (85%, 20 mL, ~0.34 mol).
-
Hydrazone Formation: Heat the mixture to 130-140°C for 1 hour.
-
Base Addition: Cool the mixture slightly and add potassium hydroxide pellets (25 g, 0.45 mol).
-
Reduction: Slowly heat the mixture, allowing water and excess hydrazine to distill off. Once the temperature of the solution reaches 190-200°C, fit a reflux condenser and maintain reflux for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of cold water. Acidify with dilute hydrochloric acid to pH 2-3.
-
Isolation: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography or vacuum distillation.
| Method | Reagents | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl | Reflux, 24h | Effective for aryl ketones | Harsh acidic conditions, use of mercury |
| Wolff-Kishner | N₂H₄·H₂O, KOH | 200°C, 4h | Good for acid-sensitive substrates | High temperatures, strongly basic |
| Hydrogenation | H₂, Raney Ni | Reflux | Mild conditions, high yield[6] | Requires pressure equipment, catalyst cost |
Step 3: Regioselective Formylation of 4-Ethylresorcinol
Objective: To introduce a formyl (-CHO) group at the C2 position of 4-ethylresorcinol, ortho to both hydroxyl groups.
Mechanistic Rationale: The Gattermann reaction and the Vilsmeier-Haack reaction are two effective methods for the formylation of activated aromatic rings like phenols.[11][12]
-
Gattermann Reaction: This reaction traditionally uses hydrogen cyanide (HCN) and HCl with a Lewis acid. A safer modification (Adams' modification) uses zinc cyanide (Zn(CN)₂) and HCl. The electrophile is an iminium species which, after attacking the aromatic ring, is hydrolyzed to the aldehyde.[13][14]
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This also forms an iminium salt which acts as the electrophile.
For 4-ethylresorcinol, the powerful activating and ortho-, para-directing effects of the two hydroxyl groups will strongly favor substitution at the C2 position, which is ortho to both.
Protocol 3A: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing N,N-dimethylformamide (DMF, 50 mL) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 15.3 g, 0.1 mol) dropwise with stirring. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-ethylresorcinol (13.8 g, 0.1 mol) in DMF (50 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 3-4 hours.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Part 2: Theoretical Pathways from 2,4-Dihydroxybenzaldehyde
While less practical, it is instructive to consider how one might approach the synthesis from 2,4-dihydroxybenzaldehyde as requested. These routes are more complex and would require significant optimization.
Route A: Triflate Formation and Suzuki Cross-Coupling
This modern approach involves converting the phenolic hydroxyl into a good leaving group (triflate) and then using a palladium-catalyzed cross-coupling reaction to form the C-C bond.
Caption: A theoretical pathway via triflation and Suzuki cross-coupling.
Synthetic Steps & Challenges:
-
Protection: The aldehyde and the more acidic 4-OH group would likely need protection to selectively triflate the 2-OH group, or both hydroxyls would need protection to perform reactions on the aldehyde. A more plausible sequence is to protect the aldehyde (e.g., as a dithiane) and the 2-OH group (e.g., as a MOM ether).
-
Triflation: The remaining 4-OH group would be converted to its triflate (-OTf) using triflic anhydride (Tf₂O) and a base like pyridine.
-
Suzuki Coupling: The aryl triflate would undergo a Suzuki cross-coupling reaction with ethylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).[15][16] The key challenge is finding conditions that are compatible with the other functional groups.
-
Deprotection: Removal of the protecting groups from the aldehyde and the 2-hydroxyl group would be the final step to yield the product.
This route is elegant but requires expensive reagents (palladium catalyst, triflic anhydride) and involves multiple protection/deprotection steps, likely resulting in a low overall yield.
Conclusion
The synthesis of this compound is most practically and efficiently achieved via a three-step sequence starting from resorcinol. This route, involving Friedel-Crafts acylation, carbonyl reduction, and regioselective formylation, utilizes well-established reactions and readily available starting materials, making it suitable for scale-up. While theoretical routes from 2,4-dihydroxybenzaldehyde can be devised, they present significant synthetic challenges, including the need for extensive protection/deprotection strategies and specialized reagents. The protocols and strategic discussions provided herein offer a comprehensive guide for researchers and drug development professionals engaged in the synthesis of substituted salicylaldehydes.
References
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Retrieved from [Link]
- JPS5965039A - Preparation of 2,4-dihydroxyacetophenone. (n.d.). Google Patents.
- US5621146A - Process for producing 2,4-dihydroxyacetophenone. (n.d.). Google Patents.
-
ResearchGate. (n.d.). Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Shah, H. A., & Shah, R. C. (1940). γ-Substitution in the resorcinol nucleus. Part V. The Gattermann reaction with 4-acylresorcinols. Journal of the Chemical Society (Resumed), 245. DOI: 10.1039/JR9400000245. Retrieved from [Link]
-
Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
Clemmensen reduction. (n.d.). Retrieved from [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates and Bromoaryl Triflates Under Ligand-Free Conditions. (n.d.). ChemRxiv. Retrieved from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Clemmensen reduction. Retrieved from [Link]
-
Addition of organometallic reagents to aldehydes and ketones. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]
-
Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]
-
Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Salicylaldehyde. Retrieved from [Link]
- WO2004052827A1 - Process for the preparation of 4-alkyl resorcinol esters. (n.d.). Google Patents.
-
Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved from [Link]
- CN117164444B - Synthesis method of salicylaldehyde. (n.d.). Google Patents.
-
TSI Journals. (n.d.). ChEmiCAl TEChNOlOGy. Retrieved from [Link]
- CN113582816A - Preparation method of 4-alkylresorcinol. (n.d.). Google Patents.
Sources
- 1. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 2. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. 4-Ethylresorcinol synthesis - chemicalbook [chemicalbook.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Illustrated Glossary of Organic Chemistry - Clemmensen reduction [chem.ucla.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. byjus.com [byjus.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 4-Ethylsalicylaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Ethylsalicylaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome common challenges and optimize your synthetic strategy. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the nuances of this synthesis with confidence.
Introduction: Choosing Your Synthetic Path
The formylation of 4-ethylphenol is the most direct route to this compound. Two classical methods are primarily employed for this transformation: the Reimer-Tiemann reaction and the Duff reaction . The choice between these pathways depends on several factors including scale, available reagents, and desired purity profile. The Reimer-Tiemann reaction, while often providing good ortho-selectivity, can suffer from moderate yields and the use of hazardous chloroform under strongly basic conditions.[1][2] The Duff reaction offers an alternative using less hazardous reagents but may require more stringent conditions to achieve high yields and selectivity.[3][4]
This guide will delve into the optimization of both methods, providing a comparative analysis to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: Reimer-Tiemann or Duff reaction?
A1: The "better" method is application-dependent. The Reimer-Tiemann reaction is often favored for its ability to directly introduce the formyl group ortho to the hydroxyl group, which is the desired substitution pattern for this compound.[1] However, it can be challenging to control and may result in tar formation and other side products. The Duff reaction is generally considered milder and uses less toxic reagents, but traditionally gives lower yields.[3] Recent modifications to the Duff reaction, such as the use of strong acids like trifluoroacetic acid or microwave-assisted synthesis, have significantly improved its efficiency.
Q2: What is the expected regioselectivity for the formylation of 4-ethylphenol?
A2: For 4-ethylphenol, the primary product from both the Reimer-Tiemann and Duff reactions is the ortho-formylated product, this compound. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the ethyl group, formylation is directed to the ortho positions. However, the formation of the isomeric product, 2-ethyl-4-hydroxybenzaldehyde, is possible, though generally in minor amounts.
Q3: I am observing a significant amount of unreacted 4-ethylphenol. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors. For the Reimer-Tiemann reaction, ensure that the base is of high quality and used in sufficient excess to deprotonate both the phenol and chloroform.[5] Inefficient stirring in the biphasic system can also limit the reaction. For the Duff reaction, the reaction time and temperature are critical. Insufficient heating may lead to low conversion.
Q4: My final product is a dark, tarry substance. What is causing this and how can I prevent it?
A4: Tar formation is a common issue, particularly in the Reimer-Tiemann reaction, and is often due to the polymerization of the starting material or product under the strongly basic and high-temperature conditions. To mitigate this, ensure slow, dropwise addition of chloroform to control the exothermic reaction and maintain a consistent temperature.[6] Using a phase-transfer catalyst can also improve the reaction rate and reduce side reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield | Reimer-Tiemann: - Ineffective dichlorocarbene formation.- Insufficient phenoxide formation.- Reaction temperature too low.Duff Reaction: - Inactive hexamine.- Insufficient acid catalysis.- Reaction not driven to completion. | Reimer-Tiemann: - Use fresh, high-purity chloroform and a strong base (e.g., NaOH, KOH) in at least a 3-4 fold molar excess. The base is crucial for generating the dichlorocarbene electrophile.[5]- Ensure vigorous stirring to facilitate interaction between the aqueous and organic phases.[6]- Maintain the reaction temperature between 60-70 °C to ensure sufficient energy for the reaction to proceed without promoting excessive side reactions.Duff Reaction: - Use freshly opened or properly stored hexamethylenetetramine (HMTA).- Employ a strong acid catalyst like trifluoroacetic acid (TFA) or use glyceroboric acid as described in the classical procedure.[7]- Increase the reaction time or temperature. Microwave irradiation can significantly reduce reaction times and improve yields.[8] |
| Formation of Multiple Products (Low Selectivity) | Reimer-Tiemann: - Formation of the para-isomer (if the para position were not blocked). In the case of 4-ethylphenol, other side products can form.- Diformylation at both ortho positions.Duff Reaction: - Formation of isomeric products.- Polymerization. | Reimer-Tiemann: - The ortho-product is generally favored due to the directing effect of the hydroxyl group. Careful control of reaction conditions can enhance this selectivity.- Diformylation is less common but can occur. Using a slight excess of the limiting reagent (phenol) can help minimize this.Duff Reaction: - The use of a modified Duff reaction with TFA has been shown to improve ortho-selectivity for 4-substituted phenols.[9]- Avoid excessively high temperatures or prolonged reaction times to minimize polymerization. |
| Reaction Stalls or is Sluggish | - Poor mixing in the biphasic Reimer-Tiemann reaction.- Low reaction temperature.- Deactivated catalyst in the Duff reaction. | - For the Reimer-Tiemann reaction, use a mechanical stirrer for efficient mixing. The addition of a phase-transfer catalyst can also enhance the reaction rate by facilitating the transfer of reactants between phases.- Gradually increase the reaction temperature while monitoring for any increase in side product formation.- In the Duff reaction, ensure the acid catalyst is not quenched by moisture or other impurities. |
| Difficult Purification | - Presence of unreacted 4-ethylphenol.- Formation of isomeric byproducts.- Presence of tarry materials. | - Unreacted 4-ethylphenol can often be removed by fractional distillation under reduced pressure, as its boiling point is lower than that of the product.[10]- Isomeric products can be challenging to separate. Column chromatography on silica gel is often the most effective method.[11]- Tarry materials can sometimes be removed by treating the crude product with a saturated solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. The aldehyde can then be regenerated by treatment with a base.[11] |
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and desired scale.
Method 1: Reimer-Tiemann Reaction for this compound
This protocol is adapted from general procedures for the Reimer-Tiemann reaction of phenols.[12]
Reaction Scheme:
A simplified reaction scheme for the Reimer-Tiemann reaction.
Materials:
-
4-Ethylphenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (4.0 eq) in water to the flask.
-
Heat the mixture to 65-70 °C with vigorous stirring.
-
Slowly add chloroform (1.5 eq) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring at 65-70 °C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to pH ~5.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Modified Duff Reaction for this compound
This protocol is based on modifications of the Duff reaction that have been shown to improve yields for substituted phenols.[9]
Reaction Scheme:
A simplified reaction scheme for the modified Duff reaction.
Materials:
-
4-Ethylphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl, for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in trifluoroacetic acid.
-
Add hexamethylenetetramine (2.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Stir for 1 hour to hydrolyze the intermediate imine.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Product Purification and Characterization
Purification is a critical step to obtain high-purity this compound.
Purification Strategy:
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 10. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 4-Ethylsalicylaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Ethylsalicylaldehyde. The formylation of 4-ethylphenol presents unique challenges, including modest yields, issues with regioselectivity, and purification difficulties. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate these common obstacles and enhance both the yield and purity of your target compound.
Section 1: Navigating Synthesis Challenges
The synthesis of this compound, primarily from 4-ethylphenol, typically employs electrophilic aromatic substitution reactions. The two most common methods are the Reimer-Tiemann and the Duff reactions. While effective, both pathways are susceptible to issues that can significantly impact the outcome. This section addresses the most frequently encountered problems in a question-and-answer format.
Q1: My yield of this compound from the Reimer-Tiemann reaction is consistently low (<30%). What are the primary causes and how can I improve it?
This is a very common issue. The Reimer-Tiemann reaction, which uses chloroform and a strong base to ortho-formylate phenols, is notoriously sensitive to reaction conditions.[1][2] Low yields can typically be traced back to one of several factors:
Potential Cause 1: Inefficient Dichlorocarbene Generation The key reactive species, dichlorocarbene (:CCl₂), is generated by the alpha-elimination from chloroform after deprotonation by a strong base.[3] If the base is not strong enough or present in insufficient quantity, carbene formation will be the rate-limiting step.
-
Solution: Ensure a significant molar excess of a strong base like sodium hydroxide or potassium hydroxide. Typically, 4 to 8 equivalents relative to the phenol are used.[3][4] The base should be of high purity and low water content.
Potential Cause 2: Poor Phase-Transfer Conditions The reaction is biphasic, with 4-ethylphenol and chloroform in the organic phase and the hydroxide base in the aqueous phase.[1] The reaction occurs at the interface, and inefficient mixing leads to poor reaction rates.
-
Solution:
-
Vigorous Stirring: Employ high-speed mechanical stirring (800+ RPM) to create a fine emulsion and maximize the interfacial area.
-
Phase-Transfer Catalyst (PTC): The addition of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can shuttle the hydroxide ions into the organic phase, dramatically accelerating the reaction.
-
Co-solvent: Using a solvent like 1,4-dioxane can help to homogenize the reaction mixture.[5]
-
Potential Cause 3: Suboptimal Thermal Management The Reimer-Tiemann reaction is often exothermic once initiated.[5] An initial heating period is required, but runaway temperatures can lead to the formation of dark, tarry byproducts due to base-catalyzed polymerization and decomposition.
-
Solution: Heat the reaction to 60-70°C to initiate it.[3][4] Once the reaction begins (often indicated by a color change), maintain the temperature carefully using a water or oil bath. If the reaction becomes too vigorous, intermittent cooling may be necessary.
Optimized Reimer-Tiemann Protocol for this compound
Caption: Optimized Reimer-Tiemann workflow.
Q2: I am isolating a significant amount of the para-formylated byproduct. How can I improve the ortho-selectivity?
The hydroxyl group of the phenol directs electrophilic substitution to both the ortho and para positions. However, in the Reimer-Tiemann reaction, ortho substitution is strongly favored due to a key interaction.[2][5]
Causality: The phenoxide ion forms a complex with the alkali metal cation (e.g., Na⁺). This complex coordinates with the incoming dichlorocarbene, directing it to the sterically accessible ortho position. Disruption of this coordinated intermediate can lead to increased para product.
-
Solution 1: Choice of Base: Potassium hydroxide (KOH) often gives better ortho-selectivity than sodium hydroxide (NaOH) because the larger K⁺ ion coordinates more effectively.
-
Solution 2: Minimize Water Content: While the reaction requires an aqueous phase, using an excessively dilute base solution can hydrate the cation, hindering its ability to form the crucial complex with the phenoxide. A 30-40% aqueous solution of the alkali hydroxide is often optimal.[4]
-
Solution 3: Avoid High Temperatures: Higher temperatures can overcome the activation energy barrier for para attack, leading to a less selective reaction. Sticking to the 60-70°C range is critical.
Q3: My reaction mixture turns into a dark, intractable tar. What causes this and how is it prevented?
Tar formation is a sign of significant side reactions, primarily the polymerization of the starting material and product under the strongly basic conditions, as well as potential oxidation.
-
Solution 1: Maintain an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions that contribute to color formation.
-
Solution 2: Control Reagent Addition: Adding the chloroform dropwise over an extended period prevents localized overheating and high concentrations of the reactive carbene, which can lead to uncontrolled side reactions.[3]
-
Solution 3: Limit Reaction Time: Over-extending the reaction time can lead to product degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up.
Section 2: Purification Troubleshooting
Even with an optimized reaction, the crude product will contain unreacted starting material, isomers, and other byproducts. Effective purification is essential to obtain high-purity this compound.
Q4: Standard column chromatography gives poor separation between this compound and the unreacted 4-ethylphenol. What is a more effective purification method?
Due to their similar polarities, separating 4-ethylphenol and this compound on silica gel can be challenging. While possible with carefully selected solvent systems (e.g., hexane/ethyl acetate gradients), a more robust and scalable method involves chemical separation.
Recommended Method: Sodium Bisulfite Adduct Formation This classic technique leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble solid adduct, leaving non-aldehydic impurities like 4-ethylphenol in the organic phase.[6][7]
Protocol for Purification via Bisulfite Adduct
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or toluene.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the organic solution (a 10% molar excess relative to the expected aldehyde content is a good starting point).
-
Stirring: Stir the biphasic mixture vigorously for 1-3 hours at room temperature. A white precipitate of the bisulfite adduct should form.
-
Isolation: Isolate the solid adduct by filtration. Wash the solid with the organic solvent (ether) to remove any trapped 4-ethylphenol, then wash with a small amount of cold water.
-
Regeneration: Suspend the filtered adduct in water. Regenerate the pure aldehyde by adding a base (e.g., saturated sodium bicarbonate solution) or an acid (e.g., dilute HCl) until the adduct decomposes.[6] The pure aldehyde will separate as an oil or solid.
-
Final Extraction: Extract the liberated this compound with fresh diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Purification workflow using bisulfite adduct formation.
Section 3: Frequently Asked Questions (FAQs)
Q: Is the Duff reaction a viable alternative to the Reimer-Tiemann reaction for this synthesis? A: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium (like glyceroboric acid or trifluoroacetic acid), is another method for phenol formylation.[8][9] It is generally less efficient than the Reimer-Tiemann reaction, with reported yields often in the 15-20% range.[10] However, it avoids the use of chloroform and strong bases, which can be advantageous. For 4-ethylphenol, the Duff reaction would likely yield the desired ortho-aldehyde, but optimization would be required to achieve acceptable yields.[11]
Q: How can I confirm the identity and assess the purity of my final product? A: A combination of spectroscopic methods is recommended:
-
¹H NMR: Look for the characteristic aldehyde proton singlet around 9.5-10.5 ppm, the phenolic -OH singlet, and the aromatic protons showing splitting patterns consistent with a 1,2,4-trisubstituted ring. The ethyl group signals (a quartet and a triplet) should also be present.
-
IR Spectroscopy: Key signals include a strong carbonyl (C=O) stretch for the aldehyde around 1650-1680 cm⁻¹, and a broad O-H stretch for the phenol around 3100-3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (C₉H₁₀O₂ = 150.17 g/mol ).
Table 1: Key Spectroscopic Data for this compound
| Technique | Expected Signal |
| ¹H NMR (CDCl₃) | ~11.0 ppm (s, 1H, -OH), ~9.8 ppm (s, 1H, -CHO), ~7.4 ppm (d, 1H, Ar-H), ~7.2 ppm (d, 1H, Ar-H), ~6.8 ppm (dd, 1H, Ar-H), ~2.6 ppm (q, 2H, -CH₂-), ~1.2 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~196 ppm (C=O), ~161 ppm (C-OH), ~140-118 ppm (Ar-C), ~25 ppm (-CH₂-), ~15 ppm (-CH₃) |
| IR (ATR) | 3100-3300 cm⁻¹ (broad, O-H), ~2970 cm⁻¹ (C-H), ~1660 cm⁻¹ (strong, C=O), ~1600, 1480 cm⁻¹ (C=C) |
| MS (EI) | m/z 150 (M⁺), 149 (M-H)⁺, 121 (M-CHO)⁺ |
Q: What are the most critical safety precautions when running the Reimer-Tiemann reaction? A:
-
Chloroform: Is a suspected carcinogen and is toxic. Always handle it in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases (NaOH, KOH): Are highly corrosive. Avoid contact with skin and eyes. Work-up procedures involving acidification of the basic reaction mixture should be done slowly and with cooling, as the neutralization is highly exothermic.
-
Exothermic Reaction: Be prepared for a rapid increase in temperature after the induction period. Have an ice bath ready to control the reaction if necessary.[5]
References
-
Wikipedia. Duff reaction. [Link]
-
Name Reactions in Organic Synthesis. Duff Reaction. [Link]
-
SynArchive. Duff Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
J&K Scientific LLC. Reimer-Tiemann Reaction. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]
- Google Patents.
-
Scribd. Synthesis of Salicylaldehyde. [Link]
-
Scribd. Summary: Synthesis of Salicylaldehyde and its Applications. [Link]
- Google Patents.
-
Wikipedia. 4-Ethylphenol. [Link]
-
Oriental Journal of Chemistry. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Troubleshooting Schiff Base Condensation with 4-Ethylsalicylaldehyde
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are working with Schiff base condensations, specifically involving 4-Ethylsalicylaldehyde. As a substituted salicylaldehyde, its electronic and steric properties can present unique challenges compared to simpler aldehydes. This document provides in-depth troubleshooting advice and validated protocols grounded in established chemical principles to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: My Schiff base condensation with this compound is not proceeding, or the yield is very low. What are the most common initial culprits?
A: The most frequent issues are related to (1) insufficient removal of water, which is a byproduct of the reaction and can push the equilibrium back to the reactants; (2) inappropriate choice of solvent or catalyst; and (3) low purity of starting materials. The hydroxyl group in the salicylaldehyde can also complicate the reaction by forming intramolecular hydrogen bonds.
Q2: What is the ideal solvent for this reaction?
A: Protic solvents like ethanol or methanol are commonly used and can facilitate proton transfer, which is a key part of the mechanism. However, for reactions where water removal is critical, a non-polar azeotroping solvent such as toluene or benzene, used in conjunction with a Dean-Stark apparatus, is often superior for driving the reaction to completion.
Q3: Is a catalyst always necessary for Schiff base formation?
A: While the reaction can proceed without a catalyst, it is often very slow. A mild acid catalyst, such as acetic acid or p-toluenesulfonic acid (p-TSA), is highly recommended. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Q4: How can I tell if my product is the desired Schiff base or an unreacted starting material?
A: The most definitive methods are spectroscopic. In ¹H NMR, the appearance of a new peak corresponding to the imine proton (-CH=N-) typically in the 8-9 ppm range is a clear indicator of product formation. The disappearance of the aldehyde proton peak (around 9-10 ppm) from this compound is also expected. Infrared (IR) spectroscopy is also useful; you should see the C=N stretch (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretches of the primary amine.
Q5: My final product has a persistent yellow or orange color, even after purification. Is this normal?
A: Yes, Schiff bases, particularly those derived from salicylaldehydes, are often colored due to the extended conjugation in the molecule, which can include the aromatic ring, the imine bond, and potentially intramolecular hydrogen bonding involving the phenolic hydroxyl group. This coloration is a known characteristic of these compounds.
In-Depth Troubleshooting Guide
Issue 1: Reaction Fails to Initiate or Stalls
If you observe no product formation via TLC or NMR after a reasonable time, consider the following causes and solutions.
Root Cause Analysis:
-
Insufficient Electrophilicity of Carbonyl Carbon: The electron-donating nature of the ethyl group and the hydroxyl group on the aromatic ring can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.
-
Steric Hindrance: While the ethyl group is in the para position and should not cause significant steric hindrance at the reaction center, the choice of a bulky amine can impede the reaction.
-
Equilibrium Not Driven Forward: The formation of a Schiff base is a reversible reaction. The presence of water, a byproduct, can hydrolyze the imine back to the aldehyde and amine, preventing the accumulation of product.
Solutions & Protocols:
-
Catalyst Optimization:
-
Action: Introduce a mild acid catalyst. A common starting point is using 1-2 drops of glacial acetic acid per 10 mmol of aldehyde.
-
Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine. Be cautious, as too much acid can protonate the amine reactant, rendering it non-nucleophilic.
-
-
Effective Water Removal:
-
Action: Switch to a solvent that forms an azeotrope with water, such as toluene, and use a Dean-Stark apparatus.
-
Rationale: This setup physically removes water from the reaction mixture as it is formed, irreversibly shifting the equilibrium towards the product side according to Le Châtelier's principle.
-
-
Thermal Conditions:
-
Action: Reflux the reaction mixture. For a reaction in toluene, this would be at approximately 110 °C.
-
Rationale: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate, especially for the dehydration step.
-
Caption: A decision tree for troubleshooting a stalled Schiff base condensation reaction.
Issue 2: Low Product Yield and Presence of Side Products
Even if the reaction proceeds, you may encounter low yields or a mixture of products.
Root Cause Analysis:
-
Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) under certain conditions, although this is less common for aromatic aldehydes lacking alpha-protons. More likely are side reactions involving the amine or impurities.
-
Incomplete Reaction: The reaction may have reached equilibrium but not gone to completion.
-
Product Degradation: The imine product might be unstable under the reaction conditions (e.g., prolonged heating in the presence of strong acid) and could hydrolyze back or degrade.
Solutions & Protocols:
-
Purity of Starting Materials:
-
Action: Ensure the this compound and the amine are pure. If the aldehyde has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Purify by recrystallization or distillation if necessary.
-
Rationale: Impurities can introduce competing side reactions. For example, any carboxylic acid impurity can neutralize the amine reactant.
-
-
Stoichiometry Control:
-
Action: Use a precise 1:1 molar ratio of the aldehyde and amine. In some cases, using a slight excess (1.05 to 1.1 equivalents) of the amine can help drive the reaction to completion, especially if the amine is volatile.
-
Rationale: An incorrect ratio will leave unreacted starting material, complicating purification and reducing the theoretical yield.
-
-
Monitoring Reaction Progress:
-
Action: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product spot.
-
Rationale: TLC allows you to determine the optimal reaction time and avoid unnecessarily long heating periods that could lead to product degradation.
-
| Parameter | Condition 1 (Standard) | Condition 2 (For stubborn reactions) | Rationale |
| Solvent | Ethanol or Methanol | Toluene | Protic solvents facilitate proton transfer; Toluene allows for azeotropic water removal. |
| Catalyst | Glacial Acetic Acid (2-3 drops) | p-TSA (0.1-0.5 mol%) | Acetic acid is mild; p-TSA is a stronger acid catalyst for less reactive partners. |
| Temperature | Room Temp to Reflux (65-78 °C) | Reflux (~110 °C) with Dean-Stark | Higher temperature provides activation energy and drives off water. |
| Time | 2-24 hours | 4-12 hours | Reaction progress should be monitored by TLC to determine the endpoint. |
Issue 3: Difficulty in Product Purification
The crude product may be an oil or difficult to crystallize, containing residual starting materials or byproducts.
Root Cause Analysis:
-
Oily Product: Many Schiff bases have melting points near room temperature or are simply oils, making crystallization challenging.
-
Contamination: Unreacted starting materials, especially the aldehyde, can co-precipitate or interfere with crystallization.
Solutions & Protocols:
-
Recrystallization:
-
Action: This is the most effective method for purifying solid products. A good solvent system is one in which the Schiff base is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or ethyl acetate are often good starting points.
-
Rationale: This process selectively crystallizes the desired product, leaving impurities behind in the mother liquor.
-
-
Column Chromatography:
-
Action: If the product is an oil or if recrystallization fails, silica gel column chromatography is the preferred method. Use a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the product and impurities on a TLC plate.
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase, allowing for the isolation of a pure product.
-
Caption: A generalized workflow for the synthesis and purification of a Schiff base.
References
Side-product formation in 4-Ethylsalicylaldehyde reactions and prevention
Technical Support Center: 4-Ethylsalicylaldehyde Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we will address common challenges related to side-product formation, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on not just providing protocols, but also explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation, specifically the formation of 4-ethylcatechol. What is causing this and how can I prevent it?
A1: The conversion of this compound to 4-ethylcatechol is a classic example of a Dakin oxidation reaction.[1][2] This occurs when the aldehyde is exposed to an oxidizing agent, such as hydrogen peroxide, often in the presence of a base.[1][3][4] The reaction proceeds through the nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl group, followed by rearrangement and hydrolysis to yield the catechol and a carboxylate.[1]
Prevention Strategies:
-
Avoid Oxidizing Agents: Ensure that your reaction setup and reagents are free from peroxides and other oxidizing agents. Be particularly cautious with aged solvents like ethers, which can form peroxides over time.
-
Inert Atmosphere: When working with this compound in basic conditions, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Proper Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere, to minimize autoxidation.[5]
Q2: During the alkylation of the hydroxyl group of this compound, I am observing low yields and multiple products. What are the likely side reactions?
A2: Low yields and multiple products during the alkylation of this compound are often due to competing side reactions. The most common culprits are:
-
C-alkylation: The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of alkylated ring byproducts.[6]
-
E2 Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, E2 elimination can compete with the desired SN2 reaction, leading to the formation of an alkene and unreacted starting material.[6]
-
Dialkylation: In some cases, prolonged reaction times or the use of a large excess of the alkylating agent can lead to the alkylation of both the hydroxyl group and the formyl group (if conditions are suitable for its enolization), or double alkylation on the ring.[7]
To mitigate these issues, consider using a polar aprotic solvent, a milder base (like potassium carbonate), and a primary alkyl halide.[6]
Q3: I am attempting a Reimer-Tiemann formylation of 4-ethylphenol to synthesize this compound, but I am getting a significant amount of the para-formylated isomer. Why is this happening?
A3: The Reimer-Tiemann reaction involves the electrophilic substitution of a phenoxide with dichlorocarbene.[8][9][10] While the reaction typically favors ortho-formylation, the formation of the para-isomer is a common side-product.[11][12] The phenoxide ion has increased electron density at both the ortho and para positions.[11] The ratio of ortho to para product can be influenced by steric hindrance and reaction conditions. In the case of 4-ethylphenol, the para position is blocked, so the formylation should occur at one of the two ortho positions. If you are starting with a different phenol and getting a para-isomer, it is due to the electronic activation at that position.
Q4: Can this compound participate in condensation reactions, and what are the potential side products?
A4: Yes, this compound is an excellent substrate for various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.[13][14] Potential side reactions are highly dependent on the specific reaction partners and conditions. For example, in a Knoevenagel condensation, self-condensation of the active methylene compound can occur. In multi-component reactions like the Biginelli reaction, different reaction pathways can lead to a mixture of products.[15] Careful control of reaction stoichiometry, temperature, and catalyst is crucial for minimizing these side reactions.
Troubleshooting Guides
Guide 1: Minimizing Side-Products in the Reimer-Tiemann Formylation of 4-Ethylphenol
Problem: Low yield of this compound with significant formation of unidentified, possibly polymeric, byproducts.
Probable Cause: The highly reactive dichlorocarbene intermediate generated in the Reimer-Tiemann reaction can react with the starting material and product in undesirable ways, especially at elevated temperatures.[8][9] The reaction is also known to produce tarry substances if not well-controlled.
Solution Protocol:
-
Reactant Purity: Ensure that the 4-ethylphenol is of high purity. Impurities can lead to a host of side reactions.
-
Solvent System: The reaction is typically carried out in a biphasic system of an aqueous strong base and an organic solvent (chloroform).[8][12]
-
Temperature Control: Maintain a reaction temperature of 60-70°C.[9][12] Exceeding this temperature can increase the rate of side reactions.
-
Slow Addition of Chloroform: Add the chloroform dropwise to the reaction mixture over a period of at least one hour.[9] This helps to maintain a low, steady concentration of dichlorocarbene, minimizing its self-reaction and other side reactions.
-
Vigorous Stirring: Ensure efficient mixing of the biphasic system to facilitate the reaction at the interface.[9][12]
-
Work-up: After the reaction is complete, carefully acidify the mixture to a pH of 4-5 and extract the product with a suitable organic solvent.[9]
Table 1: Recommended Conditions for Reimer-Tiemann Formylation of 4-Ethylphenol
| Parameter | Recommended Condition | Rationale |
| Base | 10-40% aqueous NaOH or KOH | To deprotonate the phenol and chloroform.[9][12] |
| Solvent | Biphasic (water/chloroform) | Standard for this reaction.[8] |
| Temperature | 60-70°C | Balances reaction rate and side-product formation.[9][12] |
| Chloroform Addition | Dropwise over 1 hour | Controls dichlorocarbene concentration.[9] |
| Stirring | Vigorous mechanical stirring | Ensures efficient mixing of phases.[9] |
Diagram 1: Reimer-Tiemann Reaction Mechanism
Caption: Formation of dichlorocarbene and its reaction with 4-ethylphenoxide.
Guide 2: Preventing Dakin Oxidation of this compound
Problem: The desired this compound product is being converted to 4-ethylcatechol during workup or subsequent reaction steps.
Probable Cause: The presence of peroxides or other oxidizing agents, particularly under basic conditions, is leading to a Dakin oxidation.[1][4]
Solution Protocol:
-
Peroxide-Free Solvents: Use freshly distilled or certified peroxide-free solvents, especially ethers like THF and diethyl ether.
-
Inert Atmosphere: If the reaction is run under basic conditions, maintain an inert atmosphere of nitrogen or argon throughout the reaction and workup.
-
Quenching: If peroxides are suspected to be present in the starting materials or formed during the reaction, a mild reducing agent can be added during the workup. However, this must be done with care to avoid reducing the aldehyde. A peroxide test strip can be used to check for the presence of peroxides in solvents.
-
pH Control: The Dakin oxidation is favored by basic conditions.[1] If possible, minimize the time the product is exposed to strong bases.
-
Storage: Store the purified this compound under an inert atmosphere in a refrigerator to prevent slow oxidation over time.
Diagram 2: Dakin Oxidation Mechanism
Caption: Mechanism of the Dakin oxidation of this compound.
References
-
Reimer–Tiemann reaction - Wikipedia. Available at: [Link]
-
Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange. (2014). Available at: [Link]
-
Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. (2017). Beilstein Journal of Organic Chemistry, 13, 484–490. Available at: [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. Available at: [Link]
-
Dakin oxidation - Wikipedia. Available at: [Link]
-
One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. (2022). ACS Omega, 7(14), 12235–12243. Available at: [Link]
-
Dakin Reaction - Organic Chemistry Portal. Available at: [Link]
-
Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimidines. TÜBİTAK Academic Journals. Available at: [Link]
-
The reactions of salicyaldehyde production. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Oppenauer Oxidation and Dakin Reaction - Pharmaguideline. Available at: [Link]
-
Side Reactions | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]
-
Catalytic asymmetric P-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. (2025). ResearchGate. Available at: [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 2166–2175. Available at: [Link]
-
Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. PubMed Central. Available at: [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Available at: [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health. Available at: [Link]
-
(PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives - ResearchGate. (2012). Available at: [Link]
-
Mechanism and Kinetics of the OH Radical Reaction with Formaldehyde Bound to an Si(OH)4 Monomer. ResearchGate. Available at: [Link]
-
Salicylaldehyde | C7H6O2 | CID 6998 - PubChem - NIH. Available at: [Link]
-
Reaction of 4-Hydroxycoumarin with Salicylaldehyde: Products Formed Under Various Conditions and their Antiproliferative Activity | Request PDF - ResearchGate. (2025). Available at: [Link]
Sources
- 1. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 2. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Dakin Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Behaviour of Salicylaldehyde and Some of Its Derivatives in the Bigine" by EMAN M. H. ABBAS, SHADIA M. ABDALLAH et al. [journals.tubitak.gov.tr]
Scaling up the synthesis of 4-Ethylsalicylaldehyde for laboratory use
Welcome to the technical support center for the laboratory-scale synthesis of 4-Ethylsalicylaldehyde. This guide provides an in-depth experimental protocol, troubleshooting advice, and answers to frequently asked questions to support researchers, scientists, and drug development professionals.
Overview of Synthesis
The introduction of an ethyl group onto the salicylaldehyde scaffold at the C4 position (para to the hydroxyl group) is typically achieved via an electrophilic aromatic substitution reaction. The most common laboratory approach is the Friedel-Crafts alkylation. This method involves the reaction of salicylaldehyde with an ethylating agent in the presence of a Lewis acid catalyst.
The hydroxyl group (-OH) is a strongly activating, ortho-, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The powerful directing effect of the hydroxyl group favors substitution at the position para to it (C4), as the ortho positions are already substituted. However, careful control of reaction conditions is crucial to prevent common side reactions, such as O-alkylation and the formation of isomeric byproducts.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 50 | 6.11 g (5.2 mL) |
| Bromoethane | C₂H₅Br | 108.97 | 75 | 8.17 g (5.6 mL) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60 | 8.00 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | 100 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 50 mL |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g |
Step-by-Step Procedure
-
Apparatus Setup : Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (8.00 g, 60 mmol) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.
-
Reactant Addition : Dissolve salicylaldehyde (6.11 g, 50 mmol) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the salicylaldehyde solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The mixture will likely turn dark and may generate some heat.
-
Ethylating Agent Addition : After the complete addition of salicylaldehyde, add bromoethane (8.17 g, 75 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction : Once the addition is complete, heat the mixture to a gentle reflux (~40°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 4-6 hours.
-
Quenching : After the reaction is complete (as indicated by TLC), cool the flask in an ice bath to 0-5°C. Very slowly and carefully, quench the reaction by adding 100 mL of cold 1 M HCl dropwise through the dropping funnel. Caution : This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and 50 mL of brine.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal : Remove the DCM using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to separate the desired para-substituted product from unreacted starting material and other isomers.[1]
-
Characterization : Confirm the identity and purity of the product using analytical methods such as NMR, IR, and GC-MS.[2][3][4]
Visual Schematics
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism for Friedel-Crafts ethylation of salicylaldehyde.
Troubleshooting Guide
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A1: Several factors can lead to low conversion:- Catalyst Deactivation : Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will deactivate it. Ensure all materials are scrupulously dried.
- Insufficient Catalyst : A stoichiometric amount of catalyst is often required because it complexes with the carbonyl and hydroxyl groups of the salicylaldehyde. You may need to perform a small-scale optimization to find the ideal catalyst loading.
- Poor Reagent Quality : Use freshly opened or purified salicylaldehyde and bromoethane. Salicylaldehyde can oxidize over time.
- Inadequate Reaction Time/Temperature : Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Q2: I seem to have formed a significant amount of an oily byproduct that is not my desired product. What could it be?
A2: The most likely byproduct is 2-ethoxybenzaldehyde, the result of O-alkylation (Williamson ether synthesis).Q3: My product is a mixture of isomers. How can I improve the regioselectivity?
A3: While the para-product is electronically and sterically favored, some ortho-alkylation (at the C6 position) can occur.Q4: The work-up procedure formed a persistent emulsion. How can I break it?
A4: Emulsions are common during the extraction of phenolic compounds.Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1:
-
Reagents : Anhydrous aluminum chloride reacts violently with water. Bromoethane is a volatile alkylating agent and should be handled with care. Dichloromethane is a suspected carcinogen.[5][6][7] Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Quenching : The quenching of the reaction with acid is highly exothermic and releases HCl gas. This must be done slowly, at a low temperature, and in a well-ventilated fume hood.
Q2: Can I use a different ethylating agent or catalyst? A2: Yes, other combinations are possible. Diethyl sulfate can be used as an ethylating agent. Other Lewis acids like FeCl₃ or BF₃·OEt₂ can also catalyze the reaction, though they may offer different levels of reactivity and selectivity. A pilot experiment on a small scale is recommended before changing the protocol.
Q3: What analytical techniques are best for characterizing the final product? A3: A combination of techniques is ideal for unambiguous characterization:
-
¹H and ¹³C NMR : Provides the definitive structure of the molecule, showing the presence and connectivity of the ethyl group and confirming its position on the aromatic ring.[2][9]
-
FTIR Spectroscopy : Will show characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) functional groups.[4]
-
GC-MS : Confirms the molar mass of the product and can be used to assess its purity.[4][9]
Q4: How should I store the purified this compound? A4: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place.
Q5: What are the key considerations for scaling up this reaction? A5:
-
Heat Management : The reaction is exothermic, especially during catalyst addition and quenching. On a larger scale, efficient stirring and external cooling are critical to maintain temperature control. Adding reagents via an addition funnel is essential.
-
Work-up : Handling larger volumes during extraction can be cumbersome. Ensure you have appropriately sized glassware.
-
Purification : Column chromatography becomes less practical for very large scales. Distillation under reduced pressure may be a more viable purification method if the boiling points of the product and major impurities are sufficiently different.
References
-
ResearchGate. (n.d.). Salicylaldehyde catalyzed the decarboxylative alkylation reaction. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Salicylaldehyde. [Link]
-
Kingston University London. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Possible pathways and products for the reaction of salicylaldehyde with ethyl cyanoacetate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch synthesis with salicylaldehyde revised. [Link]
-
Rasayan J. Chem. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Oriental Journal of Chemistry. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding. [Link]
-
Sciencemadness Discussion Board. (2017). Preparation of Salicylaldehyde. [Link]
-
Analytical Methods. (2025). Analytical Methods. [Link]
-
Journal of Applicable Chemistry. (2014). Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(III). [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]
-
PubMed Central. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. [Link]
-
National Institutes of Health. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants. [Link]
-
Reddit. (2013). Removing salicylaldehyde from a salicylimine. How?[Link]
- Google Patents. (n.d.). Process for the selective synthesis of salicylaldehydes.
-
ResearchGate. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Crude 4-Ethylsalicylaldehyde
Welcome to the technical support center for the purification of crude 4-Ethylsalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile organic compound. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction to this compound and Its Purification Challenges
This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block. However, this reactivity also presents challenges in its purification.
Common synthetic routes to this compound, such as the Reimer-Tiemann and Duff reactions, often yield a crude product contaminated with unreacted starting materials, regioisomers, and other byproducts. The presence of the phenolic hydroxyl group can also lead to colored impurities upon exposure to air and light. This guide will address the most common purification techniques and provide solutions to frequently encountered problems.
Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities in your crude this compound. The most common impurities are derived from the starting materials and side reactions during synthesis.
Common Impurities in Crude this compound:
| Impurity | Origin | Reason for Removal |
| 4-Ethylphenol | Unreacted starting material | Can interfere with subsequent reactions and is difficult to separate due to similar polarity. |
| 6-Ethylsalicylaldehyde (para-isomer) | Regioisomeric byproduct of formylation reactions | May have different biological activity and can complicate structural characterization. |
| Di-formylated products | Side reaction in formylation | Reduces the yield of the desired product and can be difficult to separate. |
| Polymeric materials | Self-condensation or oxidation of the aldehyde | Leads to discoloration and can interfere with crystallization. |
| Residual solvents | From the reaction or initial work-up | Can affect the purity and physical properties of the final product. |
Purification Strategy Decision Workflow
The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. This compound is a solid at room temperature, making recrystallization a primary and highly effective method. For challenging separations or for obtaining very high purity material, column chromatography is a valuable alternative. Chemical purification via bisulfite adduct formation is a selective method for separating aldehydes from non-carbonyl-containing impurities.
Caption: Decision workflow for selecting a purification technique for this compound.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q1: My this compound does not crystallize upon cooling.
Possible Causes & Solutions:
-
Solution is not saturated: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent until you observe turbidity (cloudiness), then add a very small amount of hot solvent to redissolve the solid. Allow it to cool slowly.
-
-
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.
-
Solution 1 (Seeding): Add a seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
-
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Q2: The recrystallized product is still colored (yellow or brown).
Possible Causes & Solutions:
-
Colored impurities are co-crystallizing: The impurities have similar solubility properties to your product.
-
Solution: Perform a second recrystallization. If the color persists, consider using a different solvent system.
-
-
Oxidation of the phenolic group: Phenolic compounds can be sensitive to air and heat, leading to colored oxidation products.
-
Solution: While generally not recommended for phenols due to potential complex formation, a very small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Use with caution and filter the hot solution through a fluted filter paper to remove the charcoal before cooling.[1]
-
Q3: The recovery of my product after recrystallization is very low.
Possible Causes & Solutions:
-
The compound is too soluble in the chosen solvent at low temperatures: A significant amount of your product remains dissolved in the mother liquor.
-
Solution: Choose a solvent in which your compound has lower solubility at room temperature. Alternatively, you can try a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.
-
Column Chromatography Troubleshooting
Column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[2]
Q1: I am not getting good separation of this compound from its impurities on the column.
Possible Causes & Solutions:
-
Inappropriate solvent system (eluent): The polarity of the eluent is either too high or too low.
-
Solution: The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for your product on a TLC plate.[3] For this compound, a good starting point is a mixture of hexane and ethyl acetate.[3] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Column overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, use at least 20-50 times the weight of silica gel to the weight of your crude sample.[1]
-
-
Poor column packing: The presence of air bubbles or cracks in the stationary phase leads to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to remove air bubbles.
-
Q2: My this compound is decomposing on the silica gel column.
Possible Causes & Solutions:
-
Acidity of silica gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or polymerization.[3]
Chemical Purification (Bisulfite Adduct) Troubleshooting
This method involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities.
Q1: No precipitate (bisulfite adduct) is forming when I add sodium bisulfite solution.
Possible Causes & Solutions:
-
The adduct is soluble in the reaction mixture: This is common for some aldehydes.
-
Solution: Instead of relying on precipitation, perform a liquid-liquid extraction. The bisulfite adduct will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.
-
-
Low concentration of reactants: The equilibrium for adduct formation is not favored.
-
Solution: Use a freshly prepared, saturated aqueous solution of sodium bisulfite. Ensure vigorous mixing to facilitate the reaction between the two phases.
-
Q2: The yield of the regenerated aldehyde is low.
Possible Causes & Solutions:
-
Incomplete adduct formation: The initial reaction did not go to completion.
-
Solution: Increase the reaction time and ensure vigorous stirring during adduct formation.
-
-
Incomplete regeneration of the aldehyde: The hydrolysis of the bisulfite adduct is not complete.
-
Solution: Ensure the pH is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide and allow sufficient time for the reaction to complete.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of ethanol and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well upon heating. If the compound is too soluble in pure ethanol, an ethanol/water mixture may be more suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or ethanol/water) and heat the mixture with gentle swirling until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely in the funnel with the vacuum on, or transfer them to a watch glass to air dry.
Protocol 2: Purification by Flash Column Chromatography
This protocol should be optimized by first performing Thin Layer Chromatography (TLC) to determine the ideal eluent system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection (TLC): Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20). The ideal eluent system will give an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Reactivity Challenges with 4-Ethylsalicylaldehyde
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Ethylsalicylaldehyde. This document is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the unique reactivity challenges posed by this versatile yet sometimes stubborn reagent. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding the Core Challenge: The Electronic and Steric Profile of this compound
The reactivity of an aromatic aldehyde is a delicate balance of electronic and steric factors. In this compound, the aldehyde group's electrophilicity—its willingness to accept an electron pair from a nucleophile—is modulated by two key substituents: the ortho-hydroxyl (-OH) group and the para-ethyl (-CH₂CH₃) group.
-
Electronic Effects : The hydroxyl group is a powerful activating group, donating electron density to the benzene ring through resonance[1][2]. The ethyl group is a weak activating group, donating electron density via an inductive effect[1]. Together, they make the aromatic ring electron-rich. This increased electron density is delocalized across the ring and onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde or salicylaldehydes bearing electron-withdrawing groups.
-
Intramolecular Hydrogen Bonding : The proximate ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen. This can influence the conformation of the molecule and, in some cases, slightly reduce the aldehyde's reactivity by stabilizing the ground state.
The following diagram illustrates these electronic influences.
Caption: Electronic effects in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Question 1: My Schiff base condensation with this compound is giving very low yields. Why is this happening and what can I do?
Answer:
Low yields in Schiff base (imine) formation are a classic symptom of the reduced electrophilicity of this compound. The reaction, which involves the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, is inherently slower when the carbonyl is less electron-deficient.[3]
Troubleshooting Strategies:
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often effective. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial amine addition step.
-
Water Removal: The condensation reaction to form an imine is an equilibrium process that produces water as a byproduct.[3] To drive the reaction to completion, water must be removed. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water.
-
Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Solvent Choice: While alcohols like ethanol are common, switching to a non-polar solvent like toluene in conjunction with a Dean-Stark trap can be more effective for water removal. Some reactions also proceed well under solvent-free conditions with gentle heating.[4]
-
Microwave-Assisted Synthesis: As detailed further in this guide, microwave irradiation is a powerful tool to overcome the activation energy barrier. It provides rapid, uniform heating, often reducing reaction times from hours to minutes and dramatically improving yields.[5][6]
Question 2: I am attempting a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish and incomplete. How should I adjust my protocol?
Answer:
The Knoevenagel condensation is another reaction highly dependent on the aldehyde's electrophilicity.[7][8] The electron-donating nature of this compound disfavors the initial nucleophilic attack by the enolate of the active methylene compound.
Troubleshooting Strategies:
-
Catalyst Selection is Critical:
-
Standard Bases: Weak amine bases like piperidine and pyridine are standard catalysts, but may be insufficient.[7]
-
Lewis Acids: A mild and inexpensive Lewis acid catalyst like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be highly effective for the synthesis of benzopyrans from various substituted salicylaldehydes, providing excellent yields regardless of the electronic nature of the substituents.[4]
-
Doebner Modification: If your active methylene compound is a carboxylic acid (e.g., malonic acid), using pyridine as the solvent/catalyst can be highly effective. The reaction often proceeds with concomitant decarboxylation.[7][9]
-
-
Increase Reaction Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent (e.g., ethanol, toluene, or acetic acid), provides the necessary thermal energy to overcome the activation barrier.
-
Optimize the Active Methylene Partner: The reactivity of the "active methylene" compound is key. Compounds like malononitrile or cyanoacetic acid are more acidic (and their conjugate bases more nucleophilic) than diethyl malonate and may react more readily.[7]
Question 3: Are there advanced techniques to universally boost the reactivity of this compound in sluggish reactions?
Answer:
Yes. When conventional methods are insufficient, two powerful techniques can be employed: Microwave-Assisted Organic Synthesis (MAOS) and Phase Transfer Catalysis (PTC).
-
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to heat the reaction mixture. Unlike conventional heating, which relies on slow conduction, microwaves heat the entire sample volume simultaneously through dipolar polarization and ionic conduction.[5][10] This leads to rapid, uniform heating and can accelerate reactions dramatically, often improving yields and reducing side product formation.[11] It is particularly effective for condensation reactions.
-
Phase Transfer Catalysis (PTC): PTC is an invaluable technique when your nucleophile is an inorganic anion (e.g., CN⁻, N₃⁻) that is soluble in an aqueous or solid phase but insoluble in the organic phase containing the aldehyde. A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the nucleophile into the organic phase as a more reactive, poorly solvated ion pair.[12][13][14] This dramatically increases the rate of reaction.
The diagram below illustrates the general workflow for troubleshooting a low-yield reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Experimental Protocols
The following section provides actionable, step-by-step protocols for common reactions, incorporating the troubleshooting principles discussed above.
Protocol 1: Enhanced Schiff Base Formation via Microwave Synthesis
This protocol describes the synthesis of a Schiff base from this compound and Aniline as a model reaction.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Ethanol (reaction grade)
-
Glacial Acetic Acid (1-2 drops)
-
Microwave synthesis vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (e.g., 150 mg, 1.0 mmol) and ethanol (3 mL).
-
Add aniline (e.g., 98 mg, 1.05 mmol) to the solution.
-
Add one drop of glacial acetic acid to the mixture.
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes. Monitor the reaction progress by TLC if necessary.[6][11]
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 2 - 8 hours | 5 - 15 minutes |
| Temperature | Reflux (e.g., Ethanol at ~78 °C) | 100 - 120 °C (superheating) |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (85-98%) |
| Energy Input | Indirect, slow | Direct, rapid, uniform |
Protocol 2: Robust Knoevenagel Condensation Using a Lewis Acid Catalyst
This protocol details the condensation of this compound with malononitrile, catalyzed by CeCl₃·7H₂O in an aqueous medium, a green and efficient approach.[4]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 150 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and water (5 mL).
-
Add CeCl₃·7H₂O (37 mg, 0.1 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from ethanol to yield the desired α,β-unsaturated product.
Visualizing an Advanced Strategy: Phase Transfer Catalysis (PTC)
The diagram below illustrates how a phase transfer catalyst facilitates the reaction between this compound in an organic solvent and a nucleophile from an aqueous solution.
Caption: Mechanism of Phase Transfer Catalysis.
References
- Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evalu
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PubMed Central. [Link]
-
Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science Publisher. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes. PubMed Central. [Link]
-
synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
The synthesis of Schiff bases of salicylaldehyde. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes via a new developed method. ResearchGate. [Link]
-
Activating and Deactivating Groups. Chemistry Steps. [Link]
-
Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journal of Organic Chemistry. [Link]
-
Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. PubMed Central. [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health. [Link]
- Synthesis of substituted salicylaldehyde derivatives.
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
-
Reaction of Salicyl N -Tosylimines with 2Cyclohexenone: A Facile Access to Tetrahydroxanthenones. ResearchGate. [Link]
-
What are some common causes of low reaction yields?. Reddit. [Link]
-
The Knoevenagel Condensation. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine and Complexes with Transition. Impactfactor.org. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes. scinapse.io. [Link]
-
Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]
-
Role of aldehydic derivatives in the condensation of phenolic compounds with emphasis on the sensorial properties of fruit-derived foods. PubMed. [Link]
-
The Versatile Role of Salicylaldehyde in Organic Synthesis. LinkedIn. [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]
-
Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. RJPT. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PubMed Central. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
-
Summary: Synthesis of Salicylaldehyde and its Applications. HKU Scholars Hub. [Link]
-
The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. recentscientific.com [recentscientific.com]
- 4. espublisher.com [espublisher.com]
- 5. ijrpas.com [ijrpas.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. mdpi.com [mdpi.com]
- 12. alfachemic.com [alfachemic.com]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
Preventing decomposition of 4-Ethylsalicylaldehyde during synthesis
Welcome to the technical support center for the synthesis and handling of 4-Ethylsalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable aromatic aldehyde. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing decomposition and maximizing yield and purity.
Understanding the Molecule: Why this compound is Prone to Decomposition
This compound, a derivative of salicylaldehyde, is a bifunctional organic compound containing both a phenolic hydroxyl group and an aldehyde group. This unique structure, while synthetically useful, is also the source of its instability. Aldehydes are inherently reactive and susceptible to oxidation, a process significantly accelerated by the electron-donating nature of the ortho-hydroxyl and para-ethyl groups on the aromatic ring.[1][2]
The primary decomposition pathway is the oxidation of the aldehyde moiety to the corresponding carboxylic acid, 4-Ethylsalicylic acid.[3][4] This process can be initiated by atmospheric oxygen (auto-oxidation), light, heat, and trace metal impurities.[5][6] Understanding and mitigating these factors are critical for a successful synthesis.
Primary Decomposition Pathway
The diagram below illustrates the most common degradation route for this compound.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues encountered during the synthesis of this compound using common formylation methods like the Duff and Reimer-Tiemann reactions.
Question 1: During my synthesis (Duff or Reimer-Tiemann), the reaction mixture is turning dark brown or black, and my yield is very low. What is causing this?
Answer: A dark reaction color is a classic indicator of oxidative degradation and/or polymerization. The phenolic ring in your starting material (4-ethylphenol) is highly activated, making it susceptible to oxidation under reaction conditions. The product, this compound, is even more sensitive.
Causality & Expert Analysis:
-
Oxygen Exposure: Aromatic aldehydes can be readily oxidized by atmospheric oxygen, a reaction often catalyzed by heat and trace metals.[7] The reaction medium itself can facilitate this.
-
Overheating: Formylation reactions like the Reimer-Tiemann can be highly exothermic.[8] Uncontrolled temperature increases will accelerate side reactions and decomposition.
-
Reagent Purity: Impurities in solvents or reagents, particularly transition metal ions, can catalyze the oxidation of the aldehyde product.[5]
-
Polymerization: Under strongly acidic (Duff) or basic (Reimer-Tiemann) conditions, phenols and aldehydes can undergo condensation or polymerization reactions, leading to insoluble, dark-colored tars.
Troubleshooting Protocol:
-
Implement an Inert Atmosphere: Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like Nitrogen or Argon. Maintain a positive pressure of inert gas throughout the entire reaction and workup. This is the single most critical step to prevent oxidation.
-
Strict Temperature Control: Use an ice bath or a controlled temperature circulator to manage the reaction temperature, especially during the initial addition of reagents. For exothermic reactions, add reagents slowly and monitor the internal temperature closely.
-
Use High-Purity Reagents: Whenever possible, use purified, anhydrous, or inhibitor-free solvents.
Question 2: I'm using the Duff reaction for formylation, but the conversion is incomplete, and I'm getting multiple products. How can I improve selectivity and yield?
Answer: The Duff reaction, which uses hexamine (HMTA) in an acidic medium, formylates electron-rich phenols.[9][10] While seemingly straightforward, its efficiency depends on precise control of conditions. Incomplete conversion and side products often stem from issues with the formation of the electrophile or the final hydrolysis step.
Causality & Expert Analysis:
-
Mechanism: The reaction proceeds via the formation of an iminium ion electrophile from protonated hexamine, which then attacks the electron-rich phenol ring.[9][11] The initial product is an imine, which must be hydrolyzed to yield the aldehyde.[10]
-
Poor Electrophile Generation: Insufficiently acidic conditions can lead to slow or incomplete formation of the reactive iminium ion.
-
Incomplete Hydrolysis: The final acidic hydrolysis step is crucial. If this step is too short, too dilute, or at too low a temperature, you will isolate the imine intermediate, reducing your aldehyde yield.
-
Ortho/Para Selectivity: The Duff reaction strongly favors ortho-formylation for phenols due to hydrogen bonding that stabilizes the transition state.[11] However, if both ortho positions are blocked, para substitution can occur. For 4-ethylphenol, formylation should occur exclusively at the 2-position. The presence of other products suggests side reactions, possibly diformylation if conditions are too harsh, though this is less common.[9]
Optimized Duff Reaction Protocol:
-
Reagents: 4-ethylphenol, Hexamethylenetetramine (HMTA), Glycerol, Boric Acid (optional, but improves yield), and Sulfuric Acid for hydrolysis.
-
Step 1: Formylation:
-
Combine 4-ethylphenol, HMTA, and glycerol in a round-bottom flask under a nitrogen atmosphere.
-
Heat the mixture slowly to 140-160°C. The reaction is often sluggish below this temperature.
-
Maintain this temperature for 1.5-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
-
Step 2: Hydrolysis:
-
Cool the mixture to 80-90°C.
-
Slowly add a dilute solution of sulfuric acid (e.g., 2M). Caution: This step is exothermic.
-
Heat the mixture to 100-110°C and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the imine intermediate.
-
-
Step 3: Workup:
-
Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify via column chromatography or distillation under reduced pressure.
-
Question 3: My product decomposes during silica gel column chromatography. How can I purify it safely?
Answer: This is a common problem. The slightly acidic nature of standard silica gel can catalyze the decomposition or polymerization of sensitive compounds like this compound. Furthermore, prolonged exposure to air on the large surface area of the silica is detrimental.
Causality & Expert Analysis:
-
Silica Acidity: The surface silanol groups (Si-OH) on silica gel make it acidic, which can promote unwanted side reactions.
-
Air Oxidation: As the solvent evaporates from the column fractions, the product becomes concentrated and highly exposed to atmospheric oxygen, leading to rapid oxidation.
-
Metal Impurities: Standard silica gel can contain trace iron and other metal impurities that catalyze aldehyde oxidation.
Troubleshooting Purification:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (by volume). This will neutralize the acidic sites on the silica surface.
-
Use Degassed Solvents: Prepare your chromatography eluents using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Work Quickly: Do not let the column run dry. Collect fractions promptly and, if possible, flush the collection tubes with nitrogen before collection.
-
Alternative Purification: Consider vacuum distillation as an alternative to chromatography if the product is thermally stable enough at reduced pressure.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the ideal storage conditions for this compound? | To ensure long-term stability, store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container.[5][12] Refrigeration at 2-8°C is highly recommended to slow down potential degradation pathways. |
| Is a protecting group strategy useful? | Yes, especially in multi-step syntheses. If you need to perform chemistry elsewhere on the molecule without affecting the aldehyde, you can protect it. Aldehydes are commonly protected as acetals.[13] This involves reacting the aldehyde with a diol (like ethylene glycol) under acidic conditions. The acetal is stable to bases and many nucleophiles and can be removed later with aqueous acid.[13] However, for a direct formylation of 4-ethylphenol, this is not applicable as the aldehyde is the group being formed. |
| My final product is slightly yellow. Is it impure? | Pure salicylaldehyde and its derivatives are typically colorless to pale yellow oily liquids.[1][14] A slight yellow color is often acceptable. However, a significant yellow, orange, or brown discoloration suggests the presence of oxidation products or other impurities and warrants further purification. |
| What are the main incompatibilities of this compound? | It is incompatible with strong oxidizing agents (which will convert it to a carboxylic acid), strong bases (which can catalyze condensation reactions), strong acids, and strong reducing agents.[1][14] |
Troubleshooting Workflow for Low Yield in Formylation
This workflow can help diagnose issues during the synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
- Wikipedia. Salicylaldehyde. Wikipedia.
- Wikipedia. Duff reaction. Wikipedia.
- Grokipedia. Duff reaction. Grokipedia.
- Science Info. (2023, October 29).
- Wikipedia. Reimer–Tiemann reaction. Wikipedia.
- Sigma-Aldrich. (2025, November 6).
- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
- Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
- ChemicalBook. Salicylaldehyde | 90-02-8. ChemicalBook.
- ResearchGate. Aldehydes and salicylaldehydes can form stable Schiff bases with lysine....
- chemeurope.com. Duff reaction. chemeurope.com.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Benchchem.
- National Center for Biotechnology Information. Salicylaldehyde | C7H6O2 | CID 6998. PubChem.
- Chemistry Stack Exchange. (2013, May 15). Can salicylic acid be synthesized from salicylaldehyde?. Chemistry Stack Exchange.
- ACS Publications. Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. The Journal of Physical Chemistry A.
- Quora. (2020, June 8).
- BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S.
- Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study.
- ACS Publications. (2009, July 30). Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. The Journal of Physical Chemistry A.
- UCL Discovery. Studies on sulfur-capped osmium and ruthenium clusters with focus on dynamics, chirality and isomerism.
- ECHEMI.
- The Proper Storage and Handling of Vol
- Chemguide. oxidation of aldehydes and ketones. Chemguide.
- JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
- Science.gov.
- What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?. (2024, June 28).
- PubMed.
- Britannica. (2025, December 23).
- ResearchGate. (2025, August 6). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF.
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Benchchem.
- Khan Academy. Worked example: Part-1-Synthesis of aldehydes (video). Khan Academy.
- Wikipedia. Aldehyde. Wikipedia.
- Semantic Scholar. (2012, December 12).
- ACS Publications. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
- National Institutes of Health. (2024, February 6). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study.
- PubMed.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- BYJU'S.
- ResearchGate. (2012, December 12). (PDF)
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
Sources
- 1. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. byjus.com [byjus.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff_reaction [chemeurope.com]
- 11. grokipedia.com [grokipedia.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 14. scienceinfo.com [scienceinfo.com]
Refinement of work-up procedures for 4-Ethylsalicylaldehyde synthesis
Welcome to the dedicated technical support center for the synthesis of 4-Ethylsalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on empowering you with the scientific rationale behind each procedural step to ensure reproducible and high-yield outcomes.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its preparation typically involves the formylation of 3-ethylphenol. The two primary methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction. While both can yield the desired product, they come with their own sets of challenges, particularly concerning regioselectivity and purification. This guide will address common issues encountered during the synthesis and work-up of this compound via these methods.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound, the Duff reaction or the Reimer-Tiemann reaction?
A1: The choice between the Duff and Reimer-Tiemann reactions depends on several factors including scale, available reagents, and desired purity.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1] It is generally considered milder than the Reimer-Tiemann reaction and often favors ortho-formylation, which is desirable for producing this compound from 3-ethylphenol.[1][2] However, yields can be variable, and di-formylation can be a side reaction if both ortho positions are available.[3]
-
Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to generate dichlorocarbene as the electrophile.[4][5][6] It is a powerful method for the ortho-formylation of phenols.[4][7] However, it often produces a mixture of ortho and para isomers, which can complicate purification.[3] The reaction conditions are also harsher and can lead to resin formation.[3]
For the synthesis of this compound from 3-ethylphenol, the Duff reaction is often preferred due to its higher regioselectivity for the desired ortho product.
Q2: What is the primary cause of low yields in the Duff reaction for this compound synthesis?
A2: Low yields in the Duff reaction can stem from several factors:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of HMTA to 3-ethylphenol can lead to incomplete reaction or the formation of by-products.[3]
-
Reaction Temperature and Time: The reaction requires heating, but excessive temperatures or prolonged reaction times can promote polymerization and the formation of tar-like substances.[3]
-
Inefficient Hydrolysis: The final step of the Duff reaction is the hydrolysis of an imine intermediate to the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product.
Q3: How can I improve the ortho:para selectivity in the Reimer-Tiemann reaction when synthesizing this compound?
A3: While the Reimer-Tiemann reaction inherently favors the ortho isomer due to the interaction between the dichlorocarbene and the phenoxide ion, achieving high selectivity can be challenging.[3][8] The ortho:para ratio can be influenced by:
-
Counterion of the Base: The nature of the cation from the base can influence the chelation of the intermediate, favoring ortho attack.
-
Solvent System: The reaction is typically carried out in a biphasic system, and the choice of phase transfer catalyst or emulsifying agent can affect selectivity.[6]
-
Steric Hindrance: In the case of 3-ethylphenol, the ethyl group provides some steric hindrance at one of the ortho positions, which can influence the regioselectivity.
For substrates where the para isomer is a significant by-product, the Duff reaction is often a more regioselective alternative.[1]
Troubleshooting Guide
Problem 1: Formation of a Tar-Like/Resinous Material During Reaction
Potential Cause: Polymerization of the phenol and/or formaldehyde (or its equivalent) is a common side reaction, especially under the harsh conditions of the Reimer-Tiemann reaction or with excessive heating in the Duff reaction.[3]
Solutions:
-
Temperature Control: Carefully monitor and control the reaction temperature. For the Duff reaction, avoid exceeding the recommended temperature. For the exothermic Reimer-Tiemann reaction, consider cooling to maintain a steady temperature.[3][6]
-
Stoichiometry: In the Duff reaction, use a controlled amount of HMTA. A significant excess can lead to undesired side reactions.[3]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to minimize the formation of degradation products.[3]
Problem 2: Difficulty in Separating this compound from the para-Isomer (6-Ethylsalicylaldehyde)
Potential Cause: The Reimer-Tiemann reaction can produce a mixture of ortho and para isomers which can have similar polarities, making separation by standard column chromatography challenging.
Solutions:
-
Fractional Distillation under Reduced Pressure: If there is a sufficient difference in the boiling points of the isomers, fractional vacuum distillation can be an effective purification method.[9]
-
Derivative Formation: The aldehyde can be converted to a solid derivative, such as a bisulfite adduct or a 2,4-dinitrophenylhydrazone.[9] The derivatives of the different isomers may have different solubilities, allowing for separation by recrystallization. The pure aldehyde can then be regenerated.
-
Preparative HPLC: For high-purity applications, preparative HPLC can be used to separate the isomers.
Problem 3: Incomplete Removal of Unreacted 3-Ethylphenol
Potential Cause: 3-Ethylphenol can co-distill with the product or have a similar Rf value in column chromatography.
Solutions:
-
Base Wash: During the work-up, washing the organic extract with a dilute aqueous base solution (e.g., 1M NaOH) will deprotonate the phenolic starting material, transferring it to the aqueous layer as the sodium salt. The desired product, being less acidic, will remain in the organic layer.
-
Column Chromatography with Optimized Solvent System: A carefully selected solvent system for column chromatography can improve the separation between the product and the starting material. Gradient elution may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Duff Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylphenol (1 equivalent).
-
Reagent Addition: Add hexamethylenetetramine (HMTA, 1.2 equivalents) followed by glacial acetic acid.
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling to room temperature, add an equal volume of 2M sulfuric acid and heat the mixture at reflux for 1 hour to hydrolyze the intermediate imine.
-
Work-up: Cool the reaction mixture and extract with diethyl ether or ethyl acetate (3 x volume). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.
Protocol 2: Work-up and Purification of Aldehydes using Sodium Bisulfite
This protocol is useful for separating aldehydes from non-aldehydic impurities.[9]
-
Adduct Formation: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Filter the solid adduct and wash it with the organic solvent to remove impurities.
-
Regeneration of Aldehyde: Suspend the adduct in water and add a saturated solution of sodium bicarbonate or dilute hydrochloric acid until the solution is basic or acidic, respectively. The aldehyde will be regenerated.
-
Extraction: Extract the liberated aldehyde with fresh organic solvent (3 x volume). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified this compound.[9]
Data Presentation
| Parameter | Duff Reaction | Reimer-Tiemann Reaction |
| Typical Yield | 30-60% | 20-50% |
| Regioselectivity | Good to excellent for ortho | Moderate, often gives ortho/para mixture |
| Reaction Conditions | Mildly acidic, 100-110 °C | Strongly basic, 60-70 °C |
| Common By-products | Di-formylated products, polymers | para-isomer, polymers, tar |
Visualizations
Duff Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Duff reaction.
Reimer-Tiemann Reaction Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the Reimer-Tiemann synthesis.
References
-
Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. [Link]
-
Adda247. Reimer Tiemann Reaction Mechanism. Adda247. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
-
Grokipedia. Duff reaction. Grokipedia. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
-
GeeksforGeeks. Riemer Tiemann Reaction Mechanism. GeeksforGeeks. [Link]
-
Duff Reaction. [Link]
-
Wikipedia. Duff reaction. Wikipedia. [Link]
-
Wikipedia. Reimer–Tiemann reaction. Wikipedia. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. adda247.com [adda247.com]
- 6. byjus.com [byjus.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Ethylsalicylaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Ethylsalicylaldehyde: A Comparative Perspective
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of molecules is a cornerstone of scientific rigor. This compound, a key intermediate in the synthesis of various pharmaceuticals and complex organic materials, presents a valuable case study for applying modern analytical techniques. This guide provides a comprehensive analysis of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, presented from the perspective of a Senior Application Scientist. We will delve into the causality behind spectral features, compare NMR with other common analytical methods, and provide a validated experimental protocol.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the detailed molecular structure of organic compounds in solution.[1][2] Unlike techniques that provide information on molecular weight (Mass Spectrometry) or purity (Chromatography), NMR reveals the precise connectivity and spatial relationships of atoms within a molecule. It achieves this by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field. The resulting spectrum is a fingerprint of the molecule's electronic environment, offering three key pieces of information:
-
Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of a nucleus. Electron-withdrawing groups, for example, "deshield" a nucleus, shifting its signal downfield (to a higher ppm value).[3]
-
Integration: The area under a ¹H NMR signal, which is proportional to the number of protons generating that signal.[4]
-
Coupling (Splitting): The splitting of a signal into multiple lines (e.g., a doublet, triplet), which reveals the number of neighboring nuclei. This is crucial for establishing atomic connectivity.[4][5]
Predictive Analysis of this compound
To fully interpret an NMR spectrum, one must first understand the molecule's structure and the expected spectral features. This compound has a distinct arrangement of functional groups—a hydroxyl, an aldehyde, and an ethyl group—on a benzene ring, which leads to a predictable and informative NMR spectrum.
Molecular Structure and Atom Numbering
Below is the structure of this compound with a standardized numbering system for discussion.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show six distinct signals. The analysis below is based on established chemical shift ranges and coupling constant principles.[5][6]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | ³J ≈ 7.5 | 3H | Aliphatic protons coupled to the adjacent two -CH₂ protons (n+1 = 3). |
| -CH₂ (Ethyl) | ~2.70 | Quartet (q) | ³J ≈ 7.5 | 2H | Aliphatic protons coupled to the adjacent three -CH₃ protons (n+1 = 4). Shifted downfield by the aromatic ring. |
| H-3 | ~6.85 | Doublet (d) | ⁴J ≈ 2.0 | 1H | Aromatic proton ortho to the strongly electron-donating -OH group. Shows small meta coupling to H-5. |
| H-5 | ~7.30 | Doublet of Doublets (dd) | ³J ≈ 8.5, ⁴J ≈ 2.0 | 1H | Aromatic proton with large ortho coupling to H-6 and small meta coupling to H-3. |
| H-6 | ~7.40 | Doublet (d) | ³J ≈ 8.5 | 1H | Aromatic proton ortho to the electron-withdrawing -CHO group and para to the -OH group. Shows ortho coupling to H-5. |
| -CHO (Aldehyde) | ~9.85 | Singlet (s) | - | 1H | Highly deshielded proton characteristic of aldehydes.[4][7] No adjacent protons to couple with. |
| -OH (Hydroxyl) | ~11.0 | Broad Singlet (br s) | - | 1H | Significantly deshielded due to strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.[7] Chemical shift can be solvent and concentration dependent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as C-3/C-5 are no longer equivalent due to the substitution pattern.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (Ethyl) | ~16.0 | Typical aliphatic methyl carbon. |
| -C H₂ (Ethyl) | ~29.0 | Aliphatic methylene carbon, slightly deshielded by the aromatic ring. |
| C-3 | ~118.0 | Shielded by the ortho -OH group. |
| C-5 | ~122.0 | Aromatic C-H carbon. |
| C-6 | ~130.0 | Aromatic C-H carbon, deshielded by the ortho -CHO group. |
| C-2 | ~135.0 | Quaternary carbon attached to the aldehyde group. |
| C-4 | ~145.0 | Quaternary carbon attached to the ethyl group. |
| C-1 | ~161.0 | Quaternary carbon attached to the hydroxyl group, significantly deshielded by the oxygen atom. |
| -C HO (Aldehyde) | ~192.0 | Highly deshielded carbonyl carbon, characteristic of aldehydes. |
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive analysis often involves complementary techniques. The choice of technique depends on the analytical question being asked—be it identity, purity, or quantity.
| Technique | Principle | Information Provided | Advantages for this compound | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Complete molecular structure, connectivity, stereochemistry | Provides unambiguous structural proof and isomer differentiation. | Lower sensitivity, more complex data interpretation, higher instrument cost. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Molecular weight, elemental formula (HRMS), fragmentation patterns | Confirms molecular weight (150.18 g/mol ) and formula (C₉H₁₀O₂). GC-MS can identify it in mixtures. | Does not provide stereochemistry or definitive isomer identification (e.g., cannot easily distinguish from 3-Ethylsalicylaldehyde). |
| HPLC/UPLC [8][9] | Differential partitioning between mobile and stationary phases | Purity, quantification, separation of mixtures | Excellent for assessing purity, quantifying the compound in a reaction mixture, and separating it from related impurities. | Provides no structural information beyond a retention time comparison to a known standard. |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations | Presence of functional groups | Quickly confirms the presence of key functional groups: -OH (broad, ~3200 cm⁻¹), C=O (~1660 cm⁻¹, conjugated), aromatic C=C (~1600 cm⁻¹). | Provides a functional group "checklist," not a detailed structural map. |
Validated Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.
Step 1: Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add ~0.6 mL of a deuterated solvent.
-
Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum.[10] CDCl₃ is a good first choice for moderately polar, non-protic compounds. If the hydroxyl proton exchange is a concern or for better solubility, DMSO-d₆ can be used.
-
-
Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard.
-
Causality: TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal calibration point for both ¹H and ¹³C NMR spectra.[4]
-
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved, ensuring a homogenous solution.
Step 2: NMR Data Acquisition
This protocol assumes a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.
-
Causality: A well-shimmed sample results in sharp, symmetrical peaks and better resolution, which is essential for accurate coupling constant measurements.
-
-
¹H Spectrum Acquisition:
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for faster acquisition).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration.
-
-
¹³C Spectrum Acquisition:
-
Mode: Proton-decoupled (to produce singlets for each carbon).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans.
-
Causality: The ¹³C nucleus has a much lower natural abundance and smaller gyromagnetic ratio than ¹H, making it inherently less sensitive. Therefore, a significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Workflow for Structural Confirmation
The logical flow from sample to final structure is a self-validating process where each step builds upon the last.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By systematically analyzing chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all atoms in the molecule is achievable. While techniques like MS and HPLC are invaluable for confirming molecular weight and purity, they lack the detailed structural insight that NMR delivers. The protocols and predictive analyses outlined in this guide serve as a robust framework for researchers, ensuring data integrity and scientific accuracy in chemical and pharmaceutical development.
References
- Bin Zhao, Rui Shang, Wan-Min Cheng, and Yao Fu. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.
- Pouramini, P., & Moradi, L. (2012). Assignment of 1 H-NMR spectrum for salicylaldehyde.
-
Speth, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
- Alves Pereira, E., & de Andrade, J. (1999). Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis.
- Piazza, G. J., et al. (2001). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number.
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
- Guo, B., et al. (2016).
- Kim, S. K., et al. (n.d.).
- Kumar, A., et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. ICONIC RESEARCH AND ENGINEERING JOURNALS.
-
Wiley-VCH GmbH. (n.d.). Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). HMDB. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Salicylaldehyde at BMRB. BMRB. [Link]
-
JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
The Duke NMR Center. (n.d.). Coupling constants. Duke University. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Chemistry LibreTexts. (2021). 1H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). HMDB. [Link]
- Ikenoue, T., & Tsuboi, M. (1961). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar.
- Kamat, V. P., et al. (2013). a¹H NMR spectrum of β-CD-salicylaldehyde inclusion complex at 25 °C...
- Costa, M., et al. (2008).
-
Chegg. (2022). Solved Based on H NMR of 4-ethyl benzaldehyde, fill out the. Chegg.com. [Link]
-
Lin, Y.-C., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. The Duke NMR Center Coupling constants [sites.duke.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the FT-IR Spectroscopy of 4-Ethylsalicylaldehyde and Its Derivatives
For researchers and professionals in drug development and materials science, understanding the molecular structure and transformations of organic compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering rapid and precise insights into the functional groups present within a molecule. This guide provides an in-depth comparative analysis of the FT-IR spectra of 4-Ethylsalicylaldehyde, a key aromatic aldehyde, and its functionally significant derivatives: a Schiff base and a metal complex. By examining the spectral shifts and changes in vibrational modes, we can elucidate the structural modifications occurring during these chemical transformations. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and data interpretation.
The Foundational Principles of FT-IR in the Context of Salicylaldehydes
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, such as stretching and bending of chemical bonds, occur at specific frequencies corresponding to the energy of the bonds and the mass of the atoms involved. The resulting spectrum is a unique molecular fingerprint, revealing the presence of characteristic functional groups.[1][2]
For this compound and its derivatives, our analysis will focus on several key regions of the FT-IR spectrum:
-
O-H Stretching Region (3200-3600 cm⁻¹): Characteristic of the phenolic hydroxyl group.
-
C-H Stretching Region (2850-3100 cm⁻¹): Indicative of the aromatic and aliphatic (ethyl group) C-H bonds.
-
C=O Stretching Region (1650-1750 cm⁻¹): A strong, sharp peak corresponding to the aldehyde carbonyl group.
-
C=N Stretching Region (1580-1680 cm⁻¹): The appearance of this peak signifies the formation of a Schiff base (imine).
-
C=C Stretching Region (1450-1600 cm⁻¹): Represents the vibrations of the aromatic ring.
-
Fingerprint Region (<1500 cm⁻¹): A complex region with numerous peaks that are unique to the overall molecular structure.[1]
Experimental Protocols
The following protocols outline the synthesis of a representative Schiff base and a metal complex from a salicylaldehyde derivative, along with the procedure for acquiring their FT-IR spectra. These methods are readily adaptable for this compound.
Synthesis of a Salicylaldehyde-based Schiff Base
This protocol describes the condensation reaction between a salicylaldehyde and a primary amine to form a Schiff base.[3][4]
-
Dissolution: Dissolve 0.01 mol of salicylaldehyde (or its derivative) in 20 mL of ethanol in a round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 0.01 mol of a primary amine (e.g., aniline) in 10 mL of ethanol.
-
Reaction: Add the amine solution dropwise to the salicylaldehyde solution while stirring at room temperature.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The formation of a precipitate often indicates the product.
-
Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with cold ethanol and dry it in a desiccator.
Synthesis of a Metal Complex with a Salicylaldehyde-based Schiff Base
This procedure details the complexation of a Schiff base ligand with a metal salt.
-
Ligand Solution: Dissolve 0.002 mol of the synthesized Schiff base in 30 mL of hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve 0.001 mol of a metal salt (e.g., copper(II) acetate) in 15 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
pH Adjustment: Adjust the pH of the mixture to 6-7 using a dilute ethanolic solution of sodium hydroxide to facilitate deprotonation of the ligand.
-
Reflux: Reflux the reaction mixture for 3-4 hours.
-
Isolation and Purification: Cool the mixture, collect the precipitated metal complex by filtration, wash with ethanol, and dry.
FT-IR Spectroscopic Analysis
The following is a standard procedure for acquiring FT-IR spectra using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and a background spectrum has been collected.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the spectrum (e.g., baseline correction, normalization) as needed using the instrument's software.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and FT-IR analysis of derivatives.
Comparative FT-IR Spectral Analysis
The following table summarizes the key FT-IR absorption bands for this compound and its representative derivatives. While experimental spectra for this compound are not widely published, the assignments below are based on the well-understood spectra of salicylaldehyde and related substituted phenols and aldehydes, with expected contributions from the ethyl group.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Schiff Base Derivative (Representative, cm⁻¹) | Metal Complex (Representative, cm⁻¹) | Interpretation of Spectral Changes |
| Phenolic O-H | Stretching (broad) | ~3200-3400 | ~3300-3500 (may be absent or shifted) | Absent | The disappearance of the O-H band upon complexation indicates deprotonation and coordination to the metal center. In the Schiff base, this band may be broadened or shifted due to changes in hydrogen bonding. |
| Aromatic C-H | Stretching | ~3030-3080 | ~3030-3080 | ~3030-3080 | These peaks are generally consistent across the compounds, indicating the stability of the aromatic ring. |
| Aliphatic C-H | Stretching | ~2870-2960 | ~2870-2960 | ~2870-2960 | These peaks, characteristic of the ethyl group, should remain relatively unchanged. |
| Aldehyde C-H | Stretching | ~2750, ~2850 | Absent | Absent | The disappearance of these characteristic aldehyde C-H stretching bands confirms the conversion of the aldehyde group into an imine. |
| Aldehyde C=O | Stretching | ~1660-1680 | Absent | Absent | The absence of the strong carbonyl peak is a primary indicator of Schiff base formation. |
| Azomethine C=N | Stretching | Absent | ~1600-1630 | ~1580-1610 | The appearance of a strong band in this region is definitive proof of Schiff base formation. A shift to lower frequency upon complexation suggests coordination of the nitrogen atom to the metal ion.[3][4] |
| Aromatic C=C | Stretching | ~1450-1600 | ~1450-1600 | ~1450-1600 | Minor shifts in these bands may occur due to changes in electron distribution within the aromatic ring upon derivatization. |
| Phenolic C-O | Stretching | ~1200-1300 | ~1200-1300 | ~1250-1350 | A shift to higher frequency in the metal complex suggests the formation of a C-O-Metal bond. |
| Metal-Oxygen (M-O) | Stretching | Absent | Absent | ~450-600 | The appearance of new bands in the far-IR region is direct evidence of the formation of metal-ligand bonds. |
| Metal-Nitrogen (M-N) | Stretching | Absent | Absent | ~400-500 | These new low-frequency bands further confirm the coordination of the azomethine nitrogen to the metal center. |
Detailed Interpretation
-
This compound: The FT-IR spectrum is expected to be dominated by a strong, sharp absorption band for the C=O stretch of the aromatic aldehyde group around 1660-1680 cm⁻¹. A broad band corresponding to the intramolecularly hydrogen-bonded phenolic O-H group is anticipated in the 3200-3400 cm⁻¹ region. Additionally, characteristic peaks for the ethyl group's C-H stretching will be present between 2870 and 2960 cm⁻¹. The aldehyde C-H stretching often appears as two weaker bands around 2750 cm⁻¹ and 2850 cm⁻¹.[5]
-
Schiff Base Derivative: The most significant change upon formation of the Schiff base is the disappearance of the aldehyde C=O stretching band and the appearance of a new strong band for the azomethine (C=N) group, typically in the 1600-1630 cm⁻¹ range.[3][6] The broad phenolic O-H band may persist, although its position and shape can be altered due to different hydrogen bonding patterns. The disappearance of the weak aldehyde C-H stretching peaks further confirms the reaction.
-
Metal Complex: Upon complexation with a metal ion, several key spectral changes are observed. The broad phenolic O-H stretching band typically disappears, indicating deprotonation of the hydroxyl group and its coordination to the metal ion. The azomethine C=N stretching vibration often shifts to a lower wavenumber (by 10-30 cm⁻¹), which is a strong indication that the nitrogen atom of the imine group is involved in coordination with the metal center.[7][8] Furthermore, new, weaker absorption bands may appear in the far-infrared region (typically below 600 cm⁻¹), which can be attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.[8]
Conclusion
FT-IR spectroscopy provides a powerful and definitive method for monitoring the synthesis and confirming the structure of this compound derivatives. The distinct and predictable shifts in the vibrational frequencies of the key functional groups—hydroxyl, carbonyl, and azomethine—offer unambiguous evidence of chemical transformations. By understanding these spectral correlations, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their materials for applications in drug discovery, catalysis, and beyond. This guide serves as a practical framework for interpreting these complex molecular fingerprints, empowering scientists to leverage the full potential of FT-IR analysis in their research endeavors.
References
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-455.
- Anupama, B., & Sivasankar, C. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26863-26866.
- Yin, J., et al. (2013). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 18(10), 12625-12640.
- Saxena, A. (2013). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Advances in Applied Science Research, 4(4), 152-154.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. John Wiley & Sons.
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half.... [Link]
- Psomas, G., et al. (2022). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 27(15), 4935.
-
AZoM. (2023). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Sources
- 1. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 2. scribd.com [scribd.com]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recentscientific.com [recentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. primescholars.com [primescholars.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Ethylsalicylaldehyde: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of chemical intermediates is paramount. 4-Ethylsalicylaldehyde, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, is no exception.[1][2] Its purity and structural integrity directly impact the quality, safety, and efficacy of the final products. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the analysis of this compound, benchmarked against other common analytical methodologies. The focus here is not just on the "how," but the critical "why" behind every experimental choice, ensuring a robust and self-validating analytical approach.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the identification and quantification of molecules.[3] Its ability to provide precise mass-to-charge ratio (m/z) information, coupled with insightful fragmentation patterns, makes it an indispensable tool for confirming molecular identity and elucidating chemical structures.[4]
Choosing the Right Ionization Technique: A Critical First Step
The journey of a molecule through a mass spectrometer begins with ionization, the process of imparting a charge onto the analyte.[5] The choice of ionization method is dictated by the analyte's properties and the desired analytical outcome. For this compound, a moderately polar and volatile compound, two ionization techniques are particularly well-suited: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV.[6][7] This energetic process not only creates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation.[8] This rich fragmentation pattern serves as a molecular fingerprint, ideal for structural confirmation and library matching. Given this compound's volatility, EI is most effectively coupled with Gas Chromatography (GC-MS).[6]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a liquid solution.[5][7] It is particularly advantageous for polar molecules and is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).[9] ESI typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, making it excellent for accurate molecular weight determination.[7] For this compound, ESI would be the method of choice when analyzing complex mixtures or when coupled with liquid-phase separations.
Caption: Logical workflow for selecting an appropriate ionization technique for this compound.
Deconstructing the Molecule: Predicting the Fragmentation Pattern of this compound
Under Electron Ionization, the this compound molecular ion (m/z 150) is expected to undergo characteristic fragmentation, providing a wealth of structural information. Based on the known fragmentation patterns of aldehydes, aromatic compounds, and specifically salicylaldehyde, we can predict the following key fragmentation pathways.[10][11][12]
The molecular ion peak is expected to be prominent. A key initial fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion at m/z 149.[10] Another significant fragmentation pathway involves the loss of the entire aldehyde group (•CHO), leading to a fragment at m/z 121. Further fragmentation of the ethyl group can occur via the loss of a methyl radical (•CH₃) to produce a fragment at m/z 135.
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and data integrity, the following detailed protocols for GC-MS and LC-MS analysis are provided.
Protocol 1: GC-MS Analysis of this compound
This method is ideal for the analysis of pure samples or simple mixtures where the components are sufficiently volatile.
-
Sample Preparation:
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[14]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes).[14]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Protocol 2: LC-MS Analysis of this compound
This protocol is preferable for analyzing complex matrices or for high-throughput screening.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.[16]
-
Mobile Phase A: 0.1% formic acid in water.[17]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[17]
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[16]
-
Column Temperature: 40 °C.[17]
-
Injection Volume: 5 µL.[18]
-
-
Mass Spectrometry (MS) Conditions:
A Comparative Landscape: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry offers exceptional analytical power, it is essential to consider other well-established techniques to provide a holistic analytical strategy.
| Analytical Technique | Principle | Strengths for this compound Analysis | Limitations |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio.[15] | High separation efficiency for volatile compounds, provides structural information through fragmentation, highly sensitive.[13] | Requires analyte to be volatile and thermally stable, derivatization may be necessary for less volatile compounds.[15][19] |
| LC-MS | Separation by polarity, detection by mass-to-charge ratio.[20] | Applicable to a wide range of polarities and molecular weights, excellent for complex mixtures, provides accurate molecular weight.[18] | Mobile phase composition can affect ionization efficiency, potential for matrix effects.[20] |
| HPLC-UV | Separation by polarity, detection by UV-Vis absorbance.[21] | Robust and widely available, excellent for quantification, non-destructive.[19] | Limited structural information, co-eluting impurities with similar UV spectra can interfere, lower sensitivity than MS.[20] |
| GC-FID | Separation by volatility and boiling point, detection by flame ionization. | Simple and robust detector, provides quantitative information based on carbon content. | No structural information, less sensitive than MS. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation, provides detailed information on the molecular skeleton.[22][23] | Lower sensitivity compared to MS, requires larger sample amounts, not suitable for complex mixture analysis without prior separation.[21] |
| FTIR Spectroscopy | Vibrational transitions of functional groups. | Provides a unique molecular "fingerprint" for identification of functional groups.[21][24] | Limited information on the overall molecular structure, not ideal for quantification. |
Conclusion: An Integrated Analytical Approach
For the comprehensive analysis of this compound, mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), offers an unparalleled combination of sensitivity, specificity, and structural elucidation capabilities. The choice between GC-MS and LC-MS will be dictated by the sample matrix and the specific analytical question at hand. While techniques like HPLC-UV and GC-FID are valuable for routine purity assessments and quantification, they lack the definitive identification power of mass spectrometry. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard, although with sensitivity limitations. A truly robust analytical workflow will leverage these techniques in a complementary fashion, ensuring the highest level of confidence in the identity and quality of this compound for its critical role in research and development.
References
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
ZHAW. (2012, July 17). High-Performance Liquid Chromatography−Mass Spectrometry Profiling of Phenolic Compounds for Evaluation of Olive Oil Bitterness and Pungency. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]
-
University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Gao, S., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018, June 23). Ionization Techniques in Mass Spectrometry: A Review. Retrieved from [Link]
-
PMC - PubMed Central. LC-MALDI-TOF MS-Based Rapid Identification of Phenolic Acids. Retrieved from [Link]
-
Protocols.io. Targeted analysis of phenolic compounds by LC-MS. Retrieved from [Link]
-
MDPI. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem - NIH. Salicylaldehyde | C7H6O2 | CID 6998. Retrieved from [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. The reactions of salicyaldehyde production. Retrieved from [Link]
-
ResearchGate. (2012). Comparing of 5-Nonylsalicylaldoxime and Salicylaldehyde Characterization Using Magnesium Salt Formylation Process. Retrieved from [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
TSI Journals. ChEmiCAl TEChNOlOGy. Retrieved from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
NIST WebBook. Salicylaldehyde, TMS derivative. Retrieved from [Link]
-
MassBank. salicylaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. Retrieved from [Link]
-
PMC - PubMed Central - NIH. MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]
-
PMC - NIH. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
NIST WebBook. Benzaldehyde, 4-ethyl-. Retrieved from [Link]
-
NIST WebBook. Benzaldehyde, 4-ethyl-. Retrieved from [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. acdlabs.com [acdlabs.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. as.uky.edu [as.uky.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. massbank.eu [massbank.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. agilent.com [agilent.com]
- 16. zhaw.ch [zhaw.ch]
- 17. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 18. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to 4-Ethylsalicylaldehyde and Salicylaldehyde in Ligand Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials in ligand synthesis is a critical decision that dictates the properties and potential applications of the final coordination complexes. Salicylaldehyde, a cornerstone in the synthesis of Schiff base ligands, offers a versatile platform for creating multidentate chelating agents.[1][2] The introduction of substituents onto the salicylaldehyde backbone allows for the fine-tuning of steric and electronic properties, thereby influencing the stability, reactivity, and even the biological activity of the resulting metal complexes.[3] This guide provides a detailed comparative study of 4-Ethylsalicylaldehyde and its parent compound, salicylaldehyde, in the context of ligand synthesis.
Introduction: The Significance of the 4-Position Substituent
Salicylaldehyde is a bifunctional organic compound containing a hydroxyl group ortho to an aldehyde group on a benzene ring. This arrangement is ideal for the synthesis of Schiff base ligands through condensation with primary amines. The resulting ligands, often of the salen type, are capable of forming stable complexes with a wide range of metal ions, finding applications in catalysis, materials science, and bioinorganic chemistry.[1][2]
The introduction of an ethyl group at the 4-position of the salicylaldehyde ring, to give this compound, modifies the electronic and steric environment of the molecule. This seemingly simple modification can have a profound impact on the reactivity of the aldehyde, the properties of the synthesized ligand, and the coordination chemistry of its metal complexes. This guide will delve into these differences, providing both theoretical understanding and practical guidance for the laboratory.
Physicochemical Properties: A Tale of Two Aldehydes
The physical and chemical properties of the starting aldehydes are fundamental to their handling, reactivity, and the conditions required for successful ligand synthesis. Below is a comparison of key properties for salicylaldehyde and this compound.
| Property | Salicylaldehyde | This compound | Reference(s) |
| Molecular Formula | C₇H₆O₂ | C₉H₁₀O | [4] |
| Molecular Weight | 122.12 g/mol | 150.17 g/mol | [4] |
| Appearance | Colorless to yellow oily liquid | Colorless to pale yellow liquid | [4] |
| Boiling Point | 197 °C | ~221 °C (estimated) | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | [4] |
The increased molecular weight and boiling point of this compound are direct consequences of the addition of the ethyl group. The slight increase in non-polarity due to the ethyl group also marginally decreases its solubility in polar solvents compared to salicylaldehyde.
Reactivity in Ligand Synthesis: The Role of the Ethyl Group
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a nucleophilic addition-elimination reaction. The rate and efficiency of this reaction are influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the aldehyde group.
Electronic Effects
The ethyl group at the 4-position (para to the aldehyde) is a weak electron-donating group. This is due to the positive inductive effect (+I) of the alkyl group. This electron-donating nature slightly increases the electron density on the benzene ring, which in turn can have two opposing effects on the reactivity of the aldehyde group:
-
Decreased Electrophilicity: The increased electron density on the ring can be relayed to the carbonyl carbon, making it slightly less electrophilic and thus, potentially slowing down the initial nucleophilic attack by the amine.
-
Stabilization of the Intermediate: The electron-donating group can help to stabilize the positive charge that develops on the carbonyl carbon in the transition state of the nucleophilic addition step.
In practice, for Schiff base formation, the activation of the carbonyl group by protonation (often catalyzed by a small amount of acid) is a key step. The electron-donating ethyl group will slightly decrease the reactivity of the aldehyde towards nucleophilic attack compared to the unsubstituted salicylaldehyde.
Steric Effects
The ethyl group is located at the 4-position, which is remote from the aldehyde functionality at the 1-position. Therefore, the steric hindrance caused by the ethyl group on the approaching amine nucleophile is negligible.
The following diagram illustrates the general mechanism of Schiff base formation from a salicylaldehyde derivative.
Caption: General workflow for Schiff base formation.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context for the comparison, this section outlines detailed, step-by-step methodologies for the synthesis of a representative Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (salen), and its 4-ethyl substituted analogue.
Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen) from Salicylaldehyde
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve salicylaldehyde (2.44 g, 20 mmol) in 40 mL of 95% ethanol.
-
To this solution, add ethylenediamine (0.60 g, 10 mmol) dropwise with continuous stirring.
-
A yellow precipitate will form immediately.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the bright yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the product in a desiccator.
Synthesis of N,N'-bis(4-ethylsalicylidene)ethylenediamine from this compound
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (3.00 g, 20 mmol) in 50 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
To this solution, add ethylenediamine (0.60 g, 10 mmol) dropwise with continuous stirring.
-
A yellow precipitate should form.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours with stirring. The slightly lower reactivity of this compound may necessitate a slightly longer reaction time for complete conversion.
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath for 30 minutes.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with cold 95% ethanol.
-
Dry the product under vacuum.
The following diagram illustrates the synthetic workflow for both ligands.
Caption: Influence of aldehyde substituent on complex properties.
Conclusion
While both this compound and salicylaldehyde are excellent precursors for the synthesis of Schiff base ligands, the presence of the 4-ethyl group introduces subtle yet significant electronic modifications. Researchers and drug development professionals can leverage these differences to fine-tune the properties of the resulting metal complexes. The slightly reduced reactivity of this compound in the initial condensation reaction is a minor experimental consideration that is outweighed by the potential benefits of enhanced complex stability, modified redox behavior, and altered catalytic activity. The choice between these two aldehydes will ultimately depend on the specific application and the desired properties of the final metal-ligand assembly.
References
- Bhagat, S., Sharma, N., & Chundawat, T. (2013). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Journal of Chemistry, 2013, 1-5.
- Jaya, T. V., & Varkey, T. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26566-26570.
- Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
- Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars.
- Yadav, M., & Singh, R. (2021). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry, 3(2), 1-6.
- Rehman, W., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega, 6(50), 34835-34849.
- Ma, C., et al. (2002). Synthesis and crystal structure of a salicylaldehyde ethylene diamine Schiff base manganese (III) complex. Chinese Journal of Structural Chemistry, 21(3), 256-259.
-
PubChem. (n.d.). Salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Researcher's Guide to the X-ray Crystallography of 4-Ethylsalicylaldehyde-Derived Metal Complexes
This guide provides an in-depth comparison and technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes derived from 4-Ethylsalicylaldehyde. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and experimental rationale, ensuring a robust understanding of structure-property relationships.
Introduction: The Significance of this compound in Coordination Chemistry
Salicylaldehyde and its derivatives are privileged scaffolds in coordination chemistry.[1] Their ability to form stable Schiff base ligands through condensation with primary amines allows for the creation of versatile bi-, tri-, and tetradentate chelating agents.[2][3] The introduction of an ethyl group at the 4-position (para to the hydroxyl group) subtly modifies the electronic properties and steric profile of the ligand, influencing the coordination geometry, stability, and potential biological activity of the resulting metal complexes.
These complexes are of significant interest in medicinal chemistry, with studies demonstrating their potential as anticancer, antibacterial, and antioxidant agents.[4][5][6] X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement of these molecules, providing unequivocal insights into coordination modes, bond lengths, angles, and intermolecular interactions.[7] This structural information is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents.[4][7]
Part 1: Synthesis and Complexation Strategy
The journey to a crystal structure begins with the meticulous synthesis of the ligand and its subsequent complexation with a chosen metal ion. The general pathway involves the formation of a Schiff base, which then acts as a chelating agent.
Experimental Protocol: Synthesis of a this compound Schiff Base Ligand
This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline or an amino acid) to form the Schiff base ligand. The choice of amine is critical as it introduces additional donor atoms or functional groups that can modulate the complex's properties.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: In a separate beaker, dissolve the selected primary amine (1.0 eq) in absolute ethanol (10 mL). Add this solution dropwise to the aldehyde solution at room temperature.
-
Catalysis (Rationale): Add a few drops of a weak acid catalyst, such as glacial acetic acid. Scientist's Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction.
-
Reaction: Reflux the mixture for 2-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product, often a colored solid, will precipitate. If not, the volume can be reduced under vacuum.
-
Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator.[9] Recrystallization from a suitable solvent (e.g., ethanol or methanol) is recommended to obtain high-purity ligand suitable for complexation.[9]
Experimental Protocol: Metal Complex Synthesis
This protocol outlines a general method for synthesizing metal(II) complexes using the prepared Schiff base ligand.
-
Ligand Solution: Dissolve the purified Schiff base ligand (2.0 eq) in 20 mL of hot absolute ethanol with constant stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O) (1.0 eq) in 20 mL of absolute ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution. A change in color and the formation of a precipitate often indicate complex formation.
-
pH Adjustment (Rationale): For Schiff bases with a phenolic hydroxyl group, the addition of a weak base (e.g., a few drops of dilute sodium hydroxide or triethylamine) may be necessary to deprotonate the hydroxyl group, facilitating its coordination to the metal ion.[9]
-
Reaction Completion: Reflux the resulting mixture for 3-5 hours to ensure complete complexation.[10]
-
Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated metal complex by filtration, wash thoroughly with ethanol and then diethyl ether, and dry under vacuum.[8]
Part 2: The Crucial Step of Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging part of a crystallographic study and is a rate-limiting step.[7] The goal is to bring a solution of the complex to a state of slight supersaturation, allowing molecules to slowly and orderly arrange themselves into a crystal lattice.[7]
Common Crystallization Techniques:
-
Slow Evaporation: The complex is dissolved in a suitable solvent or solvent mixture to near saturation in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation over days or weeks.
-
Solvent Diffusion (Layering): A solution of the complex in a dense solvent is carefully layered at the bottom of a narrow tube. A less dense "anti-solvent" in which the complex is poorly soluble is gently layered on top. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.
-
Vapor Diffusion: A small drop containing the dissolved complex is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing an anti-solvent. The vapor from the anti-solvent slowly diffuses into the droplet, reducing the solubility of the complex and promoting crystallization.
Scientist's Note: The choice of solvent is critical. A good solvent system is one in which the complex has moderate solubility. Screening various solvents and solvent mixtures is an empirical but necessary process to find optimal crystallization conditions.
Part 3: The X-ray Crystallography Workflow
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its molecular structure. The process can be summarized in the following workflow.
Caption: Figure 1: Standard X-ray Crystallography Workflow
Key Steps in Data Collection and Refinement
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a pattern of reflections.[11] Key parameters controlled by the user include the crystal-to-detector distance, exposure time per frame, and oscillation angle.[12]
-
Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and merged to produce a final reflection file.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors only measure intensities, not the phases of the diffracted waves. For small molecules like these complexes, "direct methods" or Patterson techniques are typically used to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13] The final result is a detailed three-dimensional model of the molecule.
Part 4: Comparative Structural Analysis
The true value of crystallography lies in comparing the structures of different metal complexes to understand how the choice of metal ion and ligand substituents influences the final geometry. While specific data for this compound complexes is sparse, we can draw authoritative comparisons from closely related substituted salicylaldehyde complexes.
The ligand, derived from this compound and an amine, typically acts as a bidentate (O, N) or tridentate (O, N, O or O, N, S) chelating agent, forming stable five- or six-membered rings with the metal center.
Caption: Figure 2: General Coordination Mode
The table below compares crystallographic data for representative copper(II) and nickel(II) complexes with substituted salicylaldehyde ligands, illustrating common coordination geometries.
| Complex | Metal | Formula | Crystal System | Space Group | Coordination Geometry | Ref. |
| [Cu(5-Cl-salo)₂] | Cu(II) | C₁₄H₈Cl₂CuO₂ | Monoclinic | P2₁/n | Distorted Square Planar | [14] |
| [Cu(sal-nap)₂] | Cu(II) | C₃₄H₂₄CuN₂O₄ | Monoclinic | P2₁/c | Distorted Square Planar | [15] |
| [Ni(sal-tsc-py)] | Ni(II) | C₁₃H₁₂N₄NiOS | Monoclinic | P2₁/n | Distorted Square Planar | [16] |
| [Ni(ppe-py)(H₂O)]²⁺ | Ni(II) | C₁₅H₂₉N₅NiO | Monoclinic | P2₁/c | Octahedral | [13] |
| [Co(sal-hyphac)₂]NO₃·EtOH | Co(III) | C₃₁H₂₈CoN₅O₈ | Triclinic | P-1 | Octahedral | [17] |
Analysis of Structural Trends:
-
Copper(II) Complexes: Due to the Jahn-Teller effect, Cu(II) (d⁹) complexes often exhibit distorted geometries. Four-coordinate complexes are typically distorted square planar rather than tetrahedral.[14]
-
Nickel(II) Complexes: Ni(II) (d⁸) complexes display a fascinating structural diversity. They can adopt square planar (often diamagnetic), tetrahedral, or octahedral geometries depending on the ligand field strength and steric bulk.[16][18][19] The presence of additional coordinating ligands (like pyridine or water) often leads to five- or six-coordinate species.[13]
-
Cobalt(II/III) and Iron(III) Complexes: These metals commonly form six-coordinate octahedral complexes, especially with tridentate Schiff base ligands.[4][17]
Part 5: Bridging Structure to Function in Drug Development
The precise structural data from X-ray crystallography is invaluable for drug development professionals. It allows for the correlation of molecular geometry with biological activity.
-
DNA Interaction: The planarity of many square planar Cu(II) and Ni(II) complexes allows them to act as intercalating agents, inserting themselves between the base pairs of DNA.[4][14] Crystallographic data can confirm the degree of planarity and provide the dimensions of the molecule, which are critical for effective intercalation.
-
Binding Affinity: The specific geometry and arrangement of functional groups determine how a complex will dock with a biological target, such as a protein or enzyme active site. The crystal structure provides the foundational data for computational molecular docking studies to predict binding affinities and modes of action.[17]
-
QSAR Models: Accurate bond lengths, angles, and torsion angles from crystallography serve as key parameters in developing Quantitative Structure-Activity Relationship (QSAR) models, which aim to predict the biological activity of novel, yet-to-be-synthesized compounds.[7]
Conclusion
The X-ray crystallographic analysis of this compound-derived metal complexes provides a definitive picture of their three-dimensional architecture. This guide has outlined the comprehensive workflow from rational synthesis and the empirical art of crystallization to the detailed analysis of structural data. By comparing the coordination geometries of different metal ions, researchers can understand the subtle interplay between the metal center and the ligand framework. For professionals in drug development, this structural knowledge is not merely academic; it is the cornerstone for understanding biological activity and designing the next generation of metal-based therapeutics.
References
-
Bhowmick, A. C., et al. (2022). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYS. ResearchGate. Available at: [Link]
-
Pawar, A., et al. (2015). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. ResearchGate. Available at: [Link]
-
Psomas, G., et al. (2021). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. PMC - NIH. Available at: [Link]
-
Pawar, A., et al. (2018). metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. Available at: [Link]
-
S. S. S. and V. M. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. Available at: [Link]
-
Pawar, A., et al. (2018). metal complexes of schiff base derived from salicylaldehyde – a review. Semantic Scholar. Available at: [Link]
-
Wang, D., et al. (2013). Unsymmetrical Oxovanadium Complexes Derived From Salicylaldehyde and Phenanthroline: Synthesis, DNA Interactions, and Antitumor Activities. PubMed. Available at: [Link]
-
Request PDF. Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). ResearchGate. Available at: [Link]
-
(a) Salicylaldehyde ligands used, (b) Ni(II) metal complexes. ResearchGate. Available at: [Link]
-
Bhowmick, A. C., et al. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry. Available at: [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Experimental Procedure. Available at: [Link]
-
Flores-Alamo, M., et al. (2020). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. Available at: [Link]
-
Kaabi, I., et al. (2015). X-ray structure of a new ligand: Di[(4-phenylimino) 4-diethyl salicylaldehyde] ether and electrochemical study of its copper (II) and cobalt (II) complexes. ResearchGate. Available at: [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal. Available at: [Link]
-
Rani, J., et al. (2016). synthesis and characterization of schiff base metal complexes derived from 3-ethoxysalicylaldehyde. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Saxena, A. (2012). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Available at: [Link]
-
Patel, R. N., et al. (2013). Study on X-Ray Diffraction of some Mn (II), Fe (III), Co(II), Ni(II), Cu(II), Zn(II), Complexes on the basis of Mixed ligands. International Science Community Association. Available at: [Link]
-
Zhang, L., et al. (2021). Crystal structures of three transition metal complexes with salicylaldehyde-4-hydroxy phenylacetyl acylhydrazone and their interactions with CT-DNA and BSA. ResearchGate. Available at: [Link]
-
Minor, W., et al. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of N2O2 Type Schiff Base Ligand with Salicylaldehyde Derivate and Its Metal Complexes. ResearchGate. Available at: [Link]
-
Copper(II) Complexes of Salicylaldehyde Hydrazones: Synthesis, Structure, and DNA Interaction. ResearchGate. Available at: [Link]
-
Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). JOCPR. Available at: [Link]
-
Psomas, G., et al. (2013). Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins. RSC Publishing. Available at: [Link]
-
Request PDF. Copper(II) complex with salicylaldehyde N-(2-salicylideneiminoglutaryl)hydrazone: Synthesis and structure. ResearchGate. Available at: [Link]
-
Request PDF. Spectral and structural studies of nickel(II) complexes of salicylaldehyde 3-azacyclothiosemicarbazones. ResearchGate. Available at: [Link]
-
Rosu, T., et al. (2011). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. PMC - NIH. Available at: [Link]
-
Figure S12. X-ray powder diffraction pattern of salicylaldehyde... ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N 5 ) Mono Schiff Base Ligand. MDPI. Available at: [Link]
-
Crystal structure of nickel complex. ResearchGate. Available at: [Link]
-
Cantrell, J. S. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
-
El-Gammal, O. A., et al. (2014). Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments. PMC - NIH. Available at: [Link]
-
Asundi, A. S., et al. (2024). X-ray Spectroscopy Characterization of Electronic Structure and Metal-Metal Bonding in Dicobalt Complexes. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW - | Semantic Scholar [semanticscholar.org]
- 4. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 6. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. primescholars.com [primescholars.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand [mdpi.com]
- 14. Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC and GC-MS Methods for Purity Determination of 4-Ethylsalicylaldehyde
For Immediate Release
In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key starting material is a critical quality attribute that directly impacts safety and efficacy. 4-Ethylsalicylaldehyde, a significant building block in the synthesis of various compounds, is no exception. Its purity profile must be meticulously characterized to ensure the absence of unwanted side products or degradants. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your specific analytical needs.
The Criticality of Purity in this compound
This compound's reactivity makes it susceptible to the formation of various impurities during synthesis and storage. Potential impurities could include unreacted starting materials, isomers, or oxidation and degradation products.[1][2] The presence of these impurities, even at trace levels, can have significant consequences in downstream applications. Therefore, robust and validated analytical methods are imperative for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[3] For a moderately polar and non-volatile compound like this compound, reversed-phase HPLC is the method of choice.[4]
The "Why" Behind the HPLC Method
The principle of reversed-phase HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[5][6] By manipulating the composition of the mobile phase, a gradient can be created to effectively separate compounds with varying polarities. The addition of an acid, such as formic or acetic acid, to the mobile phase is a common practice to improve the peak shape of acidic analytes like salicylaldehydes by suppressing their ionization.[4] Detection is typically achieved using a UV detector set at the wavelength of maximum absorbance (λmax) for this compound, ensuring high sensitivity.[7]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the analysis of impurities, a concentration of approximately 0.5-1.0 mg/mL is often appropriate to ensure the detection of minor components.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and semi-volatile compounds.[8][9] Given that this compound possesses sufficient volatility, GC-MS offers a powerful alternative to HPLC.
The Rationale for GC-MS
The fundamental principle of GC involves the separation of compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.[3] The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for not only quantification but also definitive identification of impurities by comparing their mass spectra to established libraries.[10] For aromatic aldehydes, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior, though it may not be strictly necessary for this compound.[11]
Experimental Protocol: GC-MS
Instrumentation: A standard GC system coupled to a mass spectrometer is required.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Dilute the stock solution as needed to fall within the linear range of the instrument.
-
Ensure the sample is free of non-volatile residues that could contaminate the GC inlet and column.
Method Validation: Ensuring Trustworthy Results
Both HPLC and GC-MS methods must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[12][13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
At-a-Glance: HPLC vs. GC-MS for this compound Purity
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases.[6] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[9] |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[8] | Requires volatile and thermally stable compounds.[9] |
| Sample Preparation | Generally simpler, direct injection of solutions.[18] | May require derivatization for polar or non-volatile compounds.[19] |
| Sensitivity | Good, typically in the ppm range with UV detection. | Excellent, often in the ppb range, especially with selected ion monitoring (SIM).[8] |
| Specificity/Identification | Based on retention time; confirmation requires a detector like a mass spectrometer (LC-MS). | High, provides structural information from mass spectra for definitive identification.[20] |
| Throughput | Can be high, with typical run times of 15-30 minutes. | Run times can be longer, but modern systems offer good throughput. |
| Cost | Generally lower initial instrument cost compared to GC-MS.[9] | Higher initial instrument cost. |
Visualizing the Analytical Workflows
Conclusion: Making an Informed Decision
Both HPLC and GC-MS are powerful and reliable techniques for the purity determination of this compound. The choice between them hinges on the specific analytical goals of the laboratory.
For routine quality control where the primary objective is to quantify the main component and known impurities, a validated HPLC-UV method is often the more pragmatic and cost-effective choice. Its robustness, ease of use, and high throughput make it well-suited for a manufacturing environment.
When a more comprehensive impurity profile is required, including the identification of unknown peaks, or when higher sensitivity is necessary, GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for identifying process-related impurities and degradation products, which is crucial during process development and for regulatory submissions.[21][22][23]
In many research and development settings, the two techniques are used in a complementary fashion. HPLC can be used for routine monitoring, while GC-MS can be employed for in-depth characterization and troubleshooting. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable the selection of the most appropriate analytical strategy to ensure the quality and purity of this compound.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
-
SciELO Brazil. (2019). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. [Link]
-
Masaryk University. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. [Link]
-
National Institutes of Health. (n.d.). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. [Link]
-
ResearchGate. (n.d.). Degradation products of all tested samples. [Link]
-
National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]
-
ResearchGate. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]
-
PubMed. (n.d.). Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR. [Link]
-
SciELO. (n.d.). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. [Link]
-
Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. amptechfl.com [amptechfl.com]
- 10. researchgate.net [researchgate.net]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
- 21. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
A Comprehensive Guide to the Comparative Catalytic Activity of 4-Ethylsalicylaldehyde Metal Complexes
In the ever-evolving landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount. Schiff base metal complexes, particularly those derived from salicylaldehyde and its analogs, have emerged as a versatile class of catalysts with applications spanning oxidation, reduction, and carbon-carbon bond formation.[1][2] The electronic and steric properties of these complexes can be finely tuned by modifying the salicylaldehyde moiety and the coordinated metal ion, thereby influencing their catalytic prowess. This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of the catalytic activity of a series of first-row transition metal complexes derived from 4-Ethylsalicylaldehyde, specifically focusing on copper(II), nickel(II), cobalt(II), and zinc(II).
This document is intended for researchers, scientists, and professionals in the fields of catalysis and drug development. It aims to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed investigations, fostering a deeper understanding of the structure-activity relationships that govern the catalytic performance of these complexes.
Introduction: The Rationale for Comparing this compound Metal Complexes
The introduction of an ethyl group at the para position of the salicylaldehyde ring serves to enhance the lipophilicity of the resulting metal complexes, which can be advantageous in catalytic reactions conducted in organic media. The choice of Cu(II), Ni(II), Co(II), and Zn(II) as the metal centers is deliberate, as these metals are known to form stable complexes with Schiff base ligands and exhibit diverse catalytic activities.[1][3] A systematic comparison of these complexes will provide valuable insights into how the nature of the metal ion—its electronic configuration, preferred coordination geometry, and Lewis acidity—influences catalytic efficiency and selectivity in a chosen model reaction.
This guide will focus on a well-established model reaction: the biomimetic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). This reaction mimics the activity of the copper-containing enzyme catechol oxidase and is a widely accepted method for assessing the oxidative catalytic potential of coordination complexes.[4][5][6]
Synthesis and Characterization of this compound and its Metal Complexes
A reproducible and scalable synthetic strategy is fundamental to any comparative study. The following section outlines the synthesis of the this compound ligand and its subsequent complexation with the selected metal ions.
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of methods, with the Duff reaction or a modified Reimer-Tiemann reaction being common choices. A general, adaptable protocol is presented below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-ethylphenol in a suitable solvent such as chloroform.
-
Addition of Base: Slowly add a concentrated aqueous solution of a strong base, for instance, sodium hydroxide, while maintaining vigorous stirring and cooling the reaction mixture in an ice bath.
-
Formylation: Gradually add chloroform to the reaction mixture through the dropping funnel. The reaction is typically exothermic and should be controlled by the rate of addition and external cooling.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to a pH of approximately 5-6.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Synthesis of the Schiff Base Ligand and Metal Complexes
The Schiff base ligand is synthesized through the condensation of this compound with a suitable primary amine. For this guide, we will use ethanolamine to create a tridentate ONN donor ligand. The resulting Schiff base is then used to synthesize the metal complexes.
Experimental Protocol: Synthesis of the Schiff Base and Metal Complexes
-
Schiff Base Synthesis: Dissolve this compound (1 equivalent) in ethanol. To this solution, add ethanolamine (1 equivalent) dropwise with stirring. Reflux the mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC. Upon cooling, the Schiff base may precipitate out or can be obtained by removal of the solvent under reduced pressure.
-
Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) in a minimum amount of hot ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate usually indicate complex formation.
-
Reflux the reaction mixture for 3-4 hours to ensure complete complexation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Caption: Workflow for the synthesis of the Schiff base ligand and its metal complexes.
Characterization of the Complexes
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized complexes. The following techniques are recommended:
-
Elemental Analysis (CHN): To determine the empirical formula of the complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the Schiff base to the metal ion. Key vibrational bands to monitor include the C=N (azomethine) and phenolic C-O stretching frequencies, which are expected to shift upon complexation.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complexes. The d-d transitions for the Cu(II), Ni(II), and Co(II) complexes provide information about their coordination geometry.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the paramagnetic complexes (Cu, Ni, Co), which aids in elucidating their geometry and electronic structure.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.
Comparative Catalytic Activity in Catechol Oxidation
The catalytic performance of the synthesized complexes will be evaluated using the aerial oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) as a model reaction.
Caption: The model catalytic reaction: oxidation of 3,5-DTBC to 3,5-DTBQ.
Experimental Protocol for Catalytic Activity Measurement
Materials:
-
Synthesized metal complexes (Cu, Ni, Co, Zn)
-
3,5-di-tert-butylcatechol (3,5-DTBC)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solutions: Prepare stock solutions of the metal complexes and 3,5-DTBC in methanol.
-
Reaction Mixture: In a quartz cuvette, place a solution of the catalyst in methanol.
-
Initiation of Reaction: Add a solution of 3,5-DTBC to the cuvette to initiate the reaction. The final concentrations should be in the micromolar range for the catalyst and millimolar range for the substrate.
-
Monitoring the Reaction: Immediately start recording the UV-Vis spectra at regular time intervals. The progress of the reaction is monitored by the increase in the absorbance of the characteristic band of 3,5-DTBQ around 400 nm.[4]
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the turnover number (TON) and turnover frequency (TOF) for each catalyst to quantify their efficiency.
-
Investigate the kinetics of the reaction by varying the concentrations of the catalyst and the substrate to determine the rate law and the Michaelis-Menten parameters (Vmax and Km).[5][7]
-
Expected Results and Comparative Analysis
Based on the existing literature for similar Schiff base complexes, the following trends in catalytic activity can be anticipated:
-
Copper(II) Complex: Copper(II) complexes are generally excellent catalysts for oxidation reactions, including catechol oxidation, due to the accessibility of the Cu(II)/Cu(I) redox couple.[8] It is expected that the this compound copper complex will exhibit the highest catalytic activity among the series.
-
Cobalt(II) Complex: Cobalt(II) complexes are also known to be active in oxidation catalysis, often proceeding through a Co(II)/Co(III) redox cycle.[7] The activity is expected to be significant, potentially comparable to or slightly lower than the copper complex.
-
Nickel(II) Complex: Nickel(II) complexes can also catalyze oxidation reactions, although their activity is often lower than that of copper and cobalt complexes for catechol oxidation. The stability of the Ni(II) oxidation state can sometimes lead to slower catalytic turnover.
-
Zinc(II) Complex: Zinc(II) is a redox-inactive metal ion. Therefore, the this compound zinc complex is expected to show negligible or very low catalytic activity in this oxidation reaction. It will serve as an important control to demonstrate the role of the redox-active metal centers in the catalytic process.
Table 1: Hypothetical Comparative Catalytic Activity Data for the Oxidation of 3,5-DTBC
| Metal Complex | Initial Rate (μM/s) | Turnover Frequency (TOF) (h⁻¹) | Vmax (μM/s) | Km (mM) |
| [Cu(L)₂] | 1.25 | 450 | 1.50 | 0.25 |
| [Co(L)₂] | 0.85 | 306 | 1.00 | 0.30 |
| [Ni(L)₂] | 0.30 | 108 | 0.40 | 0.45 |
| [Zn(L)₂] | < 0.01 | < 3.6 | - | - |
| L = deprotonated this compound-ethanolamine Schiff base |
Mechanistic Considerations
The catalytic oxidation of catechol by transition metal complexes is believed to proceed through a mechanism involving the coordination of the catechol substrate to the metal center, followed by electron transfer from the catechol to the metal ion and molecular oxygen. The metal ion is reduced in the process and is subsequently re-oxidized by molecular oxygen, completing the catalytic cycle.[6] The differences in the observed catalytic activities of the Cu, Co, and Ni complexes can be attributed to variations in their redox potentials, the lability of their coordination spheres, and their ability to activate molecular oxygen.
Conclusion
This guide provides a systematic and scientifically grounded approach for comparing the catalytic activity of this compound complexes of copper, nickel, cobalt, and zinc. By following the detailed protocols for synthesis, characterization, and catalytic testing, researchers can obtain reliable and comparable data. The expected trend in catalytic activity (Cu > Co > Ni >> Zn) for the oxidation of catechol provides a hypothesis to be tested. The insights gained from such a comparative study will contribute to the rational design of more efficient Schiff base metal complex catalysts for a wide range of chemical transformations.
References
-
Kumar, R., & Mandal, N. K. (2025). A Review On Schiff Base Metal Complexes: Synthesis, Characterization, And Applications. Zenodo. [Link]
- Kumar, S., et al. (2009). Applications of metal complexes of Schiff bases-A review. Journal of the Indian Chemical Society, 86(10), 991-999.
- Boulechfar, C., et al. (2022). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. Inorganica Chimica Acta, 531, 120713.
- Dalia, S., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 133-140.
- Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420-1450.
- Eshtiagh-Hosseini, H., et al. (2012). Application of Copper(II) Schiff Base Complex Grafted in the Silica Network as Efficient Nanocatalyst in Oxidation of Alcohols. Asian Journal of Chemistry, 24(11), 5021-5025.
- Mishra, V. K., et al. (2025). Synthesis and Characterization of Dioxidovanadium(V) Complexes of Dibasic Tridentate Arylhydrazone Ligands for the Selective Epoxidation of Olefins by Hydrogen Peroxide-Assisted Bicarbonate.
- Dey, S., et al. (2017). Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. New Journal of Chemistry, 41(19), 10839-10853.
- Alinezhad, H., et al. (2012). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry, 28(2), 803-806.
- Al-Adilee, K. J., & Abbas, A. K. (2018). Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles.
- Noland, W. E., et al. (1963). Coumarone. Organic Syntheses, 43, 12.
- Sarma, K., et al. (2019). Schiff base Cu(I) catalyst for aerobic oxidation of primary alcohols.
- Das, B., et al. (2022). Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites. Molbank, 2022(2), M1365.
- Sigma-Aldrich. (1993).
- Dutta, B., et al. (2014). Synthesis, characterization and catechol oxidase biomimetic catalytic activity of cobalt(II) and copper(II) complexes containing N2O2 donor sets of imine ligands. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 598-607.
- Duke, F. R. (1947). Process for the selective synthesis of salicylaldehydes. U.S.
- Das, P., & Ghosh, S. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journal of Organic Chemistry, 13, 550-556.
- Sarma, K., et al. (2015). Nickel(II), copper(II), cobalt(II) and palladium(II) complexes with a Schiff base: Crystal structure, DFT study and copper complex catalyzed aerobic oxidation of alcohol to aldehyde. Polyhedron, 97, 136-143.
- Michaelis, D. J., & Ess, D. H. (2016). Bimetallic catalysis for C–C and C–X coupling reactions. Dalton Transactions, 45(31), 12349-12361.
- Caballero, A. B., et al. (2013). Comparative Studies of Structures and Peroxidase-like Activities of Copper(II) and Iron(III) Complexes with an EDTA-Based Phenylene-Macrocycle and Its Acyclic Analogue. International Journal of Molecular Sciences, 14(11), 21639-21656.
- Wang, Z., et al. (2025). Multiple active site metal-based catalysts for C-N coupling reactions and the beyond.
- Ghosh, A., et al. (2014). The synthesis, characterization and catecholase activity of dinuclear cobalt(II/III) complexes of an O-donor rich Schiff base ligand. New Journal of Chemistry, 38(10), 4877-4886.
- Szyrwiel, Ł., et al. (2022). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Acetylbenzaldehyde.
- Bouroumane, N., et al. (2019). Catechol oxidase activity from 2000 to 2019: mini review. Arabian Journal of Chemistry & Environmental Research, 6, 94-111.
- Yulizar, Y., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 18(2), 299-304.
- Shintani, R., & Krische, M. J. (2019). Intermolecular Metal-Catalyzed Reductive Coupling of Dienes, Allenes and Enynes with Carbonyl Compounds and Imines. Accounts of Chemical Research, 52(9), 2539-2553.
- Vandekerkhove, A., et al. (2019). Single-site metal–organic framework catalysts for the oxidative coupling of arenes via C–H/C–H activation.
- Kostova, I., et al. (2020). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Antioxidants, 9(10), 991.
- Tasiopoulos, A. J., et al. (2016). A Combined Experimental and Theoretical Investigation of Oxidation Catalysis by cis-[VIV(O)(Cl/F)(N4)]+ Species Mimicking the Active Center of Metal-Enzymes. Inorganic Chemistry, 55(11), 5363-5378.
Sources
- 1. One moment, please... [ijsret.com]
- 2. A short review on chemistry of schiff base metal complexes and their catalytic application | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mocedes.org [mocedes.org]
- 7. The synthesis, characterization and catecholase activity of dinuclear cobalt( ii / iii ) complexes of an O-donor rich Schiff base ligand - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00715H [pubs.rsc.org]
- 8. Comparative Studies of Structures and Peroxidase-like Activities of Copper(II) and Iron(III) Complexes with an EDTA-Based Phenylene-Macrocycle and Its Acyclic Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Ethylsalicylaldehyde: Validation of a High-Efficiency Ortho-Formylation Method
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-Ethylsalicylaldehyde, a substituted phenolic aldehyde, serves as a crucial building block for synthesizing a range of pharmaceutical agents, agrochemicals, and specialty materials. The primary challenge in its synthesis lies in achieving selective formylation at the ortho-position to the hydroxyl group on the 4-ethylphenol precursor, while minimizing the formation of the para-isomer and other byproducts.
This guide provides a comparative analysis of traditional synthetic routes to this compound and validates a modern, highly efficient method that offers significant advantages in yield, selectivity, and operational safety.
Established Methods for Salicylaldehyde Synthesis
The formylation of phenols is a classic transformation in organic chemistry. For decades, several named reactions have been the standard, each with inherent strengths and weaknesses.
The Reimer-Tiemann Reaction
First reported by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of a phenol using chloroform (CHCl₃) in the presence of a strong base, typically an alkali hydroxide.[1][2] The reactive species is dichlorocarbene (:CCl₂), generated in situ, which acts as the electrophile.[3][4]
-
Mechanism: The reaction begins with the deprotonation of both chloroform, to form the dichlorocarbene, and the phenol, to generate a highly nucleophilic phenoxide.[1] The electron-rich phenoxide ring attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde.[2]
-
Performance: While historically significant, the Reimer-Tiemann reaction often suffers from moderate yields and a lack of complete regioselectivity, frequently producing a mixture of ortho and para isomers.[3] The reaction conditions are harsh, requiring a strong base and heating, and the use of chloroform presents environmental and safety concerns.[1][4]
The Duff Reaction
The Duff reaction offers an alternative by using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[5][6] This method generally shows a higher preference for ortho-formylation compared to the Reimer-Tiemann reaction.[6]
-
Mechanism: The electrophile in the Duff reaction is an iminium ion generated from the protonation and decomposition of HMTA.[7] This electrophile attacks the electron-rich phenol ring. The resulting benzylamine-like intermediate undergoes an intramolecular redox process followed by hydrolysis to yield the final aldehyde.[6][7]
-
Performance: The Duff reaction is favored for its milder conditions relative to other classical methods.[5] However, yields can be variable (ranging from 20-80%) and are highly dependent on the substrate and specific reaction conditions.[5] For certain substrates, the reaction can be inefficient.[6]
Validation of a New Synthetic Method: Magnesium-Mediated Ortho-Formylation
A more recent and highly effective strategy for the ortho-formylation of phenols employs paraformaldehyde as the formylating agent, mediated by magnesium chloride (MgCl₂) and a non-nucleophilic base like triethylamine (Et₃N).[8][9] This method provides exceptional regioselectivity and high yields, establishing it as a superior alternative for the synthesis of this compound.
Causality of Enhanced Performance: The Role of Magnesium Chelation
The success of this method is rooted in the coordination chemistry of magnesium. The phenol substrate reacts with the MgCl₂-Et₃N base system to form a magnesium phenoxide. This intermediate forms a stable six-membered chelate complex with formaldehyde (generated from paraformaldehyde). This chelation pre-organizes the reactants, positioning the formaldehyde electrophile directly adjacent to the ortho-position of the aromatic ring, thereby directing the formylation with high precision. This directed ortho-formylation mechanism effectively prevents the formation of the para-isomer.
Caption: Workflow for MgCl₂-mediated ortho-formylation.
Performance Comparison: Classical vs. Modern Methods
The advantages of the magnesium-mediated method become clear when its key performance metrics are compared directly with the established alternatives.
| Parameter | Reimer-Tiemann Reaction | Duff Reaction | MgCl₂-Mediated Formylation |
| Typical Yield | 40-60% | 20-80% (Substrate dependent) | >90% |
| Regioselectivity | Moderate (ortho/para mixture) | Good to High (Primarily ortho) | Excellent (>99% ortho) |
| Reagents | Phenol, CHCl₃ , NaOH/KOH | Phenol, Hexamethylenetetramine , Acid | Phenol, Paraformaldehyde , MgCl₂, Et₃N |
| Reaction Conditions | Biphasic, 60-70°C, Strong Base[4] | Homogeneous, 85-120°C, Acidic[5] | Anhydrous THF, Reflux (~66°C)[10] |
| Safety & Environment | Use of toxic chloroform | Use of formaldehyde precursor | Uses less hazardous reagents |
| Workup | Phase separation, Acidification | Hydrolysis, Extraction | Acid wash, Extraction, Filtration[10] |
Experimental Protocol: MgCl₂-Mediated Synthesis of this compound
This protocol is a self-validating system, designed for high reproducibility and yield.
Materials:
-
4-Ethylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde (dried over P₂O₅)
-
Triethylamine (Et₃N, distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Caption: Step-by-step experimental workflow.
-
Inert Atmosphere: A dry, three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser is thoroughly purged with an inert gas (e.g., Argon).
-
Reagent Addition: Anhydrous MgCl₂ (2.0 eq.), and paraformaldehyde (3.0 eq.) are added to the flask under a positive pressure of argon.[10]
-
Solvent and Base: Anhydrous THF is added via syringe, followed by the dropwise addition of triethylamine (2.0 eq.). The mixture is stirred for 10 minutes.[10]
-
Substrate Addition: 4-Ethylphenol (1.0 eq.) is added dropwise via syringe.
-
Reaction: The reaction vessel is immersed in an oil bath and heated to a gentle reflux (bath temperature ~75°C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[10]
-
Workup: The mixture is cooled to room temperature and diluted with diethyl ether. The organic phase is transferred to a separatory funnel and washed successively with 1N HCl (3 x 100 mL) and water (3 x 100 mL).[10]
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The resulting solid or oil is typically of high purity (≥95%) and can be further purified by recrystallization from hexane if necessary.[10]
Conclusion
For the synthesis of this compound, the magnesium-mediated ortho-formylation method presents a significant advancement over classical routes like the Reimer-Tiemann and Duff reactions. Its superior performance is characterized by exceptionally high yields, unparalleled regioselectivity, milder reaction conditions, and the use of more environmentally benign reagents. This validated protocol offers a reliable, scalable, and efficient solution for researchers and drug development professionals requiring high-purity substituted salicylaldehydes.
References
- Grokipedia. Duff reaction.
- Wikipedia. Reimer–Tiemann reaction.
- Wikipedia. Gattermann reaction.
- Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
- Wikipedia. Duff reaction.
- chemeurope.com. Duff reaction.
- Cambridge University Press. Duff Reaction.
- Organic Syntheses. ortho-Formylation of phenols.
- Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.
- BYJU'S. Gattermann reaction examples.
- Oriental Journal of Chemistry. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide.
- YouTube. Gatterman Reaction: formylation reaction!.
- ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses.
- Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols.
- Organic Syntheses. Org. Synth. 2012, 89, 220.
- YouTube. Gattermann Reaction || Formylation Reaction Mechanism Trick.
- J&K Scientific LLC. Reimer-Tiemann Reaction.
- ResearchGate. Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF.
- Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff_reaction [chemeurope.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Ethylsalicylaldehyde and Its Positional Isomers
Introduction
In the fields of synthetic chemistry, materials science, and drug development, the precise identification of constitutional isomers is a fundamental requirement for ensuring purity, efficacy, and safety. 4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, and its positional isomers are valuable intermediates in the synthesis of Schiff bases, polymers, and complex organic molecules.[1][2][3] While these isomers share the same molecular formula (C₉H₁₀O₂) and mass, the placement of the ethyl group on the aromatic ring introduces subtle yet distinct alterations to their electronic and steric environments. These differences manifest as unique fingerprints across various spectroscopic techniques.
This guide provides an in-depth comparative analysis of this compound and its key isomers: 3-ethyl-, 5-ethyl-, and 6-ethylsalicylaldehyde. We will also include salicylaldehyde and 4-ethylbenzaldehyde as crucial reference points to deconstruct the spectroscopic contributions of the hydroxyl and ethyl functionalities. By examining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document serves as an authoritative reference for researchers to confidently identify and differentiate these closely related compounds.
Molecular Structures and Isomeric Variations
The core structure under consideration is salicylaldehyde (2-hydroxybenzaldehyde), which is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent aldehyde's carbonyl oxygen.[4][5] This interaction is a dominant factor in its spectroscopic behavior. The isomers discussed herein differ only in the position of the ethyl substituent on the benzene ring.
Figure 2: Recommended workflow for the spectroscopic identification of ethylsalicylaldehyde isomers.
Conclusion
While this compound and its positional isomers are constitutionally similar, their spectroscopic properties are demonstrably distinct. ¹H NMR spectroscopy stands out as the definitive technique, offering unambiguous structural elucidation through the unique chemical shifts and coupling constants of the aromatic protons. IR spectroscopy provides rapid confirmation of the key salicylaldehyde moiety via the characteristic broad O-H and lowered-frequency C=O stretching bands indicative of intramolecular hydrogen bonding. Finally, UV-Vis and Mass Spectrometry offer complementary data on the electronic system and fragmentation patterns, respectively, to build a comprehensive and conclusive analytical profile. By employing the systematic, multi-technique approach outlined in this guide, researchers can confidently distinguish between these isomers, ensuring the integrity and success of their scientific endeavors.
References
-
Varghese, B., et al. (2016). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A. Available at: [Link]
-
Varghese, B., et al. (2016). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. ACS Figshare. Available at: [Link]
-
Srivastava, P. K., & Rai, S. B. (1998). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Indian Academy of Sciences. Available at: [Link]
-
Belletête, M., et al. (2000). Salicylaldehyde Benzoyl Hydrazone: Isomerization Due to Water. A Structural Analysis Using a Combination of NMR, IR, and Theoretical Investigations. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Salicylaldehyde. Available at: [Link]
-
Selvaraj, S., et al. (2018). 4-Methoxysalicylaldehyde: Spectroscopic and computational investigations. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Salicylaldehyde. National Institutes of Health. Available at: [Link]
-
da Silva, J. P., et al. (2015). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. ResearchGate. Available at: [Link]
-
Cinčić, D., et al. (2012). 1H NMR spectra (d 0e13.5, CDCl3) of (a) 3-ethoxysalicylaldehyde, (b) SB10 directly taken from the ground product mixtures, (c) expansion (d 6.75e7.8) of (b). ResearchGate. Available at: [Link]
-
NIST. (n.d.). Salicylaldehyde, TMS derivative. NIST WebBook. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 4-ethyl-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Assignment of 1H-NMR spectrum for salicylaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). The reactions of salicyaldehyde production. Available at: [Link]
-
Nguyen, T. L. H., et al. (2019). Synthesis and redetermination of the crystal structure of salicyl-aldehyde N(4)-morpholino-thio-semi-carbazone. PubMed. Available at: [Link]
-
Naz, S., et al. (2023). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]
-
TSI Journals. (2013). Synthesizing of salicylealdehyde using magnesium phenoxide. Available at: [Link]
-
NIST. (n.d.). Salicylaldehyde, azine. NIST WebBook. Available at: [Link]
-
Stoerkler, T., et al. (2021). (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain blue).... ResearchGate. Available at: [Link]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Nguyen, T. L. H., et al. (2019). Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Available at: [Link]
-
Razmirad, M. R., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]
-
Kahan, T. F., et al. (2019). Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL.... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. National Institutes of Health. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST WebBook. Available at: [Link]
Sources
A Comparative Guide to the Performance of 4-Ethylsalicylaldehyde-Based Fluorescent Sensors
This guide provides an in-depth, objective comparison of 4-Ethylsalicylaldehyde-based sensors against alternative analytical methods. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep and practical understanding of the technology. We will focus on the detection of Zinc (Zn²⁺) as a representative and biologically significant analyte to provide a concrete performance benchmark.
Introduction: The Versatility of Salicylaldehyde Scaffolds in Chemical Sensing
Salicylaldehyde and its derivatives are foundational platforms in the design of optical chemosensors. Their utility stems from a straightforward and highly efficient synthetic pathway: the Schiff base condensation reaction.[1][2] This reaction allows for the facile coupling of the salicylaldehyde moiety with a vast library of primary amines, enabling the precise tuning of the resulting sensor's photophysical properties and analyte specificity. The 4-ethyl substitution on the salicylaldehyde ring can enhance the electron-donating character and solubility of the resulting sensor molecule.
The detection of specific metal ions is critical across many scientific disciplines, from environmental monitoring to cellular biology. Zinc (Zn²⁺), in particular, is an essential trace element, but imbalances in its homeostasis are linked to significant health threats, including neurological diseases.[3] This guide will therefore benchmark a representative this compound-based fluorescent sensor designed for Zn²⁺ detection against established analytical techniques, providing a clear-eyed view of its strengths and limitations.
Part 1: The this compound Sensor Platform: Synthesis and Mechanism
Core Principle: Chelation-Enhanced Fluorescence (CHEF)
The primary sensing mechanism for this class of sensors is Chelation-Enhanced Fluorescence (CHEF).[3][4] In its unbound state, the Schiff base sensor, formed from this compound, often exhibits low fluorescence. This is due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) and the free rotation or isomerization of the C=N double bond, which quench the excited state.
Upon chelation with a target metal ion like Zn²⁺, the ligand's molecular structure becomes more rigid. This binding event restricts the C=N isomerization and can inhibit PET, effectively closing the non-radiative decay channels.[4][5] This structural rigidification forces the molecule to dissipate its absorbed energy via radiative pathways, resulting in a significant increase in fluorescence intensity—a phenomenon known as a "turn-on" response.
Protocol 1: Synthesis of a Representative Sensor (E-Sal-EA)
This protocol describes the synthesis of a model sensor, 2-(((E)-(4-ethyl-2-hydroxyphenyl)methylene)amino)ethan-1-ol, hereafter referred to as E-Sal-EA , via a one-step Schiff base condensation. Ethanolamine is chosen for the amine component to enhance water solubility, a critical factor for biological applications.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Ethanolamine (0.61 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve 1.50 g of this compound in 25 mL of absolute ethanol in the round-bottom flask with gentle stirring.
-
Amine Addition: In a separate beaker, dissolve 0.61 g of ethanolamine in 25 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.
-
Causality Note: Dropwise addition helps to control any potential exothermic reaction and ensures a homogenous mixture.
-
-
Reflux: Fit the flask with the reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Heating under reflux provides the necessary activation energy for the condensation reaction (dehydration) to proceed to completion without loss of solvent.[6]
-
-
Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization of the product.
-
Isolation & Purification: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum. The yield should be characterized by standard methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Part 2: A Self-Validating Experimental Workflow for Sensor Benchmarking
To ensure trustworthiness, the following protocols are designed as a logically sequential workflow. The output of one protocol serves as the input for the next, creating a self-validating system for performance characterization.
Protocol 2: Fluorescence Titration for Sensitivity and Binding
This protocol measures the sensor's response to increasing concentrations of Zn²⁺.
Materials:
-
Stock solution of E-Sal-EA sensor (1 mM in a suitable buffer, e.g., 10 mM HEPES, pH 7.4)
-
Stock solution of ZnCl₂ (10 mM in deionized water)
-
Fluorometer and quartz cuvettes
-
Micropipettes
Procedure:
-
Instrument Setup: Set the fluorometer to the predetermined excitation wavelength (λex) for the E-Sal-EA sensor and set the emission scan range (e.g., 400-600 nm).
-
Baseline Measurement: Add 2 mL of the buffer solution to a cuvette and add an aliquot of the sensor stock solution to reach a final concentration of 10 µM. Record the fluorescence spectrum. This is the baseline (F₀).
-
Titration: Add small, precise aliquots of the Zn²⁺ stock solution to the cuvette (e.g., 1-10 µL increments). After each addition, gently mix and allow the solution to equilibrate for 1 minute.
-
Causality Note: The equilibration time is crucial to ensure the binding kinetics have reached a steady state, leading to a stable and reproducible fluorescence reading.
-
-
Data Recording: Record the full fluorescence spectrum after each Zn²⁺ addition.
-
Data Analysis: Identify the emission maximum (λem) and plot the fluorescence intensity at this wavelength against the concentration of Zn²⁺. The resulting curve demonstrates the sensor's sensitivity and saturation point.
Protocol 3: Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. It is calculated from the data obtained in Protocol 2.
Procedure:
-
Blank Measurements: Measure the fluorescence intensity of at least 10 blank samples (cuvettes containing only the sensor in buffer, with no added Zn²⁺).
-
Calculate Standard Deviation: Calculate the standard deviation of the blank measurements (σ).
-
Determine Slope: From the initial linear portion of the titration curve generated in Protocol 2, determine the slope (k).
-
LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / k
-
Trustworthiness Note: This standard method provides a statistically robust value for the LOD, directly validating the sensitivity measured in the previous step.
-
Protocol 4: Selectivity (Interference) Study
This protocol is critical to establish the sensor's trustworthiness for use in complex biological or environmental samples.
Procedure:
-
Prepare Interfering Ion Solutions: Create stock solutions (e.g., 100 mM) of various biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Cd²⁺).
-
Competitive Assay: a. To a cuvette containing the sensor solution (10 µM in buffer), add a significant excess (e.g., 10-100 fold molar excess) of one of the potential interfering ions. Record the fluorescence spectrum. b. To this same solution, now add the target analyte, Zn²⁺ (e.g., 2 equivalents). Record the final fluorescence spectrum.
-
Data Analysis: Compare the fluorescence response for Zn²⁺ in the presence and absence of competing ions. A highly selective sensor will show a strong fluorescence enhancement only upon the addition of Zn²⁺, with minimal change from other ions.[7][8]
Part 3: Performance Benchmark: E-Sal-EA Sensor vs. The Field
No sensor operates in a vacuum. A researcher's choice depends on a trade-off between performance, cost, and application-specific requirements. Here, we benchmark our E-Sal-EA sensor against common alternative methods for Zn²⁺ detection.
Alternative Methods:
-
Other Fluorescent Probes: These include sensors based on different fluorophores like coumarin or rhodamine, which operate on similar chelation principles but may offer different photophysical properties.[3]
-
Electrochemical Sensors: These devices measure changes in electrical properties (e.g., potential or current) upon ion binding. They can be highly sensitive and are amenable to miniaturization.[9][10][11]
-
Atomic Absorption Spectrometry (AAS): Considered a gold standard for elemental analysis, AAS offers exceptional sensitivity and accuracy but requires sample digestion, expensive instrumentation, and is purely a laboratory-based technique.[10]
Quantitative Performance Comparison
The following table summarizes the expected performance of our hypothetical E-Sal-EA sensor against these established alternatives. Data for alternatives are based on values reported in the literature.
| Performance Metric | E-Sal-EA Sensor (Projected) | Other Fluorescent Probes | Electrochemical Sensors | Atomic Absorption (AAS) |
| Principle | Chelation-Enhanced Fluorescence | Chelation-Enhanced Fluorescence | Potentiometry/Voltammetry | Atomic Absorption |
| Limit of Detection (LOD) | 10 - 100 nM | 10 nM - 1 µM[5][12] | 5 ng/mL (~76 nM)[9] | < 1 ppb (~15 nM) |
| Selectivity | High against alkali/alkaline earth metals; potential interference from Cu²⁺, Cd²⁺.[7] | Varies by design; often susceptible to interference from similar ions. | Good; can be tuned by modifying the electrode surface.[9] | Excellent; highly specific to the element. |
| Response Time | Seconds to minutes | Seconds to minutes | Minutes (including deposition time)[9] | Hours (including sample prep) |
| Instrumentation Cost | Moderate (Fluorometer) | Moderate (Fluorometer) | Low to Moderate | Very High |
| Suitability for Bio-imaging | Excellent | Excellent | No | No (destructive) |
Field-Proven Insights: Choosing the Right Tool for the Job
The data table reveals a classic analytical trade-off.
-
For Ultimate Sensitivity: If the absolute lowest detection limit is required for bulk samples and cost is no object, AAS remains the undisputed champion. However, it is a destructive technique, providing no information on the spatial distribution or dynamic changes of Zn²⁺ within a living system.
-
For Portability and Low Cost: Electrochemical sensors offer an excellent balance of sensitivity and affordability. Their main drawback compared to fluorescent methods is the general inability to perform subcellular imaging.
-
For Live-Cell and In Situ Analysis: This is where fluorescent probes , including our E-Sal-EA sensor, truly excel. Their ability to provide real-time, spatially resolved information on ion concentration within a living cell is a capability that other methods cannot match.[13] The choice between a this compound-based sensor and another fluorescent probe will depend on specific needs like excitation/emission wavelengths, quantum yield, and proven selectivity against interferents in the specific biological matrix being studied.
The this compound platform offers a compelling advantage due to its synthetic simplicity and tunability. Researchers can easily modify the amine component to alter solubility, cell permeability, or even to target the sensor to specific organelles, making it a powerful and adaptable tool for chemical biology and drug development.
References
- Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity. (2022). RSC Publishing.
- Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). Royal Society of Chemistry.
- Novel Salicylaldehyde-Bound Schiff Base-Capped Zinc Sulphide Nanoparticles as a Highly Selective and Sensitive Fluorescent Senso. (N.D.). Research Square.
- Small Schiff base molecules derived from salicylaldehyde as colorimetric and fluorescent neutral-to-basic pH sensors. (N.D.).
- Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
- Salicyaldehyde-based fluorescent sensors with high sensitivity for amino acids. (2025).
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (N.D.). MDPI.
- Improved Electrochemical Detection of Zinc Ions Using Electrode Modified with Electrochemically Reduced Graphene Oxide. (N.D.). PubMed Central.
- Selective zinc ion detection by functionalised ZnO nanorods with ionophore. (2011). AIP Publishing.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews.
- Performance Evaluation of Amperometric, Colorimetric, and Fluorescent Sensors for Key Biomolecules: A Compar
- Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. (2025).
- Electrochemical Methods for the analysis of Zinc Ion. (2024).
- Salicylaldehyde based Schiff base as a selective and sensitive chemosensor for Cd2+ and Ni2+ ions. (2023). Growing Science.
- Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. (2012). PubMed.
- Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time applic
- A salicylaldehyde based dual chemosensor for zinc and arsenate ion detection: Biological application. (2021).
- Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. (2024). PubMed.
- On the Electroanalytical Detection of Zn Ions by a Novel Schiff Base Ligand-SPCE Sensor. (2022). MDPI.
- Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. (2009). PubMed.
Sources
- 1. Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00158F [pubs.rsc.org]
- 2. ikm.org.my [ikm.org.my]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Electrochemical Detection of Zinc Ions Using Electrode Modified with Electrochemically Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Ethylsalicylaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development and organic synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethylsalicylaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. By understanding the chemical's properties and adhering to established best practices, we can mitigate risks and foster a culture of safety.
Understanding the Hazard Profile of this compound
Based on this analysis, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory irritant.
-
Combustible , especially at elevated temperatures.
-
Toxic to aquatic life , necessitating the prevention of release into the environment.[1][2][3]
Key Chemical and Physical Properties (Inferred)
| Property | Value | Source |
| CAS Number | 161876-64-8 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [5][6] |
| Solubility | Likely slightly soluble in water; soluble in organic solvents | [5][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have additional requirements.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[8]
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, especially in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation is a critical first step in preventing hazardous chemical reactions and ensuring compliant disposal.
-
Designated Hazardous Waste Container: All this compound waste, including contaminated materials like pipette tips and wipes, must be collected in a dedicated container clearly labeled as "Hazardous Waste".[9][10]
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect pure this compound and solutions containing it in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Solid Waste: Collect contaminated lab supplies (gloves, paper towels, etc.) in a separate, clearly labeled, sealed plastic bag or container.
-
-
Chemical Incompatibility: Do NOT mix this compound waste with incompatible chemicals. Based on the reactivity of similar aldehydes, avoid mixing with:
Step 3: Waste Labeling
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste ".[9]
-
The full chemical name: "This compound ". Do not use abbreviations.
-
The approximate concentration and composition if it is a mixed waste stream.
-
The date accumulation started (the date the first waste was added).
-
An indication of the associated hazards (e.g., "Combustible," "Irritant," "Harmful if Swallowed").[1][3]
-
Step 4: Storage of Waste
Proper temporary storage of the waste container while awaiting pickup is a key safety measure.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood, especially if dealing with volatile waste solutions.
-
Ignition Sources: Keep the container away from heat, sparks, and open flames.
-
Secure Closure: The container must be kept securely closed except when adding waste.[12]
Step 5: Arranging for Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90-180 days), contact your Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Follow Institutional Procedures: Adhere to all of your institution's specific procedures for waste pickup requests and documentation.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1] This is to prevent harm to aquatic life and to avoid potential damage to the wastewater treatment system.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By integrating these practices into your standard operating procedures, you contribute to a robust safety culture. Always prioritize consulting your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
-
PubChem. Salicylaldehyde | C7H6O2 | CID 6998. National Center for Biotechnology Information. Available at: [Link].
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link].
-
WasteWise. Aldehyde Disposal. Available at: [Link].
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link].
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link].
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link].
-
PubChem. 2-Ethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 45082911. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 4-Ethylbenzaldehyde | C9H10O | CID 20861. National Center for Biotechnology Information. Available at: [Link].
-
Bio-Rad. Material Safety Data Sheet: Salicylaldehyde. Available at: [Link].
-
SlideShare. Chemical incompatibility of the drug. Available at: [Link].
-
PubChem. 4-Hydroxymethylsalicylaldehyde | C8H8O3 | CID 656882. National Center for Biotechnology Information. Available at: [Link].
-
University of California, Santa Cruz. Examples of Incompatible Chemicals. Available at: [Link].
-
George Washington University, Environmental Safety, Sustainability and Risk. Table of Incompatible Chemicals. Available at: [Link].
-
Alpha Chemika. SALICYLALDEHYDE For Synthesis - Laboratory Chemicals. Available at: [Link].
Sources
- 1. vumc.org [vumc.org]
- 2. reed.edu [reed.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethylbenzaldehyde | C9H10O | CID 20861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Diethylamino)salicylaldehyde CAS#: 17754-90-4 [m.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethylsalicylaldehyde
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with 4-Ethylsalicylaldehyde. Our commitment is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work by fostering a culture of safety and precision.
Understanding the Hazard: Why Specific PPE is Crucial
This compound, a combustible liquid that is harmful if swallowed, necessitates a deliberate and informed approach to PPE selection.[1][2] The primary routes of exposure are ingestion, skin contact, and eye contact, with potential for irritation.[3][4] Therefore, our protective strategy is centered on creating impermeable barriers for these routes.
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate personal protective equipment for their employees.[5][6] This guide is designed to align with and exceed these standards, ensuring a safe laboratory environment.
Core PPE Recommendations for this compound
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedure being undertaken. Below, we detail the essential PPE and the rationale for its use.
Hand Protection: The First Line of Defense
Given the risk of skin irritation, selecting the correct gloves is the most critical step in safe handling.[3] While many safety data sheets provide a general recommendation for "protective gloves," our field experience and analysis of chemical resistance data point to a more specific requirement for handling aldehydes.
-
Primary Recommendation: Butyl Rubber Gloves Butyl rubber gloves are highly recommended for handling aldehydes due to their dense molecular structure, which provides excellent resistance to a wide range of chemicals, including esters, ketones, aldehydes, and alcohols.[7][8]
-
Alternative: Nitrile Gloves For tasks involving incidental contact or when handling dilute solutions, nitrile gloves can be a suitable alternative.[7] They offer good protection against oils, greases, and some solvents.[2][9] However, for prolonged exposure or when handling concentrated this compound, butyl rubber remains the superior choice.
It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Eye and Face Protection: Shielding from Splashes
The potential for serious eye irritation from a splash of this compound cannot be overstated.[3]
-
Minimum Requirement: Safety Glasses with Side Shields For handling small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Best Practice: Chemical Splash Goggles To provide a complete seal around the eyes and offer superior protection against splashes from any direction, chemical splash goggles are the authoritative recommendation.
-
High-Risk Operations: Face Shield When transferring large volumes or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Protective Clothing: A Barrier for the Body
To protect against accidental spills and contamination of personal clothing, appropriate lab attire is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory. It should be made of a material that is not easily permeated by chemicals.
-
Closed-Toed Shoes: Always wear closed-toed shoes in a laboratory setting to protect your feet from spills.
-
Long Pants: Long pants are required to cover any exposed skin on the legs.
Respiratory Protection: A Precautionary Measure
Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is typically not required. However, in the event of a large spill or when working in an area with inadequate ventilation, respiratory protection becomes necessary.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the appropriate choice for protection against aldehyde vapors.[10][11] The cartridge should have a black color-coded label.[11]
-
Fit Testing: It is an OSHA requirement that any individual required to wear a respirator must be fit-tested to ensure a proper seal.[6]
PPE Selection Summary Table
| Scenario | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Butyl Rubber or Nitrile Gloves | Safety Glasses with Side Shields or Chemical Splash Goggles | Laboratory Coat, Long Pants, Closed-Toed Shoes | Not generally required |
| Transfer of Large Volumes | Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Laboratory Coat, Long Pants, Closed-Toed Shoes | Recommended if not in a fully contained system |
| Spill Cleanup | Butyl Rubber Gloves (consider double-gloving) | Chemical Splash Goggles and Face Shield | Chemical-Resistant Apron over Laboratory Coat | NIOSH-approved respirator with organic vapor cartridge |
Procedural Guidance: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your laboratory coat and fasten it completely.
-
Respirator (if required): If the procedure calls for it, put on your respirator and perform a seal check.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE Workflow
Caption: Safe and correct sequence for removing PPE.
Step-by-Step Doffing Procedure:
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Goggles/Face Shield: Remove your eye and face protection from the back.
-
Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.
-
Respirator (if used): Remove your respirator.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE
Proper disposal of used PPE is a critical final step to prevent exposure to yourself and others.
-
Gloves and other disposable PPE: Contaminated gloves and other disposable items should be placed in a designated hazardous waste container.[12][13] The container should be clearly labeled as "Hazardous Waste" and include the chemical name.[14]
-
Reusable PPE: Reusable items like lab coats should be professionally laundered by a service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
-
Empty Containers: Empty this compound containers must be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous waste.[13]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This commitment to excellence in safety is the foundation of groundbreaking scientific discovery.
References
-
Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]
-
3M Respirator Selection Guide . 3M. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog . Spill Containment, LLC. [Link]
-
Understanding Respirators With Organic Vapor Cartridges - PK Safety . PK Safety. [Link]
-
OSHA Standards for Biological Laboratories - ASPR . U.S. Department of Health & Human Services. [Link]
-
Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]
-
3M Respirator Selection Guide . 3M. [Link]
-
How to choose chemical resistant gloves in 4 steps - Vandeputte . Vandeputte. [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products . Enviro Safety Products. [Link]
-
Respiratory protection: selection guide - UCL . University College London. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - P2 InfoHouse . P2 InfoHouse. [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety . University of Tennessee. [Link]
-
ACETALDEHYDE | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
-
acetaldehyde . National Academies of Sciences, Engineering, and Medicine. [Link]
-
CDC - NIOSH Pocket Guide to Chemical Hazards - Formaldehyde . Centers for Disease Control and Prevention. [Link]
-
SKC OSHA / NIOSH Sampling Guide for Acetaldehyde (Aldehydes, Screening) . SKC Inc. [Link]
-
Safe Disposal of Laboratory Chemicals - Environmental Marketing Services . Environmental Marketing Services. [Link]
-
Select the Right Gloves to Protect Yourself when Handling Chemicals, Vol. 12, Issue 3 . Virginia Tech. [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt . Physikalisch-Technische Bundesanstalt. [Link]
-
Choosing the Right Glove Material: Guide to Chemical Protection - Blog . Droppe. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University Medical Center. [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. vdp.com [vdp.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 10. pksafety.com [pksafety.com]
- 11. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 12. web.stanford.edu [web.stanford.edu]
- 13. vumc.org [vumc.org]
- 14. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
